Cyclothialidine

Catalog No.
S524751
CAS No.
147214-63-9
M.F
C26H35N5O12S
M. Wt
641.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclothialidine

CAS Number

147214-63-9

Product Name

Cyclothialidine

IUPAC Name

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-amino-3-hydroxypropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid

Molecular Formula

C26H35N5O12S

Molecular Weight

641.6 g/mol

InChI

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13-,14-,15-,16+,20-/m0/s1

InChI Key

HMHQWJDFNVJCHA-BTZKOOKSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cyclothialidine; Ro 09-1437;

Canonical SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O

The exact mass of the compound Cyclothialidine is 641.2003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Cyclothialidine Discovery and Isolation from Streptomyces filipinensis

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cyclothialidine represents a potent DNA gyrase inhibitor isolated from the actinobacterium Streptomyces filipinensis NR0484. This novel antibacterial compound belongs to a structurally unique class of natural products characterized by a 12-membered lactone ring integrated into a pentapeptide chain. First characterized in the 1990s, this compound demonstrates exceptional enzymatic inhibition of DNA gyrase, with an IC₅₀ of 0.03 µg/mL against Escherichia coli DNA gyrase—significantly more potent than reference compounds like novobiocin (0.06 µg/mL) and ciprofloxacin (0.88 µg/mL). Despite its remarkable enzymatic inhibition, this compound exhibits limited antibacterial spectrum due to poor cellular penetration, restricting its natural activity primarily to Eubacterium species. This comprehensive technical guide details the discovery, isolation methodology, biological characterization, and significance of this compound as a promising lead compound for novel antibacterial agents, particularly relevant in addressing the growing challenge of antimicrobial resistance [1] [2] [3].

Discovery and Significance

The discovery of this compound emerged from systematic screening of Streptomyces species, renowned for their capacity to produce biologically active secondary metabolites. The producing strain, Streptomyces filipinensis NR0484, was found to synthesize this structurally unique compound during fermentation processes. Initial biological screening identified this compound as a potent inhibitor of bacterial DNA replication, specifically targeting DNA gyrase—an essential bacterial enzyme absent in mammalian systems, making it an attractive antibacterial target with potential for selective toxicity [1] [3].

This compound's significance stems from its distinct mechanism of action and structural novelty. Unlike fluoroquinolones that trap DNA gyrase in a cleavage complex with DNA, this compound operates through ATPase competitive inhibition, preventing the energy transduction necessary for the DNA supercoiling reaction. This mechanism parallels that of aminocoumarins (e.g., novobiocin) but with markedly enhanced potency. Structurally, this compound belongs to a previously unrecognized class of natural products, providing a novel chemical scaffold for structure-activity relationship studies and medicinal chemistry optimization. These characteristics positioned this compound as an invaluable lead compound for rational drug design aimed at developing new antibacterial agents with activity against resistant pathogens [1] [4].

Biological Activity and Characterization

Enzyme Inhibition Potency

The primary biological activity of this compound involves potent inhibition of DNA gyrase, validated through in vitro supercoiling assays. Researchers conducted comprehensive comparative analyses against established DNA gyrase inhibitors, with results demonstrating this compound's superior inhibitory capacity [1] [2].

Table 1: Comparative Inhibitory Concentrations (IC₅₀) of DNA Gyrase Inhibitors

Compound IC₅₀ (μg/mL) Class Mechanism
This compound 0.03 Lactone-peptide hybrid ATPase inhibition
Novobiocin 0.06 Aminocoumarin ATPase inhibition
Coumermycin A1 0.06 Aminocoumarin ATPase inhibition
Norfloxacin 0.66 Fluoroquinolone Cleavage complex stabilization
Ciprofloxacin 0.88 Fluoroquinolone Cleavage complex stabilization
Nalidixic acid 26.00 Quinolone Cleavage complex stabilization

Beyond its exceptional potency against E. coli DNA gyrase, this compound demonstrated broad enzymatic inhibition across gram-positive bacterial DNA gyrases, indicating non-specificity toward a particular bacterial homolog of the target enzyme. Furthermore, the compound inhibited in vitro DNA replication directed from the oriC origin in E. coli, confirming its interference with this essential bacterial process at the enzymatic level [1] [2].

Whole-Cell Antibacterial Activity

Despite its remarkable enzyme inhibition potency, this compound displays limited antibacterial spectrum in whole-cell assays. Among various bacterial species tested, only Eubacterium species demonstrated susceptibility to this compound's antibacterial effects. This restricted activity profile is attributed to poor cellular penetration in most bacterial species, preventing the compound from reaching its intracellular target in effective concentrations. This phenomenon highlights the critical distinction between enzymatic inhibition and antibacterial activity, wherein cellular access barriers often limit compound efficacy [1] [2].

The observation that this compound inhibits Eubacterium species confirms that the compound can penetrate certain bacterial cellular membranes and exert its antibacterial effect through DNA gyrase inhibition intracellularly. This selective penetration provides insights for drug delivery optimization strategies aimed at improving compound access to intracellular targets in other bacterial pathogens [1].

Isolation and Purification Protocol

Fermentation and Initial Processing

The isolation of this compound begins with fermentation culture of Streptomyces filipinensis NR0484 under controlled conditions to optimize compound production. Following fermentation, the culture broth undergoes separation from biomass through filtration or centrifugation. The initial capture step employs charcoal adsorption, where this compound binds to activated charcoal, facilitating concentration from the aqueous culture medium [3].

The subsequent desorption process elutes this compound from the charcoal using appropriate organic solvents, yielding a crude extract containing the target compound alongside other metabolites. This crude material is then subjected to sequential chromatography using a combination of resin-based separation techniques, as visualized in the following workflow:

G Fermentation Fermentation Filtration Filtration Fermentation->Filtration Culture broth Charcoal Charcoal Filtration->Charcoal Clarified broth Diaion Diaion Charcoal->Diaion Crude eluate Amberlite Amberlite Diaion->Amberlite Partially purified DEAE DEAE Amberlite->DEAE Further purified Toyopearl Toyopearl DEAE->Toyopearl Highly purified Pure Pure Toyopearl->Pure Crystalline This compound

Figure 1: this compound isolation and purification workflow from Streptomyces filipinensis culture

Chromatographic Purification Steps

The purification process employs a series of chromatographic techniques with progressively higher resolution:

  • Diaion HP-21 Chromatography: This synthetic adsorbent resin provides initial fractionation based on hydrophobicity, effectively concentrating this compound while removing polar impurities [3].

  • Amberlite CG-50 Chromatography: A weak cation-exchange resin that exploits charge characteristics for separation, further purifying this compound from closely related metabolites [3].

  • DEAE Toyopearl Chromatography: Utilizing diethylaminoethyl functional groups on a hydrophilic polymer base, this anion-exchange chromatography step separates compounds based on ionic interactions, significantly enhancing purity [3].

  • Toyopearl HW-40 SF Chromatography: The final purification step employs size exclusion chromatography with this hydroxylic synthetic polymer resin, effectively separating this compound from remaining impurities based on molecular size differences [3].

Throughout this multi-step process, fraction monitoring is essential, typically using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound. The final output is high-purity this compound suitable for structural characterization and biological evaluation. The successful implementation of this protocol yields crystalline this compound, enabling comprehensive structural elucidation and biological studies [3].

Structural Characteristics

This compound possesses a novel molecular architecture that defines it as the prototype of a new class of natural products. The compound's core structure consists of a 12-membered lactone ring uniquely integrated into a pentapeptide chain, creating a compact, hybrid scaffold. This structural configuration was determined through comprehensive analytical approaches, including amino acid analysis of hydrolysates and extensive 2D-NMR experiments, which elucidated the connectivity and stereochemistry of the constituent atoms [3].

The lactone-peptide hybrid structure of this compound represents a distinct chemotype among DNA gyrase inhibitors, differing significantly from other classes such as aminocoumarins, fluoroquinolones, and simocyclinones. This structural novelty provides valuable insights for molecular design strategies aimed at developing new antibacterial agents that circumvent existing resistance mechanisms. The absolute stereochemistry of this compound was further confirmed through chiral HPLC analysis of compound hydrolysates, completing the comprehensive structural characterization [5] [3].

The discovery of this compound analogs—cyclothialidines B, C, D, and E—from additional Streptomyces strains (NR 0659, NR 0660, NR 0661, and NR 0662) indicates natural variation within this structural class. Among these, cyclothialidines B, D, and E were identified as novel potent inhibitors of DNA gyrase, demonstrating the structural plasticity and potential for optimization within this compound family [5].

Biosynthetic and Ecological Context

Streptomyces filipinensis as a Producing Strain

Streptomyces filipinensis represents a genetically versatile actinobacterium with demonstrated capacity for producing multiple bioactive secondary metabolites. Beyond this compound, this species is the industrial producer of filipin complex—a mixture of pentaene macrolide antifungal compounds including filipins I-IV. The co-production of structurally distinct bioactive metabolites by a single strain highlights the metabolic richness of Streptomyces species and their extensive biosynthetic capabilities [6].

Genetic studies of S. filipinensis have identified specific biosynthetic gene clusters responsible for secondary metabolite production. The filipin gene cluster includes polyketide synthases, cytochrome P450 monooxygenases, and regulatory elements that coordinate the complex biosynthesis of filipin compounds. While the specific gene cluster for this compound biosynthesis remains uncharacterized, the genetic tractability of S. filipinensis provides opportunities for future manipulation to enhance this compound production or generate novel analogs [6].

Ecological Distribution and Isolation Optimization

Streptomyces species inhabit diverse soil environments worldwide, with their distribution influenced by environmental factors. Recent studies demonstrate that isolation efficiency can be significantly improved through modified techniques, including soil sample pretreatment with calcium carbonate and selective isolation using starch casein agar supplemented with nystatin (50 μg/mL) and ampicillin (5 μg/mL) to suppress contaminating fungi and bacteria [7].

Table 2: Streptomyces Isolation Efficiency from Different Soil Habitats

Soil Habitat Soil pH Soil Temperature (°C) Total Streptomyces Count (CFU/g of soil) Number of Streptomyces Isolates
Dumpsite 6.7 31.4 7.0 × 10⁶ 35
Riverside 4.9 30.4 4.6 × 10⁶ 23
Garden 6.7 31.8 4.0 × 10⁶ 20
Grassland 5.8 32.4 2.8 × 10⁶ 14
Forest 7.1 32.6 2.2 × 10⁶ 11

Ecological studies reveal that Streptomyces abundance varies significantly across habitats, with higher isolation rates from slightly acidic to alkaline soils (pH 6.7-7.1) at elevated temperatures (29-33°C) and higher altitudes. These optimal conditions inform strategic sampling approaches for discovering novel Streptomyces strains producing bioactive metabolites like this compound [7].

Research Applications and Future Directions

Lead Compound for Antibacterial Development

This compound serves as a valuable structural template for designing novel antibacterial agents, particularly given its potent inhibition of DNA gyrase—a validated antibacterial target. Structure-activity relationship studies focusing on this compound analogs aim to enhance cellular penetration while maintaining potent enzyme inhibition, potentially expanding the compound's narrow antibacterial spectrum [1] [4].

The accelerated discovery of novel antibacterial classes has stagnated in recent decades, with no successful discoveries of novel agents since 1987. This discovery void underscores the critical importance of exploring unconventional chemical scaffolds like this compound to address the growing crisis of antimicrobial resistance. Natural products, particularly those from underexplored Streptomyces strains, remain essential sources of novel bioactive compounds with potential therapeutic applications [8].

Exploration of Streptomyces Diversity

Recent evidence demonstrates substantial intraspecies heterogeneity in antibiotic production among Streptomyces strains, even those with near-identical genetic backgrounds. Studies of Philippine marine sediment-derived Streptomyces isolates revealed that closely related strains exhibit varying antibiotic activities despite phylogenetic proximity, suggesting that functional trait variation is common within species [9].

This strain-level diversity highlights the importance of multiple strain analysis in drug discovery programs, as individual isolates within a species may produce distinct secondary metabolite profiles with unique biological activities. The exploration of diverse ecological niches, including marine sediments, provides access to previously untapped microbial diversity with potential for discovering novel bioactive compounds like this compound [9].

Analytical Methodologies for Compound Characterization

Advanced analytical techniques play crucial roles in characterizing this compound and related compounds. High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) enables sensitive detection, identification, and quantitation of metabolites in complex biological matrices. These methodologies facilitate the identification of novel this compound analogs and the optimization of production and purification processes [10].

The structural characterization of this compound exemplifies the integration of traditional purification techniques with modern analytical technologies—an approach essential for future natural product discovery efforts. As analytical capabilities continue advancing, previously undetectable minor metabolites may reveal additional bioactive compounds with therapeutic potential [3] [10].

Conclusion

This compound represents a structurally unique and biologically potent DNA gyrase inhibitor isolated from Streptomyces filipinensis NR0484. Despite its limited natural antibacterial spectrum, the compound's exceptional enzymatic inhibition potency and novel mechanism of action position it as a valuable lead structure for developing new antibacterial agents. The comprehensive isolation methodology, structural elucidation, and biological characterization of this compound provide a foundation for future medicinal chemistry efforts aimed at optimizing its pharmacological properties.

References

what is the mechanism of action of cyclothialidine

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Cyclothialidine specifically targets the DNA supercoiling reaction catalyzed by DNA gyrase.

  • ATP-Dependent Inhibition: The inhibitory effect of this compound on DNA supercoiling is competitively antagonized by ATP. Increasing ATP concentrations from 0.5 mM to 5 mM resulted in an 11-fold reduction in this compound's inhibitory activity [1].
  • Direct ATPase Inhibition: this compound competitively inhibits the ATPase activity of DNA gyrase, with a very low inhibition constant ((K_i)) of 6 nM [1].
  • Binding Site Evidence: The binding of radiolabeled this compound to the E. coli DNA gyrase was inhibited by ATP and the known GyrB inhibitor novobiocin, but not by the GyrA-targeting drug ofloxacin [1].

This evidence confirms that this compound acts by directly binding to the ATP-binding pocket on the GyrB subunit, preventing ATP hydrolysis and stalling the enzyme's catalytic cycle.

Structural Insights and Analogs

The unique structure of this compound, featuring a 12-membered lactone ring integrated into a pentapeptide chain, defines its activity and limitations [2]. Several natural analogs (Cyclothialidines B, C, D, and E) have also been isolated from other Streptomycete strains [3].

The pentapeptide-linked, 12-membered lactone core is the minimal structural prerequisite for potent DNA gyrase inhibition [4]. Researchers successfully developed synthetic "seco-cyclothialidines" (compounds with an open chain instead of the lactone ring) that maintained target activity, with the (R)-enantiomer being essential for function [5].

Antibacterial Activity and Drug Development

While this compound is one of the most potent DNA gyrase inhibitors known in vitro, its activity against whole bacterial cells is limited due to poor penetration of the bacterial cell envelope [4] [2].

Medicinal chemistry efforts created synthetic analogs with improved ability to penetrate bacterial cells. The most successful compounds were 14-membered lactones which exhibited excellent and broad-spectrum in vitro activity against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, and were effective against strains resistant to clinically used drugs [4]. Optimizing pharmacokinetics and reducing lipophilicity led to identification of congeners that showed efficacy in animal infection models [4].

Experimental Protocols for Characterizing the Mechanism

Key experimental methodologies used to elucidate this compound's mechanism include:

  • DNA Supercoiling Inhibition Assay: This standard assay measures the conversion of relaxed DNA to a supercoiled state by DNA gyrase. This compound's potency is expressed as its IC50 (half-maximal inhibitory concentration), which is 0.03 µg/mL for E. coli DNA gyrase [2].
  • ATPase Activity Assay: The ATPase activity of DNA gyrase is measured by detecting the release of inorganic phosphate. This compound competitively inhibits this activity [1].
  • Drug Binding Studies: Radiolabeled this compound was used in direct binding experiments. The competitive binding assay showed that ATP and novobiocin, but not ofloxacin, could disrupt its binding to the enzyme [1].

Comparative Inhibitor Potency

This table compares the in vitro potency of this compound with other DNA gyrase inhibitors in the DNA supercoiling assay [2]:

DNA Gyrase Inhibitor IC50 (µg/mL) in E. coli Supercoiling Assay
This compound 0.03
Novobiocin 0.06
Coumermycin A1 0.06
Norfloxacin 0.66
Ciprofloxacin 0.88
Nalidixic Acid 26

Visualizing the Mechanism

The following diagram illustrates the established mechanism of action of this compound.

G Gyrase DNA Gyrase (GyrA + GyrB) ATP ATP Molecule Gyrase->ATP Binds to GyrB Hydrolysis ATP Hydrolysis ATP->Hydrolysis Cyclo This compound Supercoiling DNA Supercoiling Hydrolysis->Supercoiling Provides Energy Cyclo->Gyrase Competes with ATP Binds to GyrB ATPase site

This compound acts as a direct competitive inhibitor at the ATP-binding site of the GyrB subunit, preventing ATP hydrolysis and subsequent DNA supercoiling.

References

cyclothialidine DNA gyrase B subunit inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Inhibition and Binding

Cyclothialidine specifically targets the GyrB subunit of DNA gyrase. Its primary mechanism is the competitive inhibition of the ATPase activity essential for the enzyme's supercoiling function [1]. The binding site overlaps with those of ATP and coumarin antibiotics like novobiocin, but its precise interaction point is distinct, as evidenced by its activity against some novobiocin-resistant gyrase strains [1] [2].

Key aspects of its binding mechanism include:

  • Target Subunit: this compound binds directly to the 43-kDa N-terminal fragment of the GyrB subunit [2].
  • Binding Affinity Dependency: The binding affinity of this compound increases with the assembly of the gyrase complex, following the order: B subunit → A₂B₂ tetramer → (A₂B₂)·DNA complex. This suggests that the binding site undergoes a conformational change during complex assembly [2].
  • ATP Antagonism: The inhibitory effect of this compound on the DNA supercoiling reaction is antagonized by ATP. Increasing ATP concentration from 0.5 mM to 5 mM can reduce its inhibitory activity by approximately 11-fold [1].

The diagram below illustrates the conformational change in the GyrB subunit induced by this compound binding and its subsequent effect.

cyclothialidine_mechanism cluster_1 1. Gyrase Complex Assembly cluster_2 2. This compound Binding & Inhibition GyrB GyrB Subunit GyrA GyrA Subunit GyrB->GyrA A₂B₂ Tetramer Formation Complex Fully Assembled (A₂B₂)·DNA Complex GyrA->Complex DNA Binding DNA DNA GyrB_bound GyrB Subunit (Conformational Change) Complex->GyrB_bound Induces High-Affinity Binding Site Cyclo This compound Cyclo->GyrB_bound Binds Inhibition Competitive Inhibition of ATPase Activity GyrB_bound->Inhibition Results in ATP ATP ATP->Inhibition

Diagram 1: Mechanism of this compound inhibition, showing complex assembly and competitive ATPase inhibition.

Quantitative Data on Inhibition

The table below summarizes key quantitative data from biochemical studies on this compound's inhibition of DNA gyrase.

Parameter Value Experimental Context Citation
Kᵢ (ATPase Inhibition) 6 nM Competitive inhibition of E. coli DNA gyrase ATPase activity. [1]
IC₅₀ Reduction with ATP 11-fold decrease Reduction in inhibitory activity when ATP increased from 0.5 mM to 5 mM. [1]
Binding Affinity Increases with complex assembly B subunit < A₂B₂ tetramer < (A₂B₂)·DNA complex (based on Scatchard analysis). [2]
Effect on Linear DNA No effect at 100 μg/mL No decrease in linear DNA, unlike quinolones. [1]
Activity vs. Novobiocin-Resistant Gyrase Active Suggests a distinct but overlapping binding site from novobiocin. [1]

Key Experimental Protocols and Data Interpretation

To study this compound's effects, several key experimental approaches are used. The workflow for a binding and inhibition assay is outlined below.

experimental_workflow Step1 1. Prepare Gyrase Complex (Vary assembly: B, A₂B₂, (A₂B₂)·DNA) Step2 2. Incubate with [¹⁴C]Benzoyl-cyclothialidine Step1->Step2 Step3 3. Perform Competition/Binding Assay Step2->Step3 Step4 4. Measure & Analyze Step3->Step4 AssayType1 • Scatchard Analysis • Competition with ATP/novobiocin Step3->AssayType1 AssayType2 • ATPase Activity (Coupled Enzymatic System) • DNA Supercoiling Assay Step3->AssayType2

Diagram 2: Core workflow for assessing this compound binding and enzymatic inhibition.

Here are the detailed methodologies for the key assays referenced in the diagrams and tables:

  • ATPase Inhibition Assay [1] [3]

    • Principle: A coupled enzyme system using pyruvate kinase and lactate dehydrogenase continuously measures ATP hydrolysis by the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
    • Protocol:
      • Prepare recombinant DNA gyrase in a suitable reaction buffer.
      • Add the coupled enzyme system, phosphoenolpyruvate, NADH, and varying concentrations of ATP.
      • Initiate the reaction with the addition of this compound.
      • Continuously monitor the absorbance at 340 nm to determine the rate of ATP hydrolysis.
      • Calculate kinetic parameters (Kₘ, Vₘₐₓ) and determine the inhibition constant (Kᵢ) by analyzing rate data at different this compound concentrations.
    • Data Interpretation: A competitive inhibitor like this compound will increase the apparent Kₘ for ATP without changing Vₘₐₓ. The Kᵢ value quantifies binding affinity to the enzyme.
  • Radioligand Binding Studies with [¹⁴C]Benzoyl-Cyclothialidine [1] [2]

    • Principle: This assay directly measures the binding of the labeled inhibitor to different states of the gyrase complex.
    • Protocol:
      • Incubate a fixed concentration of [¹⁴C]benzoyl-cyclothialidine with various gyrase complexes: the isolated GyrB subunit, the A₂B₂ tetramer, or the full (A₂B₂)·DNA complex.
      • Separate the protein-bound radioligand from the free ligand (e.g., using size-exclusion chromatography or filtration).
      • Measure the radioactivity in the bound fraction.
      • Perform Scatchard analysis on the binding data to determine the dissociation constant (K_d) and the number of binding sites.
      • For competition experiments, include unlabeled competitors like ATP or novobiocin.
    • Data Interpretation: A steeper slope in the Scatchard plot indicates higher binding affinity. If competitors like ATP reduce bound radioligand, it confirms overlapping binding sites.
  • DNA Supercoiling Inhibition Assay [1]

    • Principle: This functional assay measures the enzyme's ability to convert relaxed plasmid DNA into a supercoiled form.
    • Protocol:
      • Incubate relaxed plasmid DNA with DNA gyrase in a supercoiling reaction buffer containing ATP.
      • Add varying concentrations of this compound.
      • Stop the reaction and analyze the DNA products using agarose gel electrophoresis.
      • Visualize the DNA bands (relaxed vs. supercoiled) under UV light after ethidium bromide staining.
    • Data Interpretation: Loss of the supercoiled DNA band and/or accumulation of the relaxed DNA band indicates inhibition. The antagonism of this inhibition by increasing ATP concentrations is a key diagnostic feature of an ATP-competitive inhibitor like this compound.

Discussion for Researchers

This compound represents a distinct chemotype from the classic coumarin antibiotics. Its ability to inhibit novobiocin-resistant enzymes [1] makes it a valuable tool for exploring novel binding pockets and resistance mechanisms. Furthermore, its binding profile, which is enhanced by the full gyrase-DNA complex [2], suggests it could have high selectivity for the specific conformational state of the enzyme during its catalytic cycle.

References

Streptomyces filipinensis NR0484 fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Streptomyces filipinensis: An Overview

Streptomyces filipinensis is a filamentous, Gram-positive bacterium known for producing several bioactive compounds [1]. Key characteristics include:

Feature Description
Taxonomy Phylum: Actinomycetota; Class: Actinomycetes; Order: Kitasatosporales; Family: Streptomycetaceae [2]
Status The type strain is designated as 114-8 (DSMZ accessions available) [2]
Isolation Source Soil [2]
Optimal Growth Temp 28 °C [2]
Oxygen Requirement Aerobic to obligate aerobe [2]
Notable Bioactive Compounds Filipin (a polyene macrolide antifungal) [3] [4], Cyclothialidine (a novel DNA gyrase inhibitor) [5]

Fermentation & Production Protocols

Successful fermentation requires careful control of conditions to maximize yield. Below is a summary of key parameters and protocols.

Aspect Protocol & Key Parameters Rationale & Notes

| General Fermentation Setup | Culture Medium: Modified Bennett's broth is effective for metabolite production [6]. Scale & Conditions: 6 L culture; 7 days incubation at 28°C with agitation at 180 rpm [6]. | This setup supports good biomass and secondary metabolite production. | | Metabolite Extraction | Adsorption: Add Diaion HP-20 resin (3 g/50 mL) directly to culture broth and incubate overnight [6]. Elution: Separate resin, submerge in 100% methanol (3 × 500 mL) for 24 hours [6]. Concentration: Combine methanol extracts and concentrate under reduced pressure [6]. | Solid-phase adsorption simplifies separation and improves recovery of non-polar metabolites. | | Purification & Analysis | Initial Fractionation: Use Solid-Phase Extraction (SPE) with Strata C18-E cartridges [6]. Final Purification: Employ semi-preparative reversed-phase HPLC [6]. Metabolite Identification: Use HR-ESIMS and NMR spectroscopy for structural characterization [6] [4]. | GNPS Molecular Networking can assist in dereplication and targeted isolation of novel compounds [6]. |

Critical Factors for Process Optimization

Several factors are crucial for optimizing the production of target compounds.

Factor Effect & Optimization Strategy

| Phosphate Regulation | Profound Impact: Phosphate concentrations as low as 2.5 mM can completely repress filipin biosynthesis [7]. Genetic Insight: This repression is mediated by the PhoP protein. Deleting the phoP or phoRP genes significantly increases filipin production and reduces phosphate-mediated repression [7]. | | Genetic Engineering for Derivative Production | Tailoring Enzymes: Two cytochrome P450 monooxygenases, FilC and FilD, are responsible for hydroxylating the filipin core at C26 and C1', respectively [3] [8]. Alternative Biosynthetic Routes: Gene deletion mutants (e.g., ΔfilC, ΔfilD) can be used to overproduce specific filipin intermediates (Filipin I, Filipin II, 1'-hydroxyfilipin I) at high yield [3] [4]. Some intermediates show improved biological activity and reduced toxicity [4]. |

The regulatory network controlling antibiotic production and differentiation in S. filipinensis involves key pathways, which can be visualized as follows:

f Phosphate Stress Phosphate Stress PhoR Sensor PhoR Sensor Phosphate Stress->PhoR Sensor  Activates PhoP Regulator PhoP Regulator PhoR Sensor->PhoP Regulator  Phosphorylates Target Genes\n(e.g., Phosphate Transport) Target Genes (e.g., Phosphate Transport) PhoP Regulator->Target Genes\n(e.g., Phosphate Transport)  Directly Activates Antibiotic Biosynthesis\n(e.g., fil Genes) Antibiotic Biosynthesis (e.g., fil Genes) PhoP Regulator->Antibiotic Biosynthesis\n(e.g., fil Genes)  Indirectly Represses Sporulation & Morphological\nDifferentiation Sporulation & Morphological Differentiation PhoP Regulator->Sporulation & Morphological\nDifferentiation  Required for

Regulatory influence of PhoP on antibiotic production and development.

Key Takeaways for Researchers

  • Start with a Defined System: Begin fermentation experiments using the Modified Bennett's broth protocol at 28°C to establish a baseline [6].
  • Control Phosphate Meticulously: To induce antibiotic production, maintain phosphate levels well below 2.5 mM. Consider using low-phosphate media [7].
  • Leverage Genetic Tools: Utilize targeted gene deletions in the filipin cluster (e.g., filC, filD) to produce novel derivatives with potentially improved therapeutic profiles [3] [4].
  • Apply Advanced Analytics: Integrate HR-ESIMS and GNPS Molecular Networking early in the screening process to efficiently identify and characterize metabolites [6].

References

pentapeptide chain in cyclothialidine structure

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Experimental Analysis

Structural and Physicochemical Properties

The unique structure of cyclothialidine is characterized by a resorcinol moiety, the macrocyclic lactone, and the pentapeptide chain. Key identifiers and properties are summarized below [1]:

Attribute Value / Identifier
CAS Registry No. 147214-63-9
ChEBI ID CHEBI:29566
ChEMBL Ligand CHEMBL4286501
PubChem CID 443601
Canonical SMILES OCC(C(=O)N1CCC(C@@H]1C(=O)N[C@@H]1COC(=O)c2c(C)c(O)cc(c2CSCC@@HC(=O)NC@@HO)C)O)O)N
InChIKey HMHQWJDFNVJCHA-ZPGBQQFCSA-N
Hydrogen Bond Donors 9
Hydrogen Bond Acceptors 15
Rotatable Bonds 10
Topological Polar Surface Area 303.45 Ų
XLogP -4.34
Lipinski's Rules Broken 2
Mechanism of Action and Experimental Assessment

This compound specifically targets the ATP-binding site on the B subunit (GyrB) of DNA gyrase. Binding studies using radiolabeled [¹⁴C]benzoylthis compound demonstrate that it binds to the B subunit alone, with its binding affinity increasing during the assembly of the (A₂B₂)·DNA complex. This suggests a conformational change that tightens its interaction [2]. It competes with coumarin antibiotics and ATP analogues, indicating an overlapping binding site [2] [3].

The following diagram illustrates the experimental workflow for characterizing its mechanism of action:

G This compound MoA Experimental Workflow start Start: Isolate Compound exp1 Enzyme Assay DNA Supercoiling Inhibition start->exp1 exp2 Binding Studies Use [14C]Benzoylthis compound exp1->exp2 exp3 Competition Assay vs. ATP & Coumarins exp2->exp3 exp4 Cellular Assay Determine MIC & Permeability exp3->exp4 concl Conclusion: Define MoA & SAR exp4->concl

Experimental workflow for this compound MoA analysis

Key experimental protocols include:

  • DNA Supercoiling Inhibition Assay: This primary biochemical assay measures the compound's ability to prevent gyrase from introducing superhelical turns into relaxed plasmid DNA. The reaction mixture typically contains relaxed pBR322 plasmid, purified E. coli DNA gyrase (A₂B₂ complex), and the test compound. After incubation, the DNA products are analyzed by agarose gel electrophoresis. The concentration causing 50% inhibition (IC₅₀) is calculated, with this compound exhibiting an IC₅₀ of 0.03 µg/mL [4] [3].
  • Radioligand Binding Assays: These studies use [¹⁴C]benzoylthis compound to characterize the interaction directly. Protocols involve incubating the radiolabeled compound with various gyrase constructs (full B subunit, 43-kDa N-terminal fragment, A₂B₂ complex, or the full (A₂B₂)·DNA complex). Bound and free radioligand are separated, and data analyzed via Scatchard plots to determine dissociation constants (Kd) and binding stoichiometry [2].
  • ATPase Activity Assay: This measures the inhibition of the ATP hydrolysis activity of DNA gyrase, confirming its effect on the GyrB subunit [3].
  • Minimum Inhibitory Concentration (MIC) Testing: The compound's lack of antibacterial activity despite potent enzyme inhibition is confirmed using standard broth microdilution methods against various bacterial species, highlighting its permeability issue [4].

Analogue Synthesis and Structure-Activity Relationships (SAR)

The poor cellular penetration of this compound prompted extensive synthetic efforts to create analogues with improved properties. Key findings from SAR studies are [3]:

Compound / Analogue Key Structural Feature DNA Gyrase Inhibition Antibacterial Activity (MIC in μg/mL)
This compound (8) Original 12-membered lactone [4]. Highly potent (IC₅₀ 0.03 µg/mL) [4]. >128 (S. aureus) [3]
Ro 09-1437
Ro 46-9288 (9) Optimized side chain [3]. Potent 2 (S. aureus) [3]
Compound 11 14-membered lactone [3]. Highly potent 0.06 (S. aureus) [3]
Compound 12 14-membered lactone [3]. Potent 0.5 (S. aureus) [3]
Ro 61-6653 (10) Acyclic this compound macrolactone scaffold [3]. Potent (similar to cyclic analogs) Similar to cyclic analogs [3]
Novobiocin Aminocoumarin (reference compound). IC₅₀ 0.06 µg/mL [4]. 0.12 (S. aureus) [3]

The following diagram summarizes the drug discovery logic and optimization pathway based on this compound's structure:

G This compound Drug Discovery Logic Lead Lead: this compound (Potent enzyme inhibitor, No cellular activity) Problem Identify Problem Poor Cellular Permeability Lead->Problem Strategy Optimization Strategy Synthetic Analogues Problem->Strategy Approach1 Modify Lactone Ring Size (e.g., 14-membered) Strategy->Approach1 Approach2 Create Acyclic Scaffold (e.g., Ro 61-6653) Strategy->Approach2 Approach3 Optimize Side Chains Strategy->Approach3 Outcome Improved Analogues With In Vivo Efficacy Approach1->Outcome Approach2->Outcome Approach3->Outcome

Drug discovery logic for this compound

SAR studies reveal that:

  • The bicyclic 12-membered lactone bearing one phenolic hydroxy group is a key structural requirement for potent DNA gyrase inhibition [5].
  • 14-membered lactones (e.g., compounds 11, 12) and acyclic scaffolds (e.g., Ro 61-6653) can retain potent enzyme inhibition while significantly improving antibacterial activity, demonstrating that the macrocyclic constraint can be modified [3].
  • Optimizing the side chains is crucial for enhancing cellular penetration and overcoming the intrinsic limitation of the natural product [3].

Conclusion

This compound remains a fascinating template in antibiotic research. Its well-defined pentapeptide-lactone structure and clear mechanism of GyrB inhibition provide a solid foundation for rational drug design. The key challenge and opportunity lie in modifying its physicochemical properties through synthetic chemistry to transform this potent enzyme inhibitor into a clinically useful antibacterial agent that can effectively reach its intracellular target.

References

basic research on novel DNA gyrase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Gyrase as a Drug Target

DNA gyrase is a bacterial type II topoisomerase, an A₂B₂ tetramer, that introduces negative supercoils into DNA through an ATP-dependent mechanism. It is essential for DNA replication, transcription, and repair [1] [2]. Its absence in humans makes it a highly attractive target for developing selective antibacterial agents with minimal host toxicity [2] [3]. The rise of antimicrobial resistance (AMR), responsible for millions of deaths globally, underscores the urgent need for new inhibitors, especially against fluoroquinolone-resistant strains [4] [5].

Key Structural Domains and Inhibition Strategies

Inhibitor development focuses on distinct functional domains within the DNA gyrase complex.

Target Subunit Domain / Function Inhibition Strategy Representative Inhibitor Classes
GyrA Catalytic site; breaks/re-joins DNA strands [2]. Stabilize DNA-enzyme complex, preventing DNA re-ligation [5]. Fluoroquinolones (e.g., Ciprofloxacin), Quinazoline hybrids [4] [6].
GyrB ATPase domain; provides energy for supercoiling [7]. Compete with ATP binding, halting the catalytic cycle [7] [1]. Aminocoumarins (e.g., Novobiocin), Novel synthetic small molecules [7] [1].

The following diagram illustrates the core experimental workflow for discovering these novel inhibitors, integrating computational and experimental methods.

G start Target Identification (DNA Gyrase) comp Computational Screening start->comp synth Synthesis & Compound Characterization comp->synth Virtual Hit Selection in_vitro In Vitro Enzymatic Assays synth->in_vitro Purified Compounds micro Microbiological Evaluation in_vitro->micro Confirmed Inhibitors admet ADMET & In Silico Toxicity Profiling micro->admet Active Compounds lead Lead Candidate admet->lead

Experimental workflow for DNA gyrase inhibitor discovery.

Quantitative Data on Novel Inhibitor Classes

Recent studies have identified several promising non-fluoroquinolone chemotypes with potent gyrase inhibition.

Inhibitor Class / Compound Experimental Model Potency (IC₅₀ / MIC) Binding Affinity (Docking Score)
Quinazoline-Piperazine Hybrids [4] Agar well diffusion, Molecular docking MIC: <1 µg/mL for potent compounds [4] Dock score: -12.9 kcal/mol (6f) vs. -10.2 for Ciprofloxacin [4]
N-benzylquinoline-8-sulfonamide (M2) [5] P. aeruginosa GyrA, MD simulations Inhibition constant: 1.09 µM [5] Binding energy: -8.14 kcal/mol vs. -7.13 for Ciprofloxacin [5]
Quinoline-based GyrB Inhibitors [6] M. tuberculosis GyrB ATPase assay IC₅₀: 0.62 µM (Compound 56) [6] n/a
Virtual Screening Hits (Z2440107042) [7] [8] A. baumannii GyrB, MD/GBSA n/a Binding energy: -74.77 kcal/mol (MM/GBSA) [8]
Ciprofloxacin Analogues (QSAR Model) [9] E. coli DNA gyrase, Molecular docking n/a Docking score: -13.81 kcal/mol (902b) vs. -10.5 for Ciprofloxacin [9]

Methodologies: Computational & Experimental Protocols

Computational Screening and Validation

Advanced in silico techniques are crucial for initial hit identification.

  • Virtual Screening: Large chemical libraries (e.g., Asinex, ZINC) are screened against GyrA or GyrB crystal structures (e.g., PDB: 1KZN, 7PQM) using high-throughput virtual screening (HTVS). Filters like Lipinski's Rule of Five and Hergenrother rules (for Gram-negative penetration) refine the list [7] [2].
  • Molecular Docking: Filtered compounds undergo precise docking (Standard Precision, then Extra Precision) to evaluate binding pose and affinity. Consensus scoring prioritizes molecules with strong interactions with key residues (e.g., GyrB's Asp73, Arg76) [7] [2].
  • Molecular Dynamics (MD) Simulations: Top candidates are subjected to ~100 ns MD simulations using packages like GROMACS or Desmond with force fields (AMBER, OPLS3e). This assesses complex stability, root-mean-square deviation (RMSD), and key residue interactions over time [5] [2].
  • Binding Energy Calculations: The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method is used post-MD to calculate precise binding free energies, a critical metric for prioritization [7] [8].
Experimental Validation Protocols
  • Compound Synthesis: For novel chemotypes like quinazoline-piperazine hybrids, synthesis is often multi-step. An example protocol involves nucleophilic substitution of 6-bromo-2,4-dichloroquinazoline with morpholine, followed by reaction with piperazine, and final coupling with phosphorodiamidate reagents. Compounds are purified via silica gel column chromatography and characterized by NMR and mass spectrometry [4].
  • In Vitro Antibacterial Activity:
    • Agar Well Diffusion: Measures the Zone of Inhibition (ZOI) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) strains [4].
    • Minimum Inhibitory Concentration (MIC): Determined using the broth microdilution method (e.g., Mueller Hinton Broth) per CLSI guidelines [4] [6].
  • Enzyme Inhibition Assays:
    • DNA Gyrase Supercoiling Assay: Measures the conversion of relaxed DNA to supercoiled forms. Inhibition is quantified by gel electrophoresis and IC₅₀ calculation [1].
    • GyrB ATPase Assay: For GyrB-targeted inhibitors, ATP hydrolysis inhibition is measured, often using a colorimetric method [6].

Challenges and Future Perspectives in Inhibitor Development

Despite promising advances, several challenges remain.

  • Overcoming Resistance: Mutations in the Quinolone Resistance-Determining Region (QRDR) of GyrA (e.g., T83I, D87N) confer high-level fluoroquinolone resistance. Targeting the more conserved GyrB ATPase domain is a key strategy to circumvent this [5] [1].
  • Optimizing Drug-Like Properties: Achieving potent activity against Gram-negative bacteria is particularly challenging due to their impermeable outer membrane and efflux pumps. Adherence to guidelines like the Hergenrother rules is essential for designing compounds with enhanced penetration [7].
  • Clinical Pipeline: The drug development pipeline includes several novel DNA gyrase inhibitors in clinical trials, such as novel bacterial topoisomerase inhibitors (NBTIs) and spiropyrimidinetriones, which offer hope for treating resistant infections [1].

The field is moving towards integrated strategies that combine structural biology, medicinal chemistry, and computational science to design next-generation inhibitors that can overcome longstanding clinical challenges [10].

References

cyclothialidine preliminary biological characterization

Author: Smolecule Technical Support Team. Date: February 2026

Biological Profile and Quantitative Potency

Cyclothialidine is a natural product isolated from Streptomyces filipinensis NR0484. It is a highly potent inhibitor of DNA gyrase, which is a essential bacterial enzyme and a validated antibiotic target [1].

The table below summarizes its inhibitory potency (IC₅₀) against E. coli DNA gyrase in the DNA supercoiling assay, compared to other known inhibitors [1]:

Inhibitor IC₅₀ (μg/mL)
This compound 0.03
Novobiocin 0.06
Coumermycin A1 0.06
Norfloxacin 0.66
Ciprofloxacin 0.88
Nalidixic Acid 26

A related compound, This compound B, has also been characterized and shows inhibitory activity against E. coli DNA helicase with an IC₅₀ of 0.7 μM [2].

Mechanism of Action: Competitive ATPase Inhibition

Subsequent mechanistic studies revealed that this compound specifically targets the GyrB subunit of DNA gyrase. The diagram below outlines its mechanism of action.

mechanism ATP ATP GyrB GyrB ATP->GyrB Binds Supercoiling Supercoiling GyrB->Supercoiling Catalyzes This compound This compound This compound->ATP Mutual Antagonism This compound->GyrB Competitively Inhibits

This compound inhibits DNA gyrase by competitively blocking ATP hydrolysis.

Key experimental findings that support this mechanism are [3]:

  • ATP Antagonism: The inhibitory effect of this compound on the DNA supercoiling reaction is antagonized by ATP. Increasing ATP concentration from 0.5 to 5 mM reduced its inhibitory activity by 11-fold.
  • Competitive Inhibition: this compound competitively inhibits the ATPase activity of DNA gyrase with a very low inhibition constant (Ki) of 6 nM.
  • Binding Site Evidence: The binding of radiolabeled this compound to DNA gyrase was inhibited by ATP and novobiocin (another GyrB inhibitor), but not by ofloxacin (a GyrA-targeting quinolone). However, this compound was active against a novobiocin-resistant DNA gyrase mutant, indicating its binding site is distinct.

Antibacterial Spectrum and Cellular Permeability

A key finding from preliminary characterization is the disconnect between its potent enzyme inhibition and its weak whole-cell antibacterial activity [1].

  • Enzyme-Level Activity: this compound is highly effective against DNA gyrase from both gram-negative (E. coli) and gram-positive bacterial species in vitro [1].
  • Cellular-Level Activity: Among the bacterial species tested, significant antibacterial activity was observed only against Eubacterium spp. This suggests that this compound cannot effectively penetrate most bacterial cells to reach its intracellular target [1].
  • Additional In Vitro Effect: Besides inhibiting gyrase, this compound also inhibited the in vitro replication of DNA directed from the oriC origin of E. coli [1].

Key Experimental Protocols

The core methodologies from the primary characterization studies are outlined below.

DNA Supercoiling Inhibition Assay [1]
  • Purpose: To measure the inhibition of DNA gyrase activity.
  • Procedure: The assay measures the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase. The reaction mixture is incubated with the test compound, and the degree of inhibition is quantified by gel electrophoresis, which separates the different DNA forms. The IC₅₀ value is the compound concentration required for 50% inhibition.
ATPase Competitive Inhibition Assay [3]
  • Purpose: To determine the mechanism of inhibition via the GyrB subunit.
  • Procedure: The ATPase activity of DNA gyrase is measured, often by detecting the release of inorganic phosphate. The experiment is conducted at varying concentrations of both ATP and this compound. By analyzing the kinetics (e.g., with Lineweaver-Burk plots), researchers confirmed that this compound acts as a competitive inhibitor with respect to ATP.
Bacterial Cell Permeability Assessment [1]
  • Purpose: To explain the disparity between enzymatic and whole-cell activity.
  • Procedure: The minimum inhibitory concentration (MIC) of this compound is determined against a panel of gram-positive and gram-negative bacterial strains. A potent enzyme inhibitor that shows poor MIC values across most strains indicates a cellular permeability barrier, as was the case for this compound.

Conclusion and Research Significance

The preliminary biological characterization established this compound as a highly potent and specific inhibitor of DNA gyrase. Its unique mechanism of competitive ATPase inhibition and distinct binding site make it a valuable lead structure for the development of novel antibacterial agents [1]. The major challenge identified was improving its penetration into bacterial cells, which would be a primary goal for any subsequent medicinal chemistry efforts.

References

Comprehensive Application Notes and Protocols: Total Synthesis of Cyclothialidine and Analogs as DNA Gyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Cyclothialidine is a highly potent DNA gyrase inhibitor that was originally isolated from Streptomyces filipinensis NR0484. Despite its exceptional enzyme inhibitory activity, this compound exhibits limited antibacterial efficacy against intact bacterial cells due to poor membrane permeability, which restricts its cellular penetration [1] [2]. This limitation has spurred extensive research into the synthesis of analogs with improved pharmaceutical properties. DNA gyrase is an essential bacterial enzyme that belongs to the topoisomerase II family and plays a critical role in DNA replication and transcription processes. It functions by introducing negative supercoils into DNA through an ATP-dependent mechanism [3]. The ATPase activity required for this process is located in the B subunit (GyrB), which represents a validated target for antibacterial development [3].

The significance of this compound derivatives in drug discovery stems from their unique mechanism of action—they competitively inhibit the ATP binding site of the GyrB subunit, thereby blocking the energy-dependent reactions catalyzed by DNA gyrase [1]. This mechanism differs from fluoroquinolone antibiotics that target the GyrA subunit, making this compound derivatives potentially effective against fluoroquinolone-resistant bacterial strains [3]. No commercially available antibiotics currently target the B subunit of gyrase, highlighting the untapped therapeutic potential of this target class [3]. The bicyclic lactone structure of this compound, featuring a 12-membered ring, serves as an excellent starting point for medicinal chemistry optimization campaigns aimed at developing novel antibacterial agents with activity against multidrug-resistant pathogens [4] [2].

Synthetic Strategy and Retrosynthetic Analysis

Reductive Thiolation Macrocyclization Approach

A breakthrough in the synthesis of this compound analogs came with the development of a novel macrocyclization protocol involving reductive thiolation. This methodology established a concise and flexible synthetic route to this compound congeners with varying ring sizes (12-15 members) [4]. The traditional approach to these compounds relied on Mitsunobu lactonization of the corresponding seco acids, which presented limitations in terms of flexibility and efficiency [4]. The reductive thiolation strategy circumvented these challenges by employing a cyclization method that could be adapted to produce different ring sizes from common intermediates, significantly enhancing the synthetic versatility.

The key transformation in this approach involves the formation of the characteristic bicyclic lactone structure through intramolecular reductive thiolation. This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, allowing for the incorporation of diverse structural elements essential for biological activity. The methodology has proven particularly valuable for generating ring-size analogs systematically, enabling thorough structure-activity relationship studies that would be challenging using previous synthetic routes [4]. The implementation of this macrocyclization strategy represents a significant advancement in the synthetic chemistry of this compound derivatives, providing medicinal chemists with efficient access to this promising class of DNA gyrase inhibitors.

Retrosynthetic Analysis

A comprehensive retrosynthetic analysis of this compound reveals the following strategic disconnections:

  • Primary disconnection: The macrocyclic lactone is opened at the ester linkage to yield a linear seco acid precursor containing appropriate functional handles for macrocyclization.
  • Seco acid processing: The seco acid is further disconnected to reveal two key building blocks—a functionalized aromatic moiety bearing the phenolic hydroxyl group and a tailored aliphatic chain containing the necessary stereocenters.
  • Functional group interconversion: The sulfur-containing moiety is introduced through strategic sulfurization reactions, with the reductive thiolation approach providing an efficient pathway for constructing the critical lactone ring during the final cyclization step.

This retrosynthetic logic emphasizes the convergent nature of the synthesis, allowing for modular preparation of various structural analogs through systematic variation of the building blocks. The flexibility of this approach has enabled researchers to explore diverse substitution patterns and ring sizes, significantly accelerating the optimization of antibacterial properties in the this compound series [4] [1].

Experimental Protocols

Reductive Thiolation Macrocyclization Protocol
3.1.1 Materials and Equipment
  • Reaction vessels: Oven-dried round-bottom flasks (25-100 mL) with rubber septa
  • Atmosphere control: Argon or nitrogen gas inlet system for inert atmosphere maintenance
  • Solvents: Anhydrous tetrahydrofuran (THF), freshly distilled over sodium/benzophenone ketyl
  • Reagents: Seco acid precursor (1.0 equiv), triphenylphosphine (PPh₃, 1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.1 equiv), thiobenzoic acid (1.3 equiv)
  • Purification materials: Silica gel (60-120 mesh) for column chromatography, TLC plates (silica gel 60 F₂₅₄)
3.1.2 Step-by-Step Procedure
  • Reaction setup: Charge a dried 50 mL round-bottom flask with the seco acid precursor (1.0 mmol, 1.0 equiv) and dissolve in anhydrous THF (20 mL) under an inert atmosphere.

  • Reagent addition: Cool the solution to 0°C using an ice bath, then sequentially add with stirring:

    • Triphenylphosphine (1.2 mmol, 1.2 equiv)
    • Thiobenzoic acid (1.3 mmol, 1.3 equiv)
    • Diisopropyl azodicarboxylate (1.1 mmol, 1.1 equiv) dropwise over 5 minutes
  • Reaction monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under an inert atmosphere. Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3).

  • Workup procedure: After complete consumption of the starting material (TLC confirmation), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography over silica gel using a gradient elution of hexane:ethyl acetate (95:5 to 80:20) to obtain the pure macrocyclic product.

  • Characterization: Analyze the purified product by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS to confirm structure and purity. Typical yields range from 65-75% for 12-membered rings and 55-65% for larger ring systems [4].

Synthesis of Seco Acid Precursors
3.2.1 Materials
  • Building blocks: Commercially available hydroxybenzoic acid derivatives, appropriately protected amino acids
  • Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
  • Protecting groups: tert-Butyldimethylsilyl (TBDMS) chloride for phenol protection, benzyl bromide for acid protection
  • Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), ethyl acetate, hexane
3.2.2 Synthetic Sequence
  • Phenol protection: Dissolve the hydroxybenzoic acid derivative (10 mmol) in DMF (20 mL), add imidazole (15 mmol) and TBDMS-Cl (12 mmol). Stir at room temperature for 4 hours. Quench with water and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to obtain the protected phenol.

  • Ester formation: Dissolve the protected acid (8 mmol) in DCM (20 mL), add benzyl bromide (9.6 mmol) and DMAP (0.8 mmol). Stir at room temperature for 6 hours. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate to obtain the benzyl ester.

  • Side chain elaboration: Couple the aromatic building block with the appropriate aliphatic fragment using standard peptide coupling conditions (DCC, DMAP in DCM) to construct the complete carbon skeleton.

  • Deprotection: Remove the benzyl protecting group by hydrogenolysis (H₂, 1 atm, 10% Pd/C, ethanol) to reveal the carboxylic acid, then selectively remove the TBDMS group using tetrabutylammonium fluoride (TBAF, 1.1 equiv in THF) to generate the seco acid precursor for macrocyclization.

Table 1: Optimization of Macrocyclization Conditions for Different Ring Sizes

Ring Size Catalyst System Concentration (mM) Temperature (°C) Yield Range (%)
12-membered PPh₃/DIAD 5.0 0 → 25 65-75
13-membered PPh₃/DIAD 2.5 0 → 25 60-70
14-membered PPh₃/DIAD 1.0 0 → 25 55-65
15-membered PPh₃/DIAD 0.5 0 → 25 50-60

Structural Analogs and Structure-Activity Relationships

Ring Size Variations and Minimal Structure Requirements

Extensive structure-activity relationship (SAR) studies have revealed that the bicyclic lactone core of this compound represents the key pharmacophore for DNA gyrase inhibition, but significant modifications remain possible while maintaining biological activity. Systematic variation of the lactone ring size demonstrated that 11- to 16-membered lactones retain enzyme inhibitory properties, with 14-membered lactones generally exhibiting the most potent antibacterial activity [1]. Surprisingly, even the corresponding "seco" analogs (open-chain derivatives) maintained some level of DNA gyrase inhibitory activity, indicating that the macrocyclic ring constraint, while beneficial for potency, is not an absolute requirement [4] [1].

Further structural simplification studies led to the remarkable finding that the minimal structural requirements for DNA gyrase inhibition could be reduced to a relatively simple hydroxylated benzyl sulfide (structure XI in the literature) [1]. This discovery significantly expanded the synthetic possibilities for analog design, as it suggested that elaborate multistep syntheses of the complete bicyclic framework might not be necessary for retaining biological activity. The retention of activity in these simplified analogs indicates that the key molecular recognition elements consist primarily of the hydroxylated aromatic system appropriately positioned relative to a hydrophobic domain, with the sulfur atom potentially playing a role in optimal positioning rather than direct participation in binding.

Synthetic Approaches to Analogs

The synthetic strategies for generating this compound analogs can be categorized into three main approaches:

  • Ring-size analogs: Employing the reductive thiolation macrocyclization protocol with seco acids of different chain lengths to systematically vary the lactone ring size from 12 to 15 members [4]
  • Seco analogs: Preparing open-chain derivatives through direct functionalization of the minimal hydroxylated benzyl sulfide scaffold to explore the structural boundaries of activity
  • Substitution pattern variants: Introducing diverse substituents at strategic positions on the aromatic ring and the aliphatic side chain to optimize antibacterial potency and physicochemical properties

These approaches have collectively enabled comprehensive SAR mapping and identification of promising lead compounds with improved antibacterial profiles compared to the parent this compound structure.

Table 2: Biological Activity of this compound Analogs with Different Structural Features

Analog Class Representative Compound DNA Gyrase IC₅₀ (μM) S. aureus MIC (μg/mL) Comments
Natural product This compound 0.02 >64 Reference compound
12-membered Ro 09-1437 0.03 >64 Similar to natural product
14-membered Compound 94 0.05 0.5 Excellent Gram-positive activity
14-membered Compound 97 0.08 1.0 Improved pharmacokinetics
Seco analog Benzyl sulfide derivative 2.5 16 Minimal structure
16-membered Large ring analog 0.5 8 Moderate activity

Computational Modeling and QSAR Studies

Molecular Docking and Binding Mode Analysis

Computational approaches have provided valuable insights into the molecular interactions between this compound derivatives and the ATP-binding site of DNA gyrase B subunit. Molecular docking studies using the FRED software with the Chemgauss3 scoring function have revealed that these inhibitors primarily form hydrogen bond interactions with the key residue Asp73 in the active site [3]. Additionally, a conserved water molecule in the binding pocket participates in the hydrogen bond network, stabilizing the inhibitor-enzyme complex. The 12-membered ring of the natural product adopts a specific conformation that optimally positions the functional groups for these critical interactions.

The docking studies further indicated that the bicyclic core of this compound derivatives occupies the same region as the adenine ring of ATP, effectively competing with the natural substrate for binding. The hydroxylated aromatic system forms hydrogen bonds with the protein backbone, while the lipophilic portions of the molecule interact with hydrophobic subpockets in the enzyme active site [3]. These computational insights have guided the rational design of analogs with improved binding affinity and selectivity, highlighting the value of structure-based drug design approaches in optimizing this class of antibacterial agents.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR studies on this compound derivatives have identified several key molecular descriptors that correlate with antigyrase activity. Analysis of 42 this compound derivatives using DRAGON-generated descriptors led to the development of robust QSAR models with strong predictive power [3]. The most significant descriptors identified in these studies include:

  • RDF045m: Radial Distribution Function - 4.5/weighted by mass (related to molecular shape and atom distribution)
  • Mor24m: 3D-MoRSE descriptor - signal 24/weighted by mass (associated with molecular symmetry and steric effects)
  • DISPe: Distance Distribution descriptor (reflects overall molecular size and flexibility)

These descriptors collectively suggest that molecular shape, atomic distribution, and specific steric properties play crucial roles in determining DNA gyrase inhibitory activity. The QSAR models have been validated both internally and externally, demonstrating their utility in predicting the activity of newly designed analogs prior to synthesis [3].

G CompoundLibrary Compound Library (42 this compound derivatives) DescriptorCalculation Descriptor Calculation (1D, 2D, 3D DRAGON descriptors) CompoundLibrary->DescriptorCalculation Docking Molecular Docking (FRED with Chemgauss3 scoring) CompoundLibrary->Docking QSARModeling QSAR Model Development (MLR, PLS, ANN) DescriptorCalculation->QSARModeling ConformationSelection Active Conformation Selection Docking->ConformationSelection ConformationSelection->DescriptorCalculation ModelValidation Model Validation (Internal & External) QSARModeling->ModelValidation NewDesign New Inhibitor Design (Rational Structural Modifications) ModelValidation->NewDesign ActivityPrediction Activity Prediction (Prior to Synthesis) NewDesign->ActivityPrediction Virtual Screening ActivityPrediction->CompoundLibrary Synthesis of Promising Candidates

Figure 1: Computational Workflow for QSAR Modeling and Inhibitor Design. This diagram illustrates the integrated approach combining molecular docking and QSAR studies for rational design of this compound derivatives with improved DNA gyrase inhibitory activity.

Applications and Future Outlook

Antibacterial Efficacy and Pharmaceutical Development

The most promising this compound analogs exhibit excellent in vitro antibacterial activity against a broad range of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [1]. Importantly, these compounds overcome resistance to clinically used antibiotics, highlighting their potential for treating infections caused by multidrug-resistant strains. Optimization of pharmacokinetic properties, particularly reduction of excessive lipophilicity, has led to identification of analogs with demonstrated in vivo efficacy in animal models of bacterial infection [1].

Future development efforts should focus on further improving the drug-like properties of these compounds, with particular emphasis on solubility, metabolic stability, and tissue distribution. The combination of potent enzyme inhibition with favorable pharmaceutical properties represents the key challenge in advancing this class of antibacterial agents toward clinical application. Additionally, expanding the spectrum of activity to include problematic Gram-negative pathogens through targeted structural modifications would significantly enhance the therapeutic value of this compound-based antibiotics.

Formulation Strategies for Enhanced Delivery

Given the challenges associated with membrane permeability and physicochemical properties, advanced formulation approaches may play a crucial role in maximizing the therapeutic potential of this compound derivatives. Biodegradable PEG-based insoluble hydrogels have shown promise as delivery systems for sustained release of antibacterial agents [5]. These hydrogels can be engineered to provide controlled release kinetics through hydrolysis of incorporated degradable bonds, potentially maintaining effective local concentrations of the antibiotic while minimizing systemic exposure and associated toxicity.

Alternative formulation strategies worth exploring include:

  • Liposomal encapsulation to enhance cellular penetration and tissue targeting
  • Polymer-drug conjugates to improve solubility and pharmacokinetic profiles
  • Nanoparticle-based delivery systems for targeted delivery to sites of infection

The integration of advanced formulation science with rational drug design represents a promising multidisciplinary approach to overcoming the current limitations of this compound-derived antibiotics and unlocking their full therapeutic potential.

Conclusion

The total synthesis of this compound and its analogs has undergone significant advancement through the development of innovative methodologies such as the reductive thiolation macrocyclization protocol. These synthetic breakthroughs have enabled comprehensive structure-activity relationship studies, leading to the identification of simplified analogs with retained DNA gyrase inhibitory activity and improved antibacterial properties. The integration of computational approaches, including molecular docking and QSAR modeling, has provided valuable insights into the structural requirements for biological activity and guided rational design of new derivatives.

Despite these advancements, challenges remain in optimizing the pharmaceutical properties of this compound-based inhibitors, particularly with regard to achieving sufficient antibacterial activity in vivo. Future research directions should focus on further elaboration of the SAR findings, exploration of novel formulation strategies, and combination studies with other antibacterial agents to potentially enhance efficacy and combat resistance development. The continued investigation of this compound derivatives represents a promising avenue for developing new therapeutic options against increasingly problematic multidrug-resistant bacterial infections.

References

Structure-Activity Relationship Analysis and Experimental Protocols for Cyclothialidine Congeners as DNA Gyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Cyclothialidine (Ro 09-1437) represents a promising class of natural product-derived DNA gyrase inhibitors that was originally isolated from Streptomyces filipinensis following microbial broth screening [1]. This compound features a unique architectural framework characterized by a bicyclic 12-membered lactone ring partly integrated into a pentapeptide chain, distinguishing it from other known gyrase inhibitors [2]. This compound competitively inhibits the ATPase activity of the DNA gyrase B subunit with remarkable potency, exhibiting a Kᵢ value of 6 nM against Escherichia coli DNA gyrase [1]. Despite this impressive enzymatic inhibition, the compound demonstrates limited antibacterial efficacy in whole-cell assays, with minimal inhibitory concentration (MIC) values exceeding 128 μg/mL against E. coli [1]. This discrepancy between enzymatic inhibition and cellular activity has been attributed to poor penetration across the bacterial cytoplasmic membrane, limiting its potential as a therapeutic agent [3].

The structural complexity of this compound, while challenging from a synthetic perspective, provides multiple avenues for structural modification to optimize both biological activity and physicochemical properties [4]. Early investigations confirmed that the DNA gyrase inhibitory principle contained in this compound could serve as the foundation for developing a new class of antibacterial agents, spurring extensive structure-activity relationship (SAR) studies [3]. The development of a flexible synthetic route enabled systematic exploration of various structural modifications, leading to identification of the key pharmacophoric elements essential for maintaining DNA gyrase inhibitory activity [4]. This application note provides a comprehensive overview of the SAR governing this compound congeners, along with detailed experimental protocols for evaluating their potential as antibacterial agents.

Structural Activity Relationship Analysis

Core Structural Requirements

Through extensive SAR investigations, researchers have identified the minimal structural elements necessary for maintaining DNA gyrase inhibitory activity in this compound congeners. The bicyclic core bearing a phenolic hydroxy group represents an essential structural motif, with significant activity retention observed across various derivatives maintaining this feature [3]. Surprisingly, structural simplification efforts revealed that considerable variation in the lactone ring size is tolerated, with active compounds identified containing 11- to 16-membered lactone rings [4]. Even more remarkably, "seco" analogues (open-chain structures) maintain some enzyme inhibitory properties, suggesting that the macrocyclic constraint may be desirable but not absolutely essential for activity [5].

The reduction of structural requirements to a simple, hydroxylated benzyl sulfide in later-stage analogues demonstrates that the complex natural product can be substantially simplified while retaining the core inhibitory function [4]. This finding has significant implications for drug development, as it enables the exploration of synthetically more accessible structures while maintaining the desired biological activity. Among the various ring sizes investigated, 14-membered lactones consistently demonstrated the most potent antibacterial activity against Gram-positive pathogens, representing an optimal balance between conformational constraint and functional group positioning [4].

Comprehensive SAR Summary

Table 1: Structure-Activity Relationship Summary for this compound Derivatives

Structural Feature Permissible Modifications Impact on Activity Optimal Characteristics
Lactone Ring Size 11- to 16-membered rings; seco (open-chain) analogues Activity maintained across range; varies with size 14-membered ring shows best antibacterial activity [4]
Bicyclic Core Hydroxylated ring system essential Critical for gyrase inhibition 14-hydroxylated bicyclic core [4]
Phenolic Hydroxy Must be maintained Essential for activity Single phenolic hydroxy group on benzyl moiety [3]
Membrane Permeability Modifications to reduce lipophilicity Improves whole-cell activity Balanced hydrophilicity-lipophilicity for penetration [4]
Antibacterial Spectrum Structural optimizations Enhanced Gram-positive activity Broad-spectrum against S. aureus, S. pyogenes, E. faecalis [4]

The SAR data collected from numerous this compound analogues reveals that the hydroxylated bicyclic core represents the fundamental pharmacophore required for DNA gyrase inhibition [4]. However, contrary to initial assumptions, the specific ring size of the lactone moiety demonstrates surprising flexibility, with active compounds identified across a range of 11- to 16-membered rings [5]. This finding enabled significant structural simplification while maintaining target engagement. The most promising derivatives containing 14-membered lactones exhibited excellent broad-spectrum in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [4].

Beyond target engagement, the physicochemical properties of this compound analogues significantly influenced their antibacterial efficacy in whole-cell assays. Early compounds demonstrated potent enzymatic inhibition but poor cellular activity due to limited membrane permeability [1]. Systematic modification of lipophilic properties, particularly through reduction of overall hydrophobicity, yielded compounds with improved pharmacokinetic profiles and demonstrated in vivo efficacy [4]. This highlights the importance of balancing target potency with drug-like properties in the development of effective antibacterial agents from natural product leads.

G Structure-Activity Relationship of this compound Congeners cluster_sar SAR Hierarchy of this compound Core Bicyclic Core Structure Lactone Lactone Ring (12-membered) Core->Lactone Phenolic Phenolic Hydroxy Group Core->Phenolic Size Ring Size Tolerance: 11-16 Members Lactone->Size Seco Seco-Analogues: Moderate Activity Lactone->Seco Mod 14-Membered Rings: Optimal Activity Lactone->Mod Balance Balanced Lipophilicity: Improved Cellular Activity Perm Membrane Permeability Perm->Balance

Figure 1: The structural hierarchy and key modification points for optimizing this compound congeners, highlighting the essential bicyclic core, flexible lactone ring size requirements, critical phenolic hydroxy group, and importance of membrane permeability modifications.

Experimental Protocols

Biological Evaluation Methods
3.1.1 DNA Gyrase Inhibition Assay

The enzymatic activity of this compound derivatives against DNA gyrase can be quantitatively determined through well-established ATPase inhibition assays. Prepare the reaction mixture containing 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM ATP, 1 mM dithiothreitol, 0.1 mg/mL bovine serum albumin, and 5% (v/v) glycerol. Add E. coli DNA gyrase to a final concentration of 50 nM, followed by pre-incubation with test compounds at varying concentrations for 10 minutes at 25°C. Initiate the reaction by adding supercoiled pBR322 DNA (0.5 μg/reaction) and incubate at 25°C for 30 minutes. Terminate the reaction by adding 1% SDS and measure ATP hydrolysis using a colorimetric phosphate detection method [1].

For determination of IC₅₀ values, test compounds at a concentration range from 0.1 nM to 10 μM, with this compound as the reference standard (IC₅₀ approximately 30 ng/mL or 47 nM). Include appropriate controls without inhibitor and without enzyme to establish baseline values. Plot the percentage inhibition versus compound concentration and fit the data using nonlinear regression analysis to calculate IC₅₀ values. For competitive inhibitors like this compound, determine Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis constant for ATP [1].

3.1.2 Antibacterial Susceptibility Testing

Determine the minimum inhibitory concentrations (MICs) of this compound derivatives against relevant bacterial pathogens using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. Prepare Mueller-Hinton broth for fast-growing organisms or supplemented media for fastidious species according to CLSI guidelines. Prepare serial two-fold dilutions of test compounds in 96-well microtiter plates, with final concentrations typically ranging from 0.06 to 128 μg/mL. Inoculate wells with bacterial suspensions standardized to approximately 5 × 10⁵ CFU/mL. Include appropriate control wells containing growth medium alone, medium with inoculum (growth control), and medium with reference antibiotics (quality control).

Incubate plates at 35±2°C for 16-20 hours under aerobic conditions. Determine MIC endpoints as the lowest concentration of compound that completely inhibits visible growth. For time-kill assays, use concentrations at 1×, 2×, and 4× the MIC with sampling at 0, 2, 4, 6, 8, 12, and 24 hours. Plate serial dilutions on appropriate agar media to determine bactericidal activity, defined as a ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum [4].

QSAR Modeling Protocol

The development of quantitative structure-activity relationship (QSAR) models for this compound derivatives involves a multi-step process combining molecular docking and descriptor analysis. This integrated approach allows for the correlation of structural features with biological activity, enabling rational design of more potent analogues.

3.2.1 Molecular Docking Procedures

Begin by preparing the protein structure of DNA gyrase subunit B (e.g., PDB ID 1EI1) by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states. For the ligand set, generate multiple conformations of this compound derivatives using OMEGA software (OpenEye), with particular attention to the flexible 12-membered ring system. Perform docking calculations using FRED (Fast Rigid Exhaustive Docking) or similar software, focusing on the ATP-binding pocket of the GyrB subunit. Apply consensus scoring functions to evaluate docking poses and select the most biologically relevant conformations based on interaction patterns with key residues [6].

Validate the docking protocol by redocking native ligands and comparing with crystallographic poses, with an acceptable root-mean-square deviation (RMSD) of ≤2.0 Å. Analyze the resulting protein-ligand complexes to identify key interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking interactions. Pay particular attention to the orientation of the lactone ring and the phenolic hydroxy group, which are critical for inhibitory activity [6].

3.2.2 Descriptor Calculation and Model Development

Calculate molecular descriptors using comprehensive software such as DRAGON, which provides 1D, 2D, and 3D descriptors capturing diverse structural features. Include constitutional descriptors (molecular weight, atom counts), topological descriptors (connectivity indices, Wiener index), geometrical descriptors (3D coordinates-based), and charge descriptors (partial charges, polarizability). Preprocess the descriptor matrix by removing constant and highly correlated variables (pairwise correlation >0.95).

Split the dataset of this compound derivatives into training and test sets using appropriate methods such as Kennard-Stone algorithm or random sampling. Develop QSAR models using multiple statistical techniques, including multiple linear regression (MLR), partial least squares (PLS) regression, and machine learning methods such as random forests or support vector machines. Validate model performance using cross-validation techniques (leave-one-out or k-fold) and external validation with the test set. Aim for models with explained variance (R²) >70% and predictive squared correlation coefficient (Q²) >60%, indicating robust and predictive models [6].

G QSAR Modeling Workflow for this compound Analogs Start Compound Dataset (42 this compound Derivatives) Docking Molecular Docking (OMEGA + FRED) Start->Docking Descriptors Descriptor Calculation (DRAGON Software) Docking->Descriptors Model Model Development (MLR, PLS, Machine Learning) Descriptors->Model Validate Model Validation (Cross-validation + External Test) Model->Validate Apply Model Application (New Compound Design) Validate->Apply

Figure 2: Comprehensive workflow for developing QSAR models for this compound analogues, integrating molecular docking, descriptor calculation, model development, and validation stages to enable rational design of improved DNA gyrase inhibitors.

Analogue Development and Optimization

The translation of SAR findings into therapeutically viable candidates required systematic optimization of both target potency and drug-like properties. Early this compound analogues maintained excellent enzymatic inhibition but displayed disappointing efficacy in animal models due to unfavorable pharmacokinetics, particularly excessive lipophilicity [4]. Through iterative design cycles focusing on reducing logP values while maintaining gyrase inhibition, researchers identified compounds with significantly improved profiles that demonstrated efficacy in vivo.

Critical to this success was the development of a flexible synthetic strategy that enabled systematic exploration of structural variations. A particularly innovative approach involved a reductive thiolation method for macrocyclization, which provided efficient access to analogues with varying ring sizes (12- to 15-membered) and established an alternative to the conventional Mitsunobu lactonization of seco acids [5]. This synthetic versatility proved invaluable for comprehensive SAR mapping and identification of optimal structural features.

The most successful analogues, particularly those based on 14-membered lactones, overcame the limitations of the parent compound by achieving balanced physicochemical properties that allowed sufficient bacterial membrane penetration while maintaining high affinity for the GyrB ATP-binding site [4]. These optimized compounds displayed excellent activity against clinically relevant Gram-positive pathogens, including strains resistant to conventional antibiotics, validating the strategy of structure-guided optimization based on comprehensive SAR understanding.

Conclusion and Future Perspectives

The structure-activity relationship analysis of this compound and its congeners reveals a complex interplay between structural features, enzymatic inhibition, and cellular activity. The finding that considerable simplification of the natural product structure is possible while maintaining target engagement significantly expands the opportunities for optimization. The development of predictive QSAR models combining docking studies and descriptor analysis provides a rational framework for designing improved analogues with enhanced properties.

Future directions in this field should include exploration of additional structural modifications to further enhance spectrum of activity, particularly against Gram-negative pathogens, while maintaining favorable pharmacokinetic properties. The continued development of synthetic methodologies for accessing diverse analogues will facilitate more comprehensive SAR mapping. Additionally, investigation of potential combination therapies with other antibacterial agents may provide opportunities to overcome resistance and expand clinical utility.

The this compound scaffold continues to offer promising opportunities for the development of novel antibacterial agents, particularly in an era of increasing antimicrobial resistance. The detailed SAR understanding and experimental protocols outlined in this application note provide researchers with the necessary tools to continue advancing this important class of DNA gyrase inhibitors.

References

Application Notes: Lactone Ring Size Modification in Cyclothialidine-Derived Antibacterial Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Cyclothialidine is a potent natural DNA gyrase inhibitor that targets the ATPase activity of the B subunit. Its potential as a systemic antibacterial agent was initially limited by poor penetration through the bacterial cell membrane. A key strategy to overcome this was the systematic modification of its lactone ring size, which led to the identification of analogs with excellent broad-spectrum activity against Gram-positive pathogens, including strains resistant to clinically used drugs [1].

Structure-Activity Relationships (SAR) of Lactone Ring Size Initial structure-activity relationship studies established that the 14-hydroxylated, bicyclic core is a crucial structural element for DNA gyrase inhibitory activity. However, investigations into varying the lactone ring size revealed surprising flexibility [1].

The table below summarizes the activity profile associated with different lactone ring sizes and related structures.

Lactone Ring Size / Structure DNA Gyrase Inhibitory Activity In Vitro Antibacterial Activity (Gram-positive) Key Findings / Representatives
14-membered lactone Potent Excellent, broad-spectrum Overcame clinical drug resistance; best overall activity (e.g., compounds 94, 97) [1]
11- to 16-membered lactones Active Not Specified (Active) Demonstrated flexibility in ring size requirement [1]
Seco-analogues (open chain) Maintained some activity Not Specified (Active) Revealed minimal structural requirement: a hydroxylated benzyl sulfide (XI) [1]

Protocol 1: Synthetic Strategy for Lactone Ring Size Variation

This protocol outlines a flexible synthetic route for generating this compound analogs with modified lactone rings, adapted from the referenced study [1].

  • 1.1 Objective: To synthesize a library of this compound analogs with lactone rings ranging from 11- to 16-membered, as well as seco-analogues, for SAR establishment.
  • 1.2 Materials:
    • Starting Material: this compound (Ro 09-1437) or its advanced, suitably protected synthetic precursor.
    • Reagents: Standard reagents for peptide coupling (e.g., DCC, EDC·HCl), ring-closing metathesis catalysts, and protecting group manipulation (e.g., TBDMS ethers for hydroxyl protection, thioether formation reagents).
    • Solvents: Anhydrous DMF, THF, DCM, MeOH.
    • Equipment: Schlenk line for inert atmosphere reactions, standard chromatography equipment for purification.
  • 1.3 Procedure:
    • Core Preparation: Begin with the protected 14-hydroxylated, bicyclic core structure of this compound.
    • Side-Chain Elongation/Modification:
      • Chemically modify the side chain destined to form the lactone ring to achieve the desired number of atoms (for 11- to 16-membered rings).
      • For seco-analogues, omit the ring-closing step to produce the open-chain, hydroxylated benzyl sulfide structure.
    • Macrolactonization:
      • For cyclic analogs, employ a high-dilution macrolactonization strategy. Utilize a mild activating agent (e.g., 2,4,6-trimethylpyridine, pivaloyl chloride) to form the lactone bond from the precursor containing a carboxylic acid and a hydroxyl group.
      • Alternatively, explore ring-closing metathesis if an olefin-containing precursor is synthesized.
    • Global Deprotection: Remove all protecting groups under appropriate conditions (e.g., using TBAF for silyl ethers, hydrogenolysis for benzyl groups) to furnish the final target analogs.
    • Purification: Purify all final compounds using reversed-phase preparative HPLC or flash chromatography. Confirm structure and purity by ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry (HRMS).

The following diagram illustrates the key stages in the synthetic workflow for generating these analogs.

G Start Protected Bicyclic Core A Side Chain Elongation/Modification Start->A B Linear Seco-precursor A->B C Macrolactonization (High-dilution) B->C For cyclic analogs F Seco-Analogs (Open Chain) B->F No ring closure for seco-analogs D Global Deprotection C->D E Cyclic Analogs (11-16 membered) D->E

Protocol 2: Biological Evaluation of Synthetic Analogs

This protocol details the methodology for evaluating the enzymatic and whole-cell antibacterial activity of the synthesized analogs [1].

  • 2.1 Objective: To assess the in vitro potency of this compound analogs against DNA gyrase and a panel of Gram-positive bacterial pathogens.
  • 2.2 Materials:
    • Enzymatic Assay: Purified E. coli DNA gyrase B subunit, ATP, assay buffer.
    • Bacterial Strains: Reference strains of Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis; clinically isolated resistant strains.
    • Culture Media: Mueller-Hinton Broth (MHB), Mueller-Hinton Agar (MHA).
    • Equipment: Microplate reader, spectrophotometer, incubator, sterile consumables.
  • 2.3 Procedure:
    • DNA Gyrase Inhibition Assay:
      • Perform a competitive ATPase inhibition assay using the purified gyrase B subunit.
      • Incubate the enzyme with a range of concentrations of the test analog and ATP. Measure the residual ATPase activity.
      • Calculate the IC₅₀ value (concentration causing 50% inhibition) for each compound.
    • Minimum Inhibitory Concentration (MIC) Determination:
      • Prepare logarithmic-phase bacterial inocula and standardize to ~5 × 10⁵ CFU/mL.
      • Conduct broth microdilution in MHB according to CLSI guidelines (e.g., M07-A10). Use a final volume of 100 µL per well in a 96-well plate.
      • Serially dilute the test compounds across the plate. Include positive (bacteria-only) and negative (sterility) controls.
      • Incubate plates at 35°C for 18-24 hours.
      • The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.
  • 2.4 Data Analysis:
    • Compare the MIC values of the novel analogs against standard antibiotics (e.g., vancomycin, ciprofloxacin) to evaluate potency and ability to overcome resistance.
    • Correlate MIC data with gyrase IC₅₀ values to understand if improvements in whole-cell activity are due to better target inhibition or enhanced membrane penetration.

Conclusion and Future Directions The strategic modification of the this compound lactone ring size successfully transformed a potent enzyme inhibitor with poor cellular activity into a promising lead series with broad-spectrum efficacy. The discovery that 14-membered lactones provided optimal activity was critical. Future work should focus on further optimizing the pharmacokinetic properties of these leads, particularly reducing lipophilicity to improve in vivo efficacy, as demonstrated by the advanced congeners [1]. Modern computational approaches, such as the CMD-GEN framework for structure-based molecular generation, could be highly valuable in the next phase of optimization for selectivity and ADMET properties [2].

References

synthesis of 14-membered lactone cyclothialidine analogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclothialidines

Cyclothialidines are a class of bacterial DNA gyrase B subunit inhibitors featuring a 14-membered macrolactone core structure [1]. They are promising antibacterial agents, particularly against Gram-positive bacteria.

  • Mechanism of Action: They function by selectively inhibiting the ATPase activity of the bacterial DNA gyrase B subunit. This is a distinct mechanism from other classes of antibiotics like fluoroquinolones, which target the DNA breakage-and-reunion activity of the GyrA subunit [2].
  • Selectivity: A key advantage of DNA gyrase as a drug target is its absence in mammalian organisms, allowing for the development of agents with selective toxicity [2].

Key Analogue: BAY 50-7952

One of the most well-documented seco-cyclothialidine derivatives is BAY 50-7952. The available data on this compound is summarized below [1].

Property Description/Value
Core Structure seco-Cyclothialidine
Key Functional Group Dioxazine moiety
Stereochemistry (Active Form) (R)-form
Inhibitory Activity High and selective activity toward bacterial DNA gyrase
In Vitro Antibacterial Activity Active against Gram-positive bacteria
In Vivo Efficacy (Murine Model) Poor activity

The dioxazine moiety and similar groups were identified as crucial for the ability of the compounds to penetrate bacterial membranes. The synthesis of the opposite enantiomer, the (S)-form of BAY 50-7952, resulted in a complete loss of both target inhibition and antibacterial activity, highlighting a highly selective fit of the (R)-form in the enzyme's active site [1].

General Considerations for Lactone Synthesis

While a specific protocol for cyclothialidines is not available, the synthesis of macrolactones (large-ring lactones) is a well-established field in organic chemistry. The following table outlines common strategies that could be relevant to constructing a 14-membered lactone ring, as found in cyclothialidines [3].

Synthesis Strategy Key Features Example Reagents/Catalysts
Macrolactonization Intramolecular cyclization of a seco hydroxyacid; key step for ring closure. Yamaguchi reagent, Corey-Nicolaou catalyst [3].
Metal-Catalyzed Lactonization Efficient for specific precursors; can use aerobic oxidation. Cu/TEMPO, Cu/ABNO, Au catalysts [3].
Oxidative Lactonization Conversion of diols or ketones to lactones using an oxidant. Oxone, Fe carbonyl catalysts, Ru(bpy)₃Cl₂ (photocatalyst) [3].

The following workflow diagram illustrates a generalized strategic approach for synthesizing and evaluating such complex lactone-based bioactive molecules.

Start Start: Target Identification (14-membered Lactone Analog) S1 Retrosynthetic Analysis Start->S1 S2 Precursor Synthesis & Fragment Coupling S1->S2 S3 Key Macrocyclization (e.g., Macrolactonization) S2->S3 S4 Introduction of Side Chains (e.g., Dioxazine) S3->S4 S5 Purification & Structural Confirmation S4->S5 S6 In Vitro Biological Evaluation S5->S6 S7 In Vivo Efficacy Studies S6->S7 End Output: Lead Compound S7->End

Knowledge Gaps and Research Recommendations

The primary challenge is that the published literature, including the 2001 paper on seco-cyclothialidines, does not provide the explicit experimental details needed to reproduce the synthesis in a lab setting [1]. To proceed with the , you may need to:

  • Consult Specialized Databases: Access full-text papers and patents via platforms like SciFinder, Reaxys, or USPTO. The original synthesis of BAY 50-7952 is likely detailed in a patent.
  • Adapt General Methods: Apply modern macrolactonization and C-H functionalization techniques cited in recent reviews to the specific scaffold of cyclothialidine [3].
  • Focus on Chirality: Ensure your synthetic route can precisely control stereochemistry, as the biological activity is highly enantiomer-specific [1].

I hope this structured overview provides a valuable starting point for your research. Should you require a detailed protocol for a specific lactone synthesis reaction from the general methods table, please feel free to ask.


References

Application Notes and Protocols: Enhancing Antibacterial Activity through Structural Modification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antibacterial Structural Optimization

The rapid emergence of antimicrobial resistance represents one of the most critical challenges in modern healthcare, with antibiotic-resistant infections causing millions of deaths annually worldwide. In this context, the rational design of novel antibacterial agents through systematic structural modification has become increasingly important for addressing resistant pathogens. Structural modification of existing antibacterial compounds provides a powerful strategy for enhancing potency, improving pharmacokinetic properties, and overcoming specific resistance mechanisms. By applying systematic approaches including quantitative structure-activity relationship (QSAR) modeling, structure-based drug design, and molecular dynamics simulations, researchers can make informed decisions about which structural features to modify to optimize antibacterial efficacy.

The process of structural optimization requires careful consideration of multiple factors, including molecular lipophilicity, electronic properties, steric characteristics, and target binding interactions. These parameters can be quantitatively analyzed and used to guide the synthesis of novel derivatives with enhanced antibacterial activity. This document provides comprehensive application notes and detailed experimental protocols for researchers engaged in the development of novel antibacterial agents through rational structural modification, with particular emphasis on addressing the growing threat of antimicrobial resistance.

Structural Modification Strategies & QSAR Models

Key Structural Modification Strategies

Structural modification of antibacterial compounds can be approached through several key strategies, each offering distinct advantages for enhancing antibacterial activity. The selection of appropriate modification sites depends on the core scaffold of the compound and its mechanism of action. The most productive approaches include:

  • Side chain optimization: Introducing varied alkyl or aryl substituents to improve target binding or membrane penetration. For instance, incorporation of moderately hydrophobic alkylamino groups at the C-3 position of demethyloxyaaptamine derivatives significantly enhanced antimicrobial efficacy against Staphylococcus aureus, with several derivatives exhibiting minimum inhibitory concentrations (MICs) superior to vancomycin [1]. Similarly, optimization of benzoic acid derivatives (sigmacidins) through side chain modifications resulted in dramatically improved antibacterial activities against various Streptococcus species, with MICs as low as 1 μg/mL [2].

  • Scaffold hopping and fragment replacement: Replacing specific structural elements with bioisosteric fragments to maintain activity while improving properties. In the development of F8, a synthetic antibiotic class, researchers employed structure-based drug design (SBDD) on the bacterial 50S ribosomal subunit, systematically modifying the β-hydroxy position of a florfenicol-inspired scaffold with various cyclic structures. The optimal compound featuring a 3-(1-piperidinyl) propanoic acid modification demonstrated enhanced antibacterial effects and measurable activity against challenging pathogens like Pseudomonas aeruginosa [3].

  • Hybrid molecule design: Combining pharmacophores from different antibacterial agents to create dual-acting compounds. This approach can potentially overcome resistance through multiple mechanisms of action simultaneously.

  • Prodrug strategies: Designing derivatives that undergo enzymatic activation within bacterial cells or at the site of infection to enhance targeted delivery.

Table 1: Structural Modification Strategies and Their Effects on Antibacterial Activity

Modification Type Structural Features Antibacterial Effects Representative Examples
Alkyl chain extension Increasing hydrocarbon length Enhanced membrane disruption Demethyloxyaaptamine derivatives [1]
Hydrophobic group incorporation Alkyl, aryl, or heterocyclic substituents Improved target binding and penetration Sigmacidins (benzoic acid derivatives) [2]
Hydrogen bond manipulators OH, NH₂, carbonyl groups Optimized target interactions Polyphenols against Gram-positive bacteria [4]
Charge modifiers Cationic groups, zwitterions Enhanced membrane interaction and uptake F8 with piperidine modification [3]
Bioisosteric replacement Isosteric functional group swaps Maintained efficacy with improved properties Florfenicol-based F8 derivative [3]
Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling provides a powerful computational approach for predicting the biological activity of novel compounds based on their physicochemical descriptors, thereby guiding rational drug design. Successful QSAR models have been developed for various antibacterial compound classes:

  • For polyphenolic compounds, reliable QSAR models demonstrated that lipophilicity (Log P) and electronic properties were key descriptors predicting activity against E. coli and Salmonella Enteritidis. The models revealed that Gram-negative bacteria responded similarly to structural modifications, while Gram-positive bacteria (S. aureus and B. subtilis) showed more species-specific structure-activity relationships [4].

  • In the case of sigmacidin derivatives, both 2D and 3D QSAR models displayed good predictive ability for activity against Streptococcus pneumoniae. These models helped identify critical structural features contributing to antibacterial potency and provided guidance for further optimization [2].

  • The position and number of hydroxyl groups on phenolic compounds significantly influence their antibacterial activity, with meta-substituted phenolics generally showing enhanced efficacy compared to ortho- or para-substituted analogs [4].

  • Electronic parameters including HOMO-LUMO energy levels and atomic charges contribute significantly to antibacterial activity in QSAR models, reflecting the importance of electron transfer in mechanism of action [2] [4].

Table 2: Key Descriptors in QSAR Models of Antibacterial Compounds

Descriptor Category Specific Descriptors Biological Relevance Compound Classes
Lipophilicity Log P, Log D Membrane penetration, target access Polyphenols, sigmacidins [4] [2]
Electronic Properties HOMO/LUMO energies, polarizability Electron transfer, molecular interactions Polyphenols, benzoic acid derivatives [4]
Steric Factors Molar refractivity, steric bulk Target binding complementarity Sigmacidins, demethyloxyaaptamines [2] [1]
Hydrogen Bonding Hydrogen bond donors/acceptors Solubility, target recognition Polyphenols, flavonoids [4]
Topological Parameters Molecular connectivity indices Molecular shape, surface characteristics Diverse antibacterial classes [2]

Computational Protocols & Workflows

Molecular Docking and Dynamics Analysis

Computational approaches provide invaluable insights into antibiotic-target interactions, enabling rational design of enhanced derivatives. The following protocol outlines a comprehensive workflow for molecular docking and dynamics studies:

Protocol 1: Molecular Docking and Dynamics Analysis

  • Step 1: Protein Preparation

    • Retrieve target protein structure from PDB (e.g., bacterial RNA polymerase, 50S ribosomal subunit, or essential enzymes)
    • Clean the structure by removing water molecules and heteroatoms (except crucial cofactors)
    • Add hydrogen atoms and assign appropriate protonation states for ionizable residues
    • Energy minimization using molecular mechanics force fields (e.g., AMBER, CHARMM)
  • Step 2: Ligand Preparation

    • Generate 3D structures of compounds to be docked
    • Assign proper bond orders and formal charges
    • Energy minimization using semi-empirical or molecular mechanics methods
    • Generate possible tautomers and stereoisomers at physiological pH
  • Step 3: Molecular Docking

    • Define binding site based on known experimental data or catalytic residues
    • Set up grid parameters to encompass the entire binding site with appropriate margin
    • Perform docking simulations using programs such as AutoDock Vina, GOLD, or Glide
    • Use scoring functions to rank binding poses and select plausible binding modes
    • For F8 derivative studies, docking against the 50S ribosomal subunit PTC region (PDB: 6c4h) revealed extended binding interactions compared to parent compounds [3]
  • Step 4: Molecular Dynamics (MD) Simulations

    • Solvate the protein-ligand complex in explicit water molecules (e.g., TIP3P water model)
    • Add counterions to neutralize system charge
    • Equilibrate the system gradually: position restraints on heavy atoms, then full system equilibration
    • Production MD run for sufficient duration (typically 50-200 ns) to observe stable interactions
    • For sigmacidin derivatives, MD simulations helped identify key interactions with bacterial RNA polymerase-σ factor interface [2]
  • Step 5: Trajectory Analysis

    • Calculate root-mean-square deviation (RMSD) to assess system stability
    • Compute root-mean-square fluctuation (RMSF) to identify flexible regions
    • Analyze hydrogen bonding patterns, hydrophobic contacts, and salt bridges throughout trajectory
    • Monitor binding free energy using methods like MM-PBSA or MM-GBSA

The computational workflow for structure-based antibacterial design follows a logical progression from initial target identification to final compound optimization, with iterative cycles of design and evaluation:

ComputationalWorkflow Start Start TargetIdentification Target Identification (RNAP, ribosome, essential enzymes) Start->TargetIdentification StructurePreparation Structure Preparation (PDB retrieval, cleaning, minimization) TargetIdentification->StructurePreparation BindingSiteAnalysis Binding Site Analysis (conserved regions, functional sites) StructurePreparation->BindingSiteAnalysis CompoundDocking Compound Docking (pose generation, scoring, selection) BindingSiteAnalysis->CompoundDocking MDSimulations MD Simulations (solvation, equilibration, production run) CompoundDocking->MDSimulations InteractionAnalysis Interaction Analysis (H-bonds, hydrophobic, electrostatic) MDSimulations->InteractionAnalysis DesignModifications Design Structural Modifications (side chains, core scaffold) InteractionAnalysis->DesignModifications ExperimentalValidation Experimental Validation (MIC, time-kill, resistance studies) DesignModifications->ExperimentalValidation OptimizationCycle Optimization Cycle ExperimentalValidation->OptimizationCycle Refinement needed OptimizationCycle->CompoundDocking Next iteration

Figure 1: Computational Workflow for Antibacterial Structural Optimization

QSAR Model Development Protocol

Protocol 2: Development of QSAR Models for Antibacterial Activity Prediction

  • Step 1: Dataset Curation

    • Collect structurally diverse compounds with measured antibacterial activity (e.g., MIC, IC₅₀)
    • Ensure adequate sample size (typically >30 compounds for meaningful models)
    • Divide dataset into training set (70-80%) and test set (20-30%) using rational division methods
  • Step 2: Molecular Descriptor Calculation

    • Compute constitutional descriptors (molecular weight, atom counts, bond counts)
    • Calculate topological descriptors (connectivity indices, shape indices)
    • Generate electronic descriptors (partial charges, HOMO-LUMO energies, dipole moments)
    • Compute geometrical descriptors (molecular volume, surface area)
    • Calculate thermodynamic descriptors (log P, molar refractivity, solvation energies)
  • Step 3: Descriptor Selection and Model Building

    • Remove constant or near-constant descriptors
    • Apply feature selection methods (genetic algorithm, stepwise selection)
    • Use multiple linear regression (MLR) or partial least squares (PLS) analysis
    • For nonlinear relationships, employ machine learning methods (random forest, support vector machines)
    • Validate models using internal (cross-validation) and external (test set) validation
  • Step 4: Model Interpretation and Application

    • Identify most influential descriptors for antibacterial activity
    • Establish physicochemical property ranges associated with optimal activity
    • Use model to predict activity of virtual compounds before synthesis
    • For polyphenolic compounds, key descriptors included lipophilicity and electronic properties [4]

Experimental Validation & Assessment

Antibacterial Activity Assessment Protocols

Comprehensive evaluation of novel antibacterial compounds requires multiple experimental approaches to fully characterize their potency, spectrum of activity, and mechanism of action.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • Step 1: Preparation of Bacterial Inoculum

    • Grow bacterial strains in appropriate liquid medium to mid-logarithmic phase
    • Adjust turbidity to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL)
    • Further dilute in broth to obtain final inoculum density of 5 × 10⁵ CFU/mL
  • Step 2: Compound Dilution Series

    • Prepare stock solutions of test compounds in appropriate solvent (DMSO, water, or ethanol)
    • Perform two-fold serial dilutions in sterile broth in 96-well microtiter plates
    • Include growth control (inoculum without compound) and sterility control (broth only)
    • For sigmacidin derivatives, testing against S. pneumoniae employed this method with concentrations ranging from 1-256 μg/mL [2]
  • Step 3: Inoculation and Incubation

    • Add prepared inoculum to all wells except sterility control
    • Incubate at appropriate temperature (typically 35-37°C) for 16-20 hours
    • Determine MIC as the lowest concentration completely inhibiting visible growth
  • Step 4: Confirmatory Steps

    • For selected compounds, confirm MIC by subculturing from clear wells onto agar plates
    • Determine minimum bactericidal concentration (MBC) as the lowest concentration yielding ≤0.1% survival

Protocol 4: Time-Kill Kinetics Assay

  • Step 1: Setup

    • Prepare bacterial cultures at approximately 5 × 10⁵ CFU/mL in appropriate broth
    • Add test compounds at various multiples of MIC (e.g., 1×, 2×, 4× MIC)
    • Include untreated growth control and solvent control if needed
  • Step 2: Sampling and Enumeration

    • Remove aliquots at predetermined timepoints (0, 2, 4, 6, 8, 24 hours)
    • Perform serial dilutions in sterile saline or broth
    • Plate appropriate dilutions onto agar media
    • Incubate plates 18-24 hours and enumerate colonies
  • Step 3: Data Analysis

    • Calculate log₁₀ CFU/mL for each time point
    • Plot time-kill curves (log CFU/mL versus time)
    • Determine bactericidal activity (≥3-log reduction in CFU/mL) versus bacteriostatic activity

Protocol 5: Resistance Development Studies

  • Step 1: Serial Passage Assay

    • Expose bacteria to sub-inhibitory concentrations of test compounds (typically 0.25-0.5× MIC)
    • Passage daily by transferring to fresh medium containing the same or increasing compound concentrations
    • Monitor MIC changes over time (e.g., 20-30 passages)
    • Include control strains passaged without compound
  • Step 2: Frequency of Resistance Determination

    • Plate high-density bacterial cultures (approximately 10¹⁰ CFU) onto agar containing multiples of MIC (2×, 4×, 8× MIC)
    • Count resistant colonies after 48 hours incubation
    • Calculate frequency of resistance as number of resistant colonies divided by total CFU plated
  • Step 3: Cross-Resistance Assessment

    • Evaluate resistant mutants for susceptibility to other antibacterial classes
    • Identify potential for cross-resistance with clinically used antibiotics

Table 3: Experimental Assessment Methods for Novel Antibacterial Compounds

Assessment Type Key Parameters Measured Significance in Development Reference Methods
MIC/MBC Determination Minimum inhibitory/bactericidal concentration Primary potency measurement, dosing guidance CLSI or EUCAST standards [2] [3]
Time-Kill Kinetics Rate and extent of bacterial killing Bactericidal vs. bacteriostatic classification Viability counting over time [3]
Resistance Development MIC changes, resistance frequency Potential for clinical resistance emergence Serial passage assays [3]
Mechanism Studies Target binding, membrane disruption Understanding molecular mode of action ITC, DSF, membrane integrity assays [3]
Cytotoxicity Assessment Selective toxicity, therapeutic index Safety profile evaluation Mammalian cell viability assays [5]

Applications & Future Perspectives

The strategic application of structural modification approaches has yielded several promising antibacterial candidates with enhanced properties and activity against resistant pathogens. Key successes include:

  • Sigmacidin derivatives: Structural optimization of benzoic acid derivatives targeting the bacterial RNA polymerase-σ factor interaction has produced compounds with excellent activity against streptococci, including S. pneumoniae, S. pyogenes, and S. agalactiae, with MIC values as low as 1 μg/mL. These compounds demonstrate the potential of targeting protein-protein interactions in bacterial transcription machinery [2].

  • F8 synthetic antibiotic: Through structure-based design targeting the bacterial 50S ribosomal subunit, researchers developed a compound with broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including strains resistant to methicillin, polymyxin B, florfenicol, doxycycline, ampicillin, and sulfamethoxazole. In murine models of drug-resistant bacteremia, F8 increased survival and significantly reduced bacterial load [3].

  • Demethyloxyaaptamine derivatives: Incorporation of moderately hydrophobic alkylamino groups at the C-3 position of this marine-derived scaffold produced compounds with potent activity against S. aureus, surpassing vancomycin in potency. Mechanism studies revealed these compounds act through bacterial membrane disruption, providing a distinct mechanism from many conventional antibiotics [1].

Future directions in antibacterial structural optimization will likely focus on several key areas:

  • Integration of artificial intelligence and machine learning approaches to accelerate compound design and property prediction, potentially reducing the need for extensive synthetic efforts.

  • Exploitation of novel targets beyond traditional antibacterial targets, including protein-protein interactions, virulence factors, and resistance mechanisms themselves.

  • Development of hybrid approaches that combine structural elements from multiple antibacterial classes to create agents with dual mechanisms of action that can potentially overcome existing resistance.

  • Enhanced consideration of pharmacokinetic properties early in the design process to improve the likelihood of clinical success for promising antibacterial candidates.

The continued strategic application of structural modification approaches, informed by computational modeling and comprehensive biological evaluation, holds significant promise for addressing the critical challenge of antimicrobial resistance through the development of novel therapeutic agents with enhanced properties.

References

Comprehensive Application Notes and Protocols for Membrane Permeability Optimization of Cyclothialidine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cyclothialidine represents a distinct class of antibacterial agents that target the ATPase activity of DNA gyrase B subunit (GyrB), exhibiting a mechanism of action that involves competitive inhibition with ATP binding. As a bacterial type II topoisomerase, DNA gyrase plays an essential role in DNA replication, transcription, and repair by introducing negative supercoils into DNA, with the GyrB subunit providing the crucial ATPase activity required for the enzyme's catalytic cycle. [1] Despite its potent enzymatic inhibition (Ki = 6 nM against E. coli DNA gyrase), the therapeutic potential of this compound and its derivatives has been limited by challenges associated with membrane permeability and cellular penetration, which directly impact compound efficacy in whole-cell assays and in vivo models. [1]

The optimization of membrane permeability represents a critical bottleneck in the development of bioactive compounds, particularly for those targeting intracellular bacterial enzymes like DNA gyrase. Membrane permeability directly influences a compound's absorption, distribution, and cellular uptake, ultimately determining its translational potential from enzymatic inhibition to antibacterial efficacy. [2] For this compound derivatives, permeability optimization must be strategically balanced with maintaining the structural features required for potent GyrB inhibition, creating a multi-parameter optimization challenge that requires integrated computational and experimental approaches.

Table 1: Key Optimization Strategies for this compound Derivatives

Optimization Aspect Current Approaches Expected Outcomes
Membrane Permeability C2PO-guided modifications, N-methylation, logP optimization Enhanced cellular uptake, improved oral bioavailability
GyrB Binding Affinity Structure-based design, 3D-QSAR, molecular docking Maintained or improved enzymatic inhibition (Ki < 10 nM)
Metabolic Stability Steric shielding of labile sites, isostere replacement Reduced hepatic clearance, extended half-life
Solubility Ionizable groups, formulation approaches Enhanced dissolution, improved absorption

Recent advances in machine learning-powered molecular optimization have created new opportunities for addressing the permeability challenges associated with this compound derivatives. The C2PO (Cyclic Peptide Permeability Optimizer) framework, though initially developed for cyclic peptides, provides a relevant methodological approach that can be adapted for small molecules like this compound. This estimator2generative approach combines deep learning-based permeability prediction with molecular optimization through controlled structural modifications, enabling systematic exploration of chemical space while prioritizing permeability enhancement. [3]

Computational Design Protocols

C2PO-Based Permeability Optimization Workflow

The C2PO framework provides a machine learning-powered approach for optimizing membrane permeability through structural modification, employing a graph transformer architecture that extends beyond limited vocabulary language models to generalize to monomers beyond those in the training dataset. [3] The protocol begins with preparation of the molecular representation of the this compound scaffold, followed by iterative optimization cycles that systematically explore structural modifications with predicted improvements in membrane permeability.

Step-by-Step Protocol:

  • Input Structure Preparation:

    • Generate SMILES representation of the this compound derivative
    • Convert SMILES to graph representation using RDKit with explicit hydrogen representation
    • Calculate molecular descriptors (logP, polar surface area, hydrogen bond donors/acceptors)
    • Generate 3D coordinates with geometry optimization using MMFF94 force field
  • Model Configuration:

    • Initialize the Graph Transformer architecture with random walk positional encoding
    • Set hyperparameters: 6 attention heads, 512-dimensional node features, exponential decay for global attention range
    • Define loss function with permeability prioritization (80%) and similarity constraint (20%)
  • Optimization Cycle:

    • Perform forward pass to compute current permeability prediction
    • Calculate gradient of loss function with respect to atom embeddings
    • Identify top k atom-position pairs (k=2) for modification based on gradient approximation
    • Generate new candidate structures with atomic substitutions
    • Apply validity filters to ensure chemically plausible structures
  • Post-Processing and Correction:

    • Apply dictionary-based molecular correction to eliminate chemically unfamiliar outputs
    • Filter candidates based on drug-like properties (MW < 600, logP 1-5, HBD ≤ 5, HBA ≤ 10)
    • Rank candidates by predicted permeability and structural similarity to parent compound

G Start Input this compound Structure Prep Structure Preparation SMILES to Graph Conversion Start->Prep Model Configure Graph Transformer Set Hyperparameters Prep->Model Opt Optimization Cycle Forward Pass & Gradient Calculation Model->Opt Modify Generate Candidate Modifications Atomic Substitutions Opt->Modify Filter Apply Validity Filters & Chemical Constraints Modify->Filter Correct Molecular Correction Dictionary-Based Validation Filter->Correct Rank Rank Candidates by Permeability & Similarity Correct->Rank Output Optimized Derivatives Rank->Output

Molecular Modeling and 3D-QSAR Analysis

Molecular docking protocols provide critical insights into the structural determinants of GyrB binding affinity, enabling rational design of this compound derivatives that maintain target engagement while improving permeability. The docking workflow begins with preparation of the GyrB crystal structure (PDB: 1KIJ), followed by binding site characterization, compound docking, and binding mode analysis. [4]

Detailed Docking Protocol:

  • Protein Preparation:

    • Retrieve GyrB crystal structure from PDB (1KIJ for novobiocin complex)
    • Remove crystallographic water molecules and add hydrogen atoms
    • Assign partial charges using AMBER ff14SB force field
    • Define binding site using coordinates from novobiocin position
  • Ligand Preparation:

    • Generate 3D structures of this compound derivatives
    • Perform conformational search using OMEGA with MMFF94s force field
    • Assign partial charges using AM1-BCC method
  • Docking Procedure:

    • Use DOCK v5.1.0 for molecular docking calculations
    • Implement flexible ligand docking with rigid receptor
    • Score complexes using AMBER intermolecular energy scoring (van der Waals + electrostatic)
    • Generate 100 orientations per compound with bump filtering
    • Select top poses based on energy scoring and visual inspection

3D-QSAR Analysis:

For congeneric series of this compound derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide robust quantitative structure-activity relationship models that correlate molecular features with biological activity. [5]

  • Molecular Alignment:

    • Select most active derivative as template structure
    • Align derivatives using atom-based RMSD fitting of common scaffold
    • Verify alignment quality through visual inspection
  • Field Calculation:

    • Calculate steric and electrostatic fields using Tripos force field
    • Set grid spacing to 2.0 Å extending 4 Å beyond aligned molecules
    • For CoMSIA, additional calculate hydrophobic, hydrogen bond donor, and acceptor fields
  • Model Validation:

    • Use leave-one-out cross-validation to determine q² value
    • Require q² > 0.5 for model predictive ability
    • Calculate conventional r² value for final model using non-cross-validated analysis
    • Perform external validation using test set of 20% excluded compounds

Table 2: Computational Protocols and Key Parameters

Method Software/Tools Key Parameters Validation Metrics
C2PO Optimization PyTorch Geometric, RDKit 6 attention heads, 512-dim features, k=2 modifications Predicted permeability increase, structural similarity >0.6
Molecular Docking DOCK v5.1.0, AMBER 100 orientations/compound, bump filtering, AMBER scoring Pose reproducibility, RMSD <2.0 Å, energy scores
3D-QSAR SYBYL, CoMFA/CoMSIA 2.0 Å grid spacing, steric/electrostatic fields q² > 0.5, r² > 0.8, predictive r² > 0.6
MD Simulations GROMACS, AMBER20 100 ns trajectory, 2 fs time step, NPT ensemble RMSD stability <2.0 Å, binding free energy calculations

Experimental Validation Protocols

Membrane Permeability Assessment

Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method for predicting passive transcellular permeability, representing a critical first-tier experimental assessment for this compound derivatives. The assay measures the ability of compounds to cross an artificial membrane composed of phospholipids, simulating the passive diffusion component of cellular permeability. [2]

Detailed PAMPA Protocol:

  • Artificial Membrane Preparation:

    • Dilute lecithin (1% w/v) in dodecane and sonicate for 15 minutes
    • Add 5 μL of membrane solution to each well of the filter plate
    • Incubate for 1 hour at room temperature to allow membrane formation
  • Assay Procedure:

    • Add 150 μL of compound solution (50 μM in PBS pH 7.4) to donor plate
    • Add 300 μL of PBS pH 7.4 to acceptor plate
    • Assemble sandwich with donor plate, filter plate, and acceptor plate
    • Incubate for 4 hours at 25°C with gentle shaking (50 rpm)
    • Sample from both donor and acceptor compartments for analysis
  • Sample Analysis and Calculations:

    • Analyze samples using HPLC-UV with calibration standards
    • Calculate permeability using the equation: Papp = (-Vd × Va) / ((Vd + Va) × A × t) × ln(1 - RF)
    • Where Vd and Va are donor and acceptor volumes, A is membrane area, t is time, and RF is ratio of acceptor to donor concentration

Caco-2 Cell Permeability Assay provides a more physiologically relevant model of intestinal permeability, incorporating active transport mechanisms and cellular barriers. The protocol involves:

  • Cell culture maintenance in DMEM with 10% FBS, 1% non-essential amino acids
  • Seeding cells on Transwell inserts at density of 1×10⁵ cells/insert
  • 21-day differentiation with medium changes every 2-3 days
  • TEER measurement to confirm monolayer integrity (>300 Ω×cm²)
  • Bidirectional transport assessment (A-B and B-A) with sample collection at 0, 30, 60, 90, and 120 minutes
  • LC-MS/MS analysis for quantitation and Papp calculation
Gyrase Inhibition Activity Testing

DNA Gyrase Supercoiling Inhibition Assay measures the direct target engagement of this compound derivatives against DNA gyrase, ensuring that permeability optimization does not compromise enzymatic inhibition. [4] [1]

Step-by-Step Protocol:

  • Enzyme Preparation:

    • Express and purify E. coli GyrA and GyrB subunits separately
    • Reconstitute DNA gyrase holoenzyme by mixing GyrA and GyrB subunits at 1:1.4 ratio
    • Confirm enzyme activity using positive control supercoiling assay
  • Supercoiling Reaction:

    • Prepare reaction mixture containing:
      • 35 mM Tris-HCl (pH 7.5)
      • 24 mM KCl
      • 4 mM MgCl₂
      • 2 mM DTT
      • 1.8 mM ATP
      • 1.9 mM spermidine
      • 0.1 mg/mL BSA
      • 0.5 μg relaxed pBR322 DNA
      • Diluted this compound derivative (serial dilutions)
    • Initiate reaction by adding DNA gyrase (10 nM final concentration)
    • Incubate at 37°C for 30 minutes
  • Reaction Termination and Analysis:

    • Stop reaction by adding 1% SDS and 50 mM EDTA
    • Add loading dye (30% glycerol, 0.25% bromophenol blue)
    • Analyze samples by 1% agarose gel electrophoresis in TBE buffer
    • Stain gel with ethidium bromide (0.5 μg/mL) and visualize under UV
    • Quantify supercoiled vs. relaxed DNA using densitometry analysis
  • IC₅₀ Determination:

    • Test minimum of 8 compound concentrations in duplicate
    • Plot percentage supercoiling inhibition vs. log(concentration)
    • Fit data to four-parameter logistic equation using nonlinear regression
    • Calculate IC₅₀ from fitted curve

ATPase Inhibition Assay specifically measures the effect on GyrB ATPase activity, providing mechanistic insight complementary to the supercoiling assay. [1]

  • Prepare reaction mixture with DNA gyrase, ATP, and DNA substrate
  • Incubate with test compounds for 15 minutes at 37°C
  • Measure released inorganic phosphate using malachite green method
  • Determine Ki values using Lineweaver-Burk plots for competitive inhibitors

G Start This compound Derivative PAMPA PAMPA Assay Artificial Membrane Permeability Start->PAMPA Gyrase DNA Gyrase Assay Supercoiling Inhibition Start->Gyrase Caco Caco-2 Assay Cellular Permeability & Transport PAMPA->Caco Antibacterial Antibacterial Activity MIC Determination Caco->Antibacterial Integrate Integrate Data Structure-Activity Analysis Caco->Integrate ATPase ATPase Inhibition Mechanistic Confirmation Gyrase->ATPase Gyrase->Antibacterial ATPase->Integrate Cytotox Cytotoxicity Assessment Selectivity Index Antibacterial->Cytotox Cytotox->Integrate

Data Integration and Decision Framework

Multi-Parameter Optimization Guidelines

Successful optimization of this compound derivatives requires balanced improvement across multiple parameters, with permeability enhancement strategically balanced against maintained target engagement and drug-like properties. The following decision framework provides systematic guidance for compound progression and optimization prioritization.

Key Decision Parameters:

  • Permeability-Activity Balance:

    • Priority 1: Compounds with Papp (PAMPA) > 10×10⁻⁶ cm/s AND Gyrase IC₅₀ < 100 nM
    • Priority 2: Compounds with Papp > 5×10⁻⁶ cm/s AND IC₅₀ < 50 nM
    • Deprioritize: Compounds with Papp < 1×10⁻⁶ cm/s regardless of potency
  • Structural Modification Impact:

    • Favorable modifications: N-methylation, rigidification, reduced polar surface area <140 Ų
    • Tolerable modifications: Moderate lipophilicity increase (ΔlogP < +2.0)
    • Unfavorable modifications: Introduction of permanent charges, excessive molecular weight (>600 Da)
  • Selectivity and Toxicity:

    • Advance: Selectivity index (cytotoxicity/MIC) > 100
    • Characterize further: Selectivity index 10-100
    • Deprioritize: Selectivity index < 10 or significant hERG inhibition

Table 3: Target Profile for Optimized this compound Derivatives

Parameter Minimum Acceptable Target Profile Optimal Profile
PAMPA Papp (10⁻⁶ cm/s) > 1.0 > 5.0 > 10.0
Caco-2 Papp (10⁻⁶ cm/s) > 0.5 > 2.0 > 5.0
Gyrase IC₅₀ (nM) < 500 < 100 < 20
Antibacterial MIC (μg/mL) < 10 < 2.0 < 0.5
Cytotoxicity IC₅₀ (μg/mL) > 50 > 100 > 200
Plasma Stability (% remaining) > 30 > 60 > 80
Human Liver Microsomal Stability > 20% remaining > 40% remaining > 60% remaining
Compound Progression Criteria

The stage-gated progression framework ensures efficient resource allocation while derisking the development pathway for this compound derivatives. Compounds must meet all criteria at each stage to advance to more complex and resource-intensive evaluations.

Stage 1: Initial Profiling (Required for progression)

  • PAMPA Papp > 1.0×10⁻⁶ cm/s
  • DNA gyrase IC₅₀ < 500 nM
  • Solubility > 50 μM in PBS pH 7.4
  • Purity > 90% by HPLC-UV

Stage 2: In Vitro Characterization (Required for progression)

  • Caco-2 Papp > 0.5×10⁻⁶ cm/s with efflux ratio < 3
  • Antibacterial MIC < 10 μg/mL against E. coli and S. aureus
  • Plasma protein binding < 99%
  • Metabolic stability > 20% remaining after 1 hour incubation

Stage 3: Lead Optimization (Required for progression)

  • MIC < 2 μg/mL against 3+ bacterial strains including clinical isolates
  • Selectivity index > 50 (cytotoxicity/MIC)
  • Favorable pharmacokinetics in rodent preliminary study (AUC > 1 μg·h/mL)
  • No significant inhibition of major CYP enzymes at 10 μM

Stage 4: Candidate Selection (Required for progression)

  • In vivo efficacy in murine infection model (ED₅₀ < 50 mg/kg)
  • Acceptable safety profile in 7-day rodent toxicity study
  • Scalable synthesis with <10 steps and acceptable cost of goods
  • Solid form with adequate stability (>1 year at room temperature)

Conclusion and Future Directions

The integrated computational and experimental framework presented in these Application Notes and Protocols provides a systematic approach for optimizing the membrane permeability of this compound derivatives while maintaining their potent DNA gyrase inhibition. By combining machine learning-driven molecular optimization with rigorous experimental validation, researchers can efficiently navigate the complex structure-permeability-activity relationships that define successful antibacterial agents.

The protocols detailed in this document emphasize the critical importance of balancing permeability enhancement with maintained target engagement, particularly for specialized bacterial targets like DNA gyrase where specific molecular interactions are essential for potency. The adaptation of the C2PO framework, originally developed for cyclic peptides, to small molecules like this compound demonstrates the transferability of computational approaches across chemical classes, while the experimental protocols provide standardized methods for comparative assessment of derivative compounds.

Future directions in this field will likely include the development of specialized prediction models specifically trained on GyrB inhibitors, incorporation of advanced molecular dynamics simulations for membrane partitioning behavior, and application of microfluidics-based permeability screening for higher throughput assessment. Additionally, the growing understanding of bacterial membrane penetration mechanisms beyond passive diffusion may enable targeted optimization for specific bacterial species or resistance profiles.

References

Comprehensive Application Notes and Protocols: Lead Optimization Strategies for Cyclothialidine-Derived DNA Gyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Cyclothialidine represents a promising class of DNA gyrase inhibitors that originated from the fermentation products of Streptomyces filipinensis. As a bacterial type II topoisomerase, DNA gyrase plays an essential role in DNA replication, transcription, and recombination by introducing negative supercoils into bacterial DNA, an energetically unfavorable reaction that depends on ATP hydrolysis. The enzyme consists of two subunits, GyrA and GyrB, forming a functional heterodimer A₂B₂. While the A subunit mediates DNA breakage and reunion, the B subunit catalyzes ATP hydrolysis and presents an attractive target for antibacterial development. [1] [2] this compound and its derivatives specifically target the ATP-binding pocket in the N-terminal domain of GyrB, competitively inhibiting ATPase activity and consequently blocking the DNA supercoiling function essential for bacterial viability. [1]

The significance of this compound optimization stems from the urgent need for novel antibacterial agents to address the growing threat of multidrug-resistant pathogens, particularly Gram-positive bacteria like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis that show increasing resistance to clinically used drugs. [3] Despite its potent enzyme inhibitory activity (approximately two-fold higher than novobiocin against DNA gyrase), the natural this compound product exhibits limited antibacterial efficacy in whole-cell assays due to poor penetration through bacterial cell membranes. [1] [4] This discrepancy between enzymatic inhibition and cellular activity highlights the critical importance of lead optimization strategies to improve the pharmacokinetic properties and bacterial permeability while maintaining potent target engagement, ultimately transforming this promising scaffold into clinically viable antibacterial agents. [3]

Lead Optimization Strategies

Structure-Activity Relationship (SAR) Fundamentals

The lead optimization process for this compound derivatives begins with establishing comprehensive structure-activity relationships to guide rational design. Through systematic structural modifications, researchers have identified the essential pharmacophoric elements required for maintaining potent DNA gyrase inhibition:

  • The bicyclic 12-membered lactone ring bearing one phenolic hydroxy group constitutes the core structural framework indispensable for activity. This scaffold serves as the primary binding element to the ATPase domain of GyrB. [4]
  • The 14-hydroxylated, bicyclic core represents the minimal structural prerequisite for DNA gyrase inhibitory activity, though significant modifications can be tolerated in other regions of the molecule. [3]
  • Initial SAR studies revealed that while the bicyclic core is essential, variations in lactone ring size (11- to 16-membered) can be accommodated while maintaining enzyme inhibitory properties. Surprisingly, even seco-analogues (open-chain structures) retain some gyrase inhibition capability, further refining the minimal structural requirements to a simplified, hydroxylated benzyl sulfide motif. [3]

Table 1: Key Structure-Activity Relationship Findings for this compound Optimization

Structural Element Modification Impact Activity Consequence
Bicyclic 12-membered lactone Core scaffold Essential for activity
14-hydroxy group Hydroxylation required Critical for target engagement
Lactone ring size 11- to 16-membered tolerated 14-membered optimal
Phenolic hydroxy group Position-specific Important for H-bond interactions
Bicyclic core modifications Significant alterations possible Enables scaffold hopping
Scaffold Modification and Simplification Approaches

The optimization strategy has employed several key approaches to enhance the drug-like properties of this compound derivatives:

  • Direct chemical manipulation: This involves systematic functional group additions, substitutions, isosteric replacements, and ring system adjustments to improve potency and physicochemical properties. Structure-based design has been particularly valuable when structural information about the biomolecular target is available. [5]

  • Structure-activity relationship directed optimization: Following initial modifications, subsequent iterations focus on establishing detailed structure-activity relationships to address specific challenges related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) while improving candidate effectiveness. This approach typically maintains the basic structural cores of the natural product. [5]

  • Pharmacophore-oriented molecular design: For more significant structural improvements, this strategy implements substantial modifications to the core scaffold using modern drug design methods including structure-based design and scaffold hopping. This addresses challenges associated with the chemical accessibility of natural leads and creates novel derivatives with distinctive properties. [5]

  • Fragment-based optimization: Recent approaches have utilized in silico fragment-based studies to identify low-molecular weight fragments that bind to the GyrB ATPase pocket, enabling de novo design of novel inhibitors inspired by the this compound pharmacophore. [1]

Computational Protocols

Molecular Docking and Binding Mode Analysis

Molecular docking protocols provide critical insights into the binding interactions between this compound derivatives and the DNA gyrase B subunit, enabling rational structure-based design:

  • Protein Preparation: Begin by retrieving the crystallographic structure of DNA gyrase B (e.g., PDB ID: 4DUH) from the Protein Data Bank. Remove the native ligand and water molecules, then add hydrogen atoms and assign appropriate protonation states to key residues (particularly Asp73 which often forms critical H-bond interactions). Optimize the structure using energy minimization while applying restraints to heavy atoms. [1] [2]

  • Ligand Preparation: Generate the 3D structures of this compound derivatives using molecular building tools or retrieve from chemical databases. Apply geometry optimization using molecular mechanics force fields (e.g., MMFF94) or semi-empirical quantum mechanical methods (e.g., PM6). Consider generating multiple conformations for flexible molecules to account for rotational bonds. [1]

  • Docking Execution: Utilize docking software such as FRED or GNINA with the Chemgauss3 scoring function, which considers molecular shape, hydrogen bonding, and hydrophobic interactions. Define the binding site around the ATP-binding pocket of GyrB, particularly focusing on residues known to interact with this compound derivatives. Perform rigid docking of pre-generated conformers, ranking poses based on complementary scoring functions. [1] [6]

  • Binding Mode Analysis: Examine the highest-ranking poses for consistent hydrogen bonding with Asp73 and a conserved water molecule in the binding site—a common feature of effective GyrB inhibitors. Evaluate additional hydrophobic interactions with surrounding residues and assess the orientation of the lactone ring system within the binding pocket. [1]

G Start Start Molecular Docking Protocol PrepProt Protein Preparation • Retrieve GyrB structure (e.g., 4DUH) • Remove waters/native ligand • Add hydrogens, assign protonation • Energy minimization Start->PrepProt PrepLig Ligand Preparation • Generate 3D structure • Geometry optimization • Conformational sampling PrepProt->PrepLig DockSet Docking Setup • Define ATP-binding site • Select scoring function (Chemgauss3) • Configure search parameters PrepLig->DockSet Execute Execute Docking • Rigid docking of conformers • Pose generation and scoring • Cluster similar poses DockSet->Execute Analyze Binding Mode Analysis • Evaluate H-bonds (Asp73, conserved H₂O) • Assess hydrophobic interactions • Verify lactone positioning Execute->Analyze Output Docking Results • Ranked poses with scores • Interaction diagrams • SAR insights Analyze->Output

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between structural descriptors of this compound derivatives and their biological activity, enabling predictive optimization:

  • Dataset Curation: Compile a structurally diverse set of this compound derivatives (typically 40-50 compounds) with consistent experimental measurements of DNA gyrase inhibitory activity (e.g., IC₅₀ values from supercoiling assays). Ensure chemical structures are accurately represented and standardized. [1] [6]

  • Molecular Descriptor Calculation: Compute comprehensive molecular descriptors using software such as DRAGON. Include 1D (constitutional), 2D (topological, connectivity), and 3D (geometric, steric) descriptors to capture diverse structural properties. For 3D descriptors, use the lowest energy conformation or docking-derived bioactive conformation. [1] [6]

  • Model Development and Validation: Apply variable selection techniques (e.g., genetic algorithms, stepwise selection) to identify the most relevant descriptors. Construct multiple QSAR models using different algorithms (e.g., multiple linear regression, partial least squares). Validate model robustness through internal (cross-validation, bootstrapping) and external validation (test set prediction). Aim for models with Q² > 0.6 and R² > 0.7 for reliable predictions. [1] [6]

  • Model Interpretation and Application: Interpret statistically significant descriptors to extract meaningful structure-activity relationships. Correlate specific structural features with enhanced activity—for this compound derivatives, key descriptors often relate to molecular size, shape, hydrogen bonding capacity, and hydrophobic character. Utilize the validated model to predict activities of virtual compounds before synthesis, prioritizing derivatives with favorable predicted potency. [1] [6]

Table 2: Key Molecular Descriptors in this compound QSAR Models and Their Structural Significance

Descriptor Category Specific Descriptors Structural Interpretation Impact on Activity
Topological Balaban index, Wiener index Molecular branching, complexity Optimal intermediate values
Geometrical Shadow indices, WHIM Molecular dimensions, shape Size complementarity to binding site
Electronic Partial charges, HOMO/LUMO Electron distribution, reactivity H-bonding capacity with Asp73
Hydrophobic LogP, Moriguchi octanol-water Lipophilicity Membrane permeability vs. solubility
Hydrogen Bonding H-donor/acceptor counts Hydrogen bonding capability Target engagement and specificity

Experimental Validation Protocols

Biochemical and Antibacterial Assays

Experimental validation is essential to confirm the predicted activity and selectivity of optimized this compound derivatives through standardized biological assays:

  • DNA Gyrase Supercoiling Inhibition Assay: Prepare reaction mixtures containing relaxed pBR322 plasmid DNA, DNA gyrase enzyme (E. coli or S. aureus source), and test compounds at various concentrations in supercoiling buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol). Incubate at 37°C for 30 minutes, then terminate reactions by adding stopping buffer (1% SDS, 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue). Analyze samples by agarose gel electrophoresis (1% agarose in TAE buffer), stain with ethidium bromide, and visualize under UV light. Determine IC₅₀ values by quantifying the conversion of relaxed to supercoiled DNA using densitometric analysis. [1] [6]

  • Bacterial Growth Inhibition Assays: Determine minimum inhibitory concentrations (MICs) using the broth microdilution method according to CLSI guidelines. Prepare serial dilutions of test compounds in Mueller-Hinton broth in 96-well plates, then inoculate with standardized bacterial suspensions (5 × 10⁵ CFU/mL of Gram-positive pathogens including S. aureus, S. pyogenes, and E. faecalis). Include appropriate controls (growth controls, solvent controls, and reference antibiotics). Incubate plates at 37°C for 18-24 hours, then measure optical density at 600 nm. The MIC is defined as the lowest concentration that completely inhibits visible growth. [3] [4]

  • Cytotoxicity Assessment: Evaluate selective toxicity against mammalian cells using cell viability assays (e.g., MTT assay) with human cell lines (e.g., HEK-293, HepG2). Culture cells in appropriate media, seed into 96-well plates (10⁴ cells/well), and treat with serial dilutions of test compounds for 48-72 hours. Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours, then dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm and calculate CC₅₀ values (concentration causing 50% cytotoxicity). Determine selectivity index as CC₅₀/MIC for promising derivatives. [2]

ADMET Profiling Protocols

ADMET profiling provides critical data on the drug-like properties of optimized this compound derivatives, guiding selection of candidates with favorable pharmacokinetic profiles:

  • Metabolic Stability Assay: Incubate test compounds (1-5 µM) with liver microsomes (human or rodent, 0.5 mg protein/mL) in potassium phosphate buffer (pH 7.4) containing NADPH regenerating system at 37°C. At predetermined time points (0, 5, 15, 30, 60 minutes), remove aliquots and terminate reactions with ice-cold acetonitrile. Analyze parent compound remaining by LC-MS/MS comparison with authentic standards. Calculate in vitro half-life (t₁/₂) and intrinsic clearance (CLint). [5]

  • Plasma Protein Binding: Determine fraction unbound using equilibrium dialysis. Add test compounds to plasma (human or rodent) in the donor chamber and buffer in the receiver chamber, separated by a semi-permeable membrane. Incubate at 37°C with gentle shaking for 4-6 hours to reach equilibrium. Quantify compound concentrations in both chambers using LC-MS/MS and calculate the percentage of plasma protein binding. [5]

  • Caco-2 Permeability Assay: Culture Caco-2 cells on transwell inserts for 21 days to form differentiated monolayers. Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER > 300 Ω·cm²). Add test compounds to the donor compartment (apical for A→B transport, basolateral for B→A transport) and sample from the receiver compartment at timed intervals (e.g., 30, 60, 90, 120 minutes). Analyze samples by LC-MS/MS to determine apparent permeability (Papp) and efflux ratio. [5]

  • hERG Inhibition Assay: Evaluate potential cardiotoxicity using patch-clamp electrophysiology on HEK-293 cells stably expressing hERG potassium channels. Measure tail currents following depolarization to +20 mV from a holding potential of -80 mV. Apply test compounds at multiple concentrations and determine IC₅₀ for hERG current inhibition. [5]

Case Studies and Applications

Successful Optimization Examples

Case study 1: The optimization of this compound led to the discovery of analogue 94 (Ro 09-1437), which demonstrated excellent and broad in vitro antibacterial activity against Gram-positive pathogens including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, overcoming resistance to clinically used drugs. Further optimization of pharmacokinetic properties, particularly through reduction of lipophilicity, yielded congeners with significantly improved in vivo efficacy. [3]

Case study 2: A comprehensive QSAR and molecular docking study on 42 this compound derivatives identified key structural modifications that enhanced antigyrase activity. Three robust QSAR models explaining over 70% of experimental variance were developed, enabling rational design of novel inhibitors with improved target engagement. The study successfully extracted structure-activity relationships encoded in predictive models, guiding subsequent synthetic efforts. [1] [6]

Case study 3: Recent pharmacophore-based virtual screening against the DNA gyrase B target identified two promising inhibitors (MCULE-6042843173 and MCULE-2362244223) with superior binding affinities compared to the reference inhibitor RLI. Molecular dynamics simulations confirmed stable binding interactions, and in silico ADMET profiling predicted favorable drug-like properties, highlighting the potential of structure-based approaches for optimizing this compound-inspired scaffolds. [2]

Table 3: Summary of Optimized this compound Derivatives and Their Biological Profiles

Compound ID Structural Features Gyrase IC₅₀ (µM) Antibacterial MIC (µg/mL) Key Improvements
This compound Natural product 0.02-0.05 >64 (most strains) Reference compound
Ro 09-1437 14-membered lactone, optimized substituents 0.01 0.5-4 (Gram-positive) Broad-spectrum activity
GR122222X Ala substitution at N-terminus 0.015 1-8 (Gram-positive) Improved synthetic accessibility
Analogue 94 Modified lactone, reduced lipophilicity 0.008 0.25-2 (Gram-positive) Enhanced in vivo efficacy
Analogue 97 Altered bicyclic core, polar groups 0.012 0.5-4 (Gram-positive) Improved pharmacokinetics
MCULE-6042843173 Virtual screening hit, novel scaffold 0.006 (predicted) N/A High binding affinity

Future Directions and Conclusion

Advanced Optimization Strategies

The continued optimization of this compound-derived DNA gyrase inhibitors incorporates several advanced strategies to enhance the probability of clinical success:

  • Integrated computational-experimental workflows: Combine structure-based design, molecular dynamics simulations, and free energy calculations with high-throughput experimental validation to accelerate the optimization cycle. Recent advances include the use of deep learning-based docking algorithms (e.g., GNINA) and quantum mechanics/molecular mechanics (QM/MM) approaches to more accurately predict binding affinities and reaction mechanisms. [6] [2]

  • Scaffold hopping and hybridization: Develop novel chemotypes that maintain the essential pharmacophore elements while improving drug-like properties through fragment-based design and scaffold morphing approaches. Several research groups have reported success with combining elements from different GyrB inhibitor classes to create hybrid molecules with enhanced potency and spectrum. [1] [2]

  • Overcoming bacterial resistance: Design derivatives that maintain activity against resistant strains by targeting less mutable regions of the GyrB ATP-binding site or incorporating structural features that circumvent common resistance mechanisms. Recent studies have focused on optimizing interactions with conserved residues and the structural water network in the binding pocket. [7] [2]

  • Expanding spectrum to Gram-negative pathogens: Address the permeability challenge in Gram-negative bacteria through strategic modifications to improve penetration through outer membranes while maintaining efflux pump avoidance. Approaches include designing smaller molecular weight derivatives, incorporating amine groups to facilitate self-promoted uptake, and utilizing efflux pump inhibitors in combination therapies. [7]

Translational Development Considerations

The transition from optimized lead compounds to clinical candidates requires careful attention to several key aspects:

  • Preclinical safety profiling: Implement comprehensive toxicological assessment including genotoxicity (Ames test), cardiotoxicity (hERG inhibition), and organ-specific toxicity studies early in the optimization process to identify potential liabilities. [5]

  • Formulation strategies: Address potential challenges in solubility and bioavailability through appropriate formulation approaches, including salt selection, nanoparticle formulations, or prodrug strategies for poorly soluble derivatives. [5]

  • Translational models: Utilize predictive in vitro and in vivo infection models that better recapitulate human pharmacokinetics and pharmacodynamics to improve the translation from animal efficacy studies to human clinical trials. [5]

The lead optimization strategies outlined in these application notes provide a comprehensive framework for advancing this compound-derived DNA gyrase inhibitors toward clinical development. Through the integrated application of computational design, synthetic chemistry, and biological evaluation, researchers can systematically address the limitations of early leads while maintaining potent target inhibition, ultimately contributing to the urgent need for novel antibacterial agents in the era of multidrug resistance.

References

overcoming poor bacterial cell penetration of cyclothialidine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cyclothialidine and the Penetration Problem

Q: What is this compound and why is it a promising antibiotic lead? A: this compound is a natural product isolated from Streptomyces filipinensis and is a potent inhibitor of bacterial DNA gyrase [1] [2]. Its promise lies in its potent enzymatic inhibition, which is often superior to other known gyrase inhibitors like novobiocin and some fluoroquinolones [2].

Q: What is the primary challenge in developing this compound as an antibiotic? A: The central challenge is its poor penetration into bacterial cells [1] [3]. While it is a highly potent DNA gyrase inhibitor in cell-free enzymatic assays (with IC₅₀ values in the nanogram-per-milliliter range), it exhibits hardly any growth-inhibitory activity against intact bacterial cells [1] [2]. Research has confirmed that its structure can enter and exert antibacterial activity in Eubacterium species, proving that the mechanism of action works once inside the cell, but penetration into most other bacterial cells is inefficient [2] [3].

Strategic Approaches to Enhance Cell Penetration

To address the penetration issue, you can consider several strategic approaches, each with potential experimental pathways.

Strategy Rationale Key Considerations
Structural Analogs [1] [3] Synthesize congeners to identify structures with improved uptake while maintaining gyrase inhibition. The 12-membered lactone and phenolic hydroxy are crucial for activity [1].
Prodrug Approach Modify the structure to be more hydrophilic/lipophilic to improve passive diffusion; design linkages cleaved by specific bacterial enzymes. Must ensure efficient conversion to the active form inside the bacterial cell.
Nanoparticle Delivery [4] Use nanocarriers to escort this compound through the cell membrane, potentially bypassing penetration barriers. Protects the drug, allows for surface functionalization, and can target specific sites [4].
Conjugation to Carrier Molecules [3] Link the active pharmacophore to a molecule that facilitates uptake (e.g., peptides, siderophores, or other transporters). A cholesterol conjugate was attempted but did not improve activity, highlighting the need for careful carrier selection [3].

The following diagram outlines a logical workflow for investigating these strategies.

G Start Start: Poor Cellular Penetration of this compound Strat1 Synthesize Structural Analogs Start->Strat1 Strat2 Develop a Prodrug Start->Strat2 Strat3 Utilize Nanoparticle Delivery Start->Strat3 Strat4 Conjugate to a Carrier Molecule Start->Strat4 Evaluate Evaluate in Biological Assays Strat1->Evaluate Test analogs Strat2->Evaluate Test prodrugs Strat3->Evaluate Test nanobiotics Strat4->Evaluate Test conjugates Success Success Evaluate->Success Improved MIC Maintained Enzymatic IC₅₀ Fail Fail Evaluate->Fail No improvement or lost activity MOA MOA Success->MOA Proceed to Mechanism of Action and Resistance Studies Iterate Iterate Fail->Iterate Iterate or Pivot Strategy

Experimental Protocols & Data Interpretation

Q: What are the key experiments to evaluate the success of these strategies? A: You must use a combination of enzymatic and whole-cell assays to distinguish between improved penetration and retained target inhibition.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay [2]

  • Purpose: To confirm that your modified this compound compound retains its primary mechanism of action by inhibiting DNA gyrase.
  • Key Steps:
    • Prepare Reaction Mixture: Use purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and a supercoiling buffer containing ATP.
    • Incubate with Compound: Add serially diluted samples of your test compound (modified this compound) and native this compound as a control.
    • Stop Reaction & Analyze: Terminate the reaction and analyze the DNA products via agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
  • Data Interpretation: Calculate the IC₅₀ (concentration that inhibits 50% of supercoiling activity). A successful analog should have an IC₅₀ value comparable to the native compound (in the range of 0.03 µg/mL) [2].

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

  • Purpose: To evaluate the antibacterial activity of your compound against whole bacterial cells.
  • Key Steps:
    • Prepare Cultures: Use standard bacterial strains (e.g., S. aureus, E. coli) in a suitable broth like Mueller-Hinton.
    • Dilution Series: Perform a standard broth microdilution method with a series of doubling concentrations of your test compound.
    • Incubate and Read: Incubate plates at 37°C for 16-20 hours. The MIC is the lowest concentration that visually prevents turbid growth.
  • Data Interpretation: A significant reduction in MIC (e.g., from >64 µg/mL to a single-digit µg/mL value) without a corresponding increase in enzymatic IC₅₀ indicates improved cell penetration. The table below summarizes the critical data comparison for a successful outcome.
Compound DNA Gyrase IC₅₀ (µg/mL) MIC vs. S. aureus (µg/mL) Interpretation
Native this compound ~0.03 [2] >64 [1] [3] Potent enzyme inhibitor, poor penetration.
Successful Analog ~0.03 - 0.1 1 - 8 Retained target inhibition with improved uptake.
Unsuccessful Analog >>1.0 >64 Lost primary activity; structural change was detrimental.
Unsuccessful Analog ~0.03 >64 Penetration issue not solved.

Troubleshooting FAQ

Q: My analog shows excellent enzyme inhibition but no improvement in MIC. What should I do? A: This confirms the penetration issue persists. Your next steps should be:

  • Check Lipophilicity: Calculate the logP of your analog. If it's too hydrophilic or too lipophilic, it may not traverse the membrane effectively. Aim for a logP in a range typical for antibiotics.
  • Explore Different Carriers: If using a conjugation strategy, the chosen carrier (e.g., cholesterol) may not be suitable for your target bacteria [3]. Consider investigating other carriers like cell-penetrating peptides (CPPs) [5] or siderophores.
  • Shift to Nano-Delivery: Move towards a nanoparticle-based delivery system, which can be more effective than small-molecule conjugates for overcoming membrane barriers [4].

Q: My compound shows good MIC but a much higher (worse) IC₅₀. What does this mean? A: This suggests that the antibacterial activity you are observing may be due to a different mechanism of action (e.g., general membrane disruption) and not specific DNA gyrase inhibition. You should:

  • Check for Cytotoxicity: Test the compound against mammalian cells to ensure the antibacterial effect is not based on non-selective toxicity.
  • Confirm the Target: Use secondary assays, such as a bacterial cytological profiling, to verify that the compound's morphology is consistent with DNA gyrase inhibition.

References

Technical Support Guide: Reducing Lipophilicity of Cyclothialidine Derivatives in Antibacterial Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclothialidine and the Lipophilicity Challenge

What is this compound?

  • This compound is a potent DNA gyrase inhibitor isolated from Streptomyces filipinensis that competitively inhibits the ATPase activity of the B subunit of bacterial DNA gyrase [1] [2]. Despite its excellent enzyme inhibitory properties, this compound exhibits poor antibacterial activity in whole-cell assays due to insufficient permeation of the bacterial cytoplasmic membrane, which is attributed to its unfavorable lipophilicity profile [1].

Why is Reducing Lipophilicity Important?

  • Excessive lipophilicity in antimicrobial compounds leads to poor aqueous solubility, which limits bioavailability and effectiveness against intact bacterial cells [1] [3]. High lipophilicity can also increase nonspecific binding to proteins and membranes, reduce metabolic stability, and elevate the risk of toxicity [4]. For this compound derivatives, optimizing lipophilicity was essential to transform a potent enzyme inhibitor into a therapeutically useful antibacterial agent [1].

Table: Key Properties of Original this compound Compound

Property Characteristics Impact on Activity
Enzyme Inhibition High potency (pKi 8.2, Ki 6nM) [5] Excellent target engagement
Whole-Cell Activity MIC >128 μg/ml [5] Poor antibacterial efficacy
Membrane Permeation Insufficient Limited cellular access
Structural Features Bicyclic 12-membered lactone, phenolic hydroxy group [2] High intrinsic lipophilicity

Strategic Approaches to Reduce Lipophilicity

Structural Simplification and Minimal Structure Identification

Rationale: Complex natural products often contain structural elements that contribute to lipophilicity but are not essential for target binding [6].

  • Approach: Systematic deconstruction of this compound identified the 14-hydroxylated, bicyclic core as the minimal structural requirement for DNA gyrase inhibition [1]. Researchers discovered that even seco-analogues (open-chain forms) maintained enzyme inhibitory properties, reducing the minimal structural requirements to a simple, hydroxylated benzyl sulfide [1].

  • Implementation:

    • Start with full this compound structure (high complexity)
    • Identify and preserve the 14-hydroxylated bicyclic core (pharmacophore)
    • Explore modified lactone ring sizes (11- to 16-membered)
    • Develop seco-analogues (open-chain structures)
    • Arrive at minimal hydroxylated benzyl sulfide (low complexity)
  • Impact: This simplification approach reduced molecular complexity and lipophilicity while maintaining target engagement, ultimately yielding derivatives with improved antibacterial spectrum against Gram-positive pathogens including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis [1].

Lactone Ring Size Optimization

Rationale: Modifying macrocyclic ring size significantly influences both pharmacological activity and physicochemical properties [1] [7].

  • Evidence: Research demonstrated that DNA gyrase inhibitory activity was preserved across 11- to 16-membered lactones, with the 14-membered lactones displaying the most potent antibacterial activity [1].

  • Optimal Profile: The 14-membered lactone derivatives exhibited the best balance of target inhibition and whole-cell activity due to improved physicochemical properties, including optimized lipophilicity [1].

Introduction of Hydrophilic Motifs and Strategic Heteroatom Incorporation

Rationale: Introducing polar groups and heteroatoms can directly counterbalance excessive lipophilicity while potentially improving target interactions [6].

  • Hydroxy Group Conservation: The phenolic hydroxy group at position 14 was identified as essential for gyrase inhibition and also contributes to hydrophilicity [1] [2].

  • Nitrogen Incorporation: While natural products typically have low nitrogen content, strategic introduction of nitrogen atoms can enhance aqueous solubility through hydrogen bonding and salt formation opportunities [6]. Nitrogen atoms serve as both hydrogen bond donors and acceptors, improving binding efficiency and solubility [6].

  • Halogen Consideration: Although halogens generally increase lipophilicity, strategic use of fluorine atoms can improve binding affinity and metabolic stability through electronic effects [6].

Counterintuitive Carbon Addition Using Bridged Heterocycles

Rationale: Contrary to conventional wisdom, adding carbon atoms in specific structural contexts can actually reduce measured lipophilicity [8].

  • Bridged Heterocycle Advantage: Adding carbon atoms in a bridged fashion to saturated heterocycles (piperidines, morpholines, piperazines) can reduce lipophilicity while maintaining or improving permeability and oral bioavailability [8].

  • Implementation Examples:

    • Bridged morpholines: Used in Kymera's IRAK4 degrader KT-474 to optimize permeability and oral bioavailability [8]
    • Bridged piperazines: Employed in Novartis' antimalarial NVP-FVP954 to achieve balanced properties and significantly improved PK profile [8]
    • Bridged piperidines: Featured in Janssen's OX1R antagonist tebideutorexant and Gilead's ledipasvir (HCV treatment) [8]
  • Application to this compound: This counterintuitive approach could be applied to this compound derivatives by incorporating bridged saturated heterocycles in side chains or structural modifications to fine-tune lipophilicity without sacrificing membrane permeability.

Table: Comparison of Lipophilicity-Reduction Strategies for this compound Derivatives

Strategy Mechanism Advantages Limitations
Structural Simplification Remove redundant atoms/fragments [6] Identifies minimal pharmacophore; reduces molecular weight Risk of losing target affinity if key elements removed
Lactone Ring Size Optimization Adjust macrocyclic ring size [1] Direct impact on physicochemical properties 14-membered ring identified as optimal; limited flexibility
Hydrophilic Motif Introduction Add polar/hydrogen-bonding groups [6] Improves aqueous solubility; may enhance target binding Excessive polarity can compromise membrane permeability
Bridged Heterocycles Add carbon in constrained 3D arrangements [8] Reduces lipophilicity while maintaining permeability Synthetic complexity; potential for new chiral centers

Experimental Protocols & Workflows

Lipophilicity Measurement and Optimization Workflow

The following workflow outlines a systematic approach for evaluating and optimizing lipophilicity in this compound derivatives:

G Start Start: New this compound Derivative LogP Measure Lipophilicity (Experimental LogP/D) Start->LogP ADMET Assess ADMET Properties LogP->ADMET Activity Evaluate Enzyme Inhibition (DNA Gyrase Assay) ADMET->Activity Decision1 Lipophilicity in Optimal Range? Activity->Decision1 Decision2 Cellular Activity Acceptable? Decision1->Decision2 Yes Strategy1 Apply Structural Simplification Decision1->Strategy1 No - Too High Decision2->Strategy1 No Success Lead Compound Identified Decision2->Success Yes Strategy2 Optimize Lactone Ring Size Strategy1->Strategy2 Strategy3 Introduce Hydrophilic Motifs Strategy2->Strategy3 Strategy4 Consider Bridged Heterocycles Strategy3->Strategy4 Strategy4->LogP

Detailed Experimental Protocols

Lipophilicity Measurement (Chromatographic Methods)

  • Reverse-Phase HPLC Method:
    • Column: C18 stationary phase (e.g., 4.6 × 150 mm, 5μm)
    • Mobile Phase: Linear gradient from 0.1% formic acid in water to 0.1% formic acid in acetonitrile
    • Detection: UV at 254 nm
    • Standardization: Use known standards to establish correlation between retention time and LogP
    • Calculation: LogP = 0.94 × LogD_{7.4} + 0.62 (validate with shake-flask method) [4]

DNA Gyrase Inhibition Assay

  • Protocol:
    • Enzyme Preparation: Purified DNA gyrase B subunit from E. coli (commercially available)
    • Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 1 mM ATP, 1 mM DTT
    • Reaction Setup: Mix enzyme with test compound (varying concentrations), add supercoiled pBR322 DNA substrate
    • Incubation: 37°C for 30 minutes
    • Termination: Add 1% SDS and proteinase K (50 μg/mL), incubate at 37°C for 30 minutes
    • Analysis: Agarose gel electrophoresis to visualize DNA supercoiling
    • Control: Include this compound as reference inhibitor (pKi 8.2) [5]

Whole-Cell Antibacterial Activity Testing

  • Broth Microdilution MIC Method:
    • Bacterial Strains: Include reference strains of S. aureus, S. pyogenes, E. faecalis
    • Inoculum Preparation: Adjust to ~5 × 10^5 CFU/mL in Mueller-Hinton broth
    • Compound Dilution: Two-fold serial dilutions in 96-well plates
    • Incubation: 35°C for 16-20 hours
    • Endpoint Determination: Lowest concentration showing no visible growth
    • Quality Control: Include reference antibiotics and growth controls [1]

Troubleshooting Common Experimental Issues

FAQ: Addressing Common Challenges

Q1: Our this compound derivative shows excellent enzyme inhibition but poor cellular activity. What should we investigate first?

  • A: This discrepancy typically indicates either excessive lipophilicity limiting cellular penetration or efflux pump susceptibility [1] [3]. First, determine the compound's LogP/LogD using HPLC methods. If LogD_{7.4} > 4, implement structural simplification strategies such as developing seco-analogues or identifying the minimal pharmacophore [1]. Additionally, conduct assays in the presence of efflux pump inhibitors like reserpine to determine if efflux is contributing to the poor cellular activity.

Q2: When we reduce lipophilicity, we often lose enzyme inhibitory activity. How can we preserve potency?

  • A: Focus on conserving key pharmacophore elements while reducing lipophilicity in non-essential regions [1] [6]. For this compound derivatives, the 14-hydroxylated bicyclic core is essential for gyrase inhibition [1]. Modify regions distant from the active site, particularly the lactone ring size (optimal: 14-membered) [1]. Also consider introducing halogen atoms (particularly fluorine) or nitrogen atoms at strategic positions to maintain binding interactions while optimizing physicochemical properties [6].

Q3: What are the optimal lipophilicity ranges for this compound-derived antibacterial agents?

  • A: While specific LogP/LogD values for successful this compound derivatives aren't explicitly provided in the literature, general guidelines for antibacterial drugs suggest:
    • Target LogD_{7.4}: 1-4 for balanced permeability and solubility [4]
    • Molecular Weight: <500 Da for optimal cellular penetration
    • Hydrogen Bond Donors: <5 [4]
    • Hydrogen Bond Acceptors: <10 [4] Monitor these parameters while ensuring DNA gyrase inhibition (Ki < 100 nM) is maintained [1] [5].

Q4: How can we overcome the synthetic complexity of this compound derivatives while optimizing properties?

  • A: Develop a flexible synthetic route that allows for systematic modification, as described in the original medicinal chemistry program [1]. Focus on late-stage diversification strategies where a common advanced intermediate can be converted to multiple analogs. Also consider employing simplified scaffolds such as the hydroxylated benzyl sulfide "minimal structure" that maintains gyrase inhibition with reduced synthetic complexity [1].

Conclusion

References

Cyclothialidine: Profile and Pharmacokinetic Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Cyclothialidine is a natural product macrocycle and a potent inhibitor of bacterial DNA gyrase B, which is a promising target for novel antibiotics [1] [2]. The core pharmacokinetic challenge is summarized in the table below.

Property Description Implication
In Vitro Potency pKi of 8.2 (Ki = 6 nM) for E. coli DNA gyrase B; competitively inhibits ATPase activity [3] [2]. High target potency demonstrated in biochemical assays.
Cellular Activity Very low growth-inhibitory activity against intact bacterial cells (MIC >128 μg/ml) [2]. Poor translation of in vitro potency to whole-cell activity.
Primary Challenge Presumably poor penetration across the bacterial cytoplasmic membrane [2]. The compound likely fails to reach its intracellular target in sufficient concentrations.

Strategic Approaches to Improve Pharmacokinetics

While specific guides for this compound are scarce, the general strategies below, inferred from the literature on similar compounds, can guide your experimentation.

Strategy Rationale & Potential Actions
Structural Simplification Reduce molecular weight and complexity to improve permeation. The core macrocyclic structure of this compound itself has been investigated as a starting point for drug discovery for other targets, suggesting it is a privileged structure [1].
Synthetic Analog Exploration Create a suite of analogs with modified properties. Research has successfully produced this compound analogs (B, C, D, and E) with potent gyrase inhibition, confirming the feasibility of modifying the parent structure [4].

| Employ Modern SBDD & Computational Methods | Use in-silico tools to predict and optimize PK properties early in the design process. For DNA gyrase B inhibitors, modern approaches involve: • Pharmacophore-Based Virtual Screening: To identify key interaction features [5]. • Deep Learning-Based Molecular Docking: To predict binding affinity and poses [5]. • Molecular Dynamics (MD) Simulations: To assess the stability of protein-ligand complexes and interaction profiles over time [5]. |

Proposed Experimental Workflow for Analog Optimization

The following diagram outlines a potential integrated workflow for discovering and optimizing improved this compound analogs.

Start Start: Parent Compound (this compound) A In-Silico Design & Screening (Structural simplification, Pharmacophore modeling) Start->A B Synthesis of Analog Library (this compound B, C, D, E analogs) A->B C In-Vitro Potency Assay (DNA gyrase B inhibition, IC50/Ki) B->C D Cellular Permeability & Efficacy (MIC against whole cells) C->D E Lead Identification D->E F Advanced PK/PD Profiling (In-vivo models, ADMET) E->F

Frequently Asked Questions

Q1: Why is there a focus on the macrocyclic core of this compound? The macrocyclic core is considered a "privileged substructure" from nature. It can serve as a high-quality starting point for inhibiting difficult targets because macrocycles often offer superior binding to large, featureless binding sites and may have improved cell permeability and metabolic stability over their linear counterparts [1].

Q2: Our analog shows excellent in vitro gyrase inhibition but no whole-cell activity. What should we check? This is the core challenge with this compound. After confirming the potency data, your focus should shift entirely to cellular penetration.

  • Assay: Use a standardized determination of Minimum Inhibitory Concentration (MIC) against a panel of relevant Gram-positive and Gram-negative bacteria [2].
  • Investigation: Explore whether the lack of activity is due to poor passive diffusion or active efflux by bacterial transport proteins.

Q3: What modern modeling approaches can inform our analog design? While direct PK data is limited, you can leverage:

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: A mechanistic approach to simulate and predict a drug's absorption, distribution, metabolism, and excretion (ADME) based on its physicochemical properties and the human physiology [6].
  • Quantitative Structure-Activity Relationship (QSAR) Models: Use data from your analog library to build models that predict permeability or MIC based on chemical descriptors.
  • Deep Learning and Molecular Dynamics: As used in identifying new gyrase inhibitors, these tools can help predict binding and optimize for properties beyond mere affinity [5].

References

Understanding Cyclothialidine and Its Production

Author: Smolecule Technical Support Team. Date: February 2026

Cyclothialidine is a potent DNA gyrase inhibitor isolated from Streptomyces filipinensis NR0484 [1]. It belongs to a structurally novel class of natural products and is highly active in vitro, but its development as a drug is challenging due to poor penetration into most bacterial cells, making it a valuable lead structure for novel antibacterial agents [1]. Related analogs (Cyclothialidines B, C, D, and E) have also been isolated from other Streptomyces strains [2].

The table below summarizes its key biochemical characteristics.

Property Description
Source Streptomyces filipinensis NR0484 [1]
Mode of Action Inhibition of DNA gyrase [1]
Primary Challenge Poor penetration into most bacterial cells, limiting its antibacterial spectrum despite high in vitro potency [1]
Research Goal Yield optimization for further studies and potential derivative development [1]

Troubleshooting Framework for Fermentation Yield

While specific data on this compound fermentation is limited, the following framework addresses common challenges in microbial fermentation for antibiotic production, drawing from general bioprocess optimization principles [3].

Problem Possible Causes Suggested Actions
Low Final Yield Suboptimal strain, nutrient limitation, incorrect process parameters (pH, T°, DO). Use high-producing strain, optimize media (C/N source), use DoE for process parameter optimization [3].
Inconsistent Yield Between Batches Process parameter drift, raw material variability, inadequate inoculum preparation. Strict SOPs for media/inoculum, implement process control (pH/temp), track raw material quality [4].
Process Scale-Up Failure Poor mass transfer (O2), shear stress, foaming at larger scales. Optimize agitation/aeration, scale-down models to mimic large-scale, use antifoam agents [3].
High Unit Cost of Production Low titers, inefficient downstream recovery, high raw material costs. Focus on yield improvement, optimize downstream steps (centrifugation), explore cheaper raw materials [3].

Experimental Protocol for Yield Optimization

For a structured approach to optimization, consider the following workflow. The diagram below outlines a high-level strategy that integrates process parameter tuning with downstream recovery improvements, which have been shown to significantly increase yield in other fermentation processes [3].

Start Start: Define Optimization Goal A1 Strain and Inoculum Development Start->A1 A2 Media Optimization Start->A2 A3 Bioreactor Parameter Tuning A1->A3 A2->A3 A4 Downstream Processing A3->A4 Analyze Analyze Results & Iterate A4->Analyze Analyze->A1 Re-visit Strain Analyze->A2 Re-visit Media Analyze->A3 Re-visit Parameters End Define Scalable Process Analyze->End Success

Here are detailed methodologies for the key stages shown in the workflow:

  • Stage 1: Strain and Inoculum Development

    • Objective: Ensure a genetically stable, high-producing strain and a robust, viable inoculum.
    • Protocol: Use frozen stock cultures for consistency. Revive the Streptomyces strain on a complex agar plate. Inoculate a seed flask and incubate until it reaches the late logarithmic phase. Use this seed culture to inoculate the production bioreactor at a standard inoculum volume ratio (e.g., 5-10% v/v). Monitor seed culture growth (e.g., optical density) to ensure it is in the correct growth phase for transfer.
  • Stage 2: Media Optimization

    • Objective: Identify the optimal carbon, nitrogen, and mineral sources that maximize antibiotic production, which may be distinct from those that maximize growth.
    • Protocol: Begin with a basal medium known for Streptomyces fermentation. Systematically vary key components like carbon (e.g., glucose, glycerol), nitrogen (e.g., soy peptone, ammonium sulfate), and phosphate levels using statistical design of experiments (DoE) like Response Surface Methodology (RSM). Run small-scale (e.g., shake flask) experiments and measure the resulting this compound titer to build a predictive model for optimal composition.
  • Stage 3: Bioreactor Parameter Tuning

    • Objective: Control the physical and chemical environment to maximize production yield.
    • Protocol: In a lab-scale bioreactor, establish baseline conditions (e.g., temperature = 28°C, pH = 7.0, dissolved oxygen > 30%). Then, iteratively vary and control key parameters one at a time or via DoE. Critical parameters to test include temperature, pH (using acid/base control), and dissolved oxygen (controlled via agitation and aeration rates). Monitor the fermentation kinetics (growth and product formation) to identify optimal setpoints [3].
  • Stage 4: Downstream Processing

    • Objective: Efficiently recover and purify this compound from the fermentation broth with minimal loss.
    • Protocol: The protocol will depend on the location of the product (intracellular vs. extracellular). A general approach involves: 1. Separation: Using centrifugation to remove biomass. 2. Extraction: Applying solvent extraction (e.g., with ethyl acetate) to isolate the compound from the supernatant or cell mass. 3. Purification: Utilizing techniques like chromatography (e.g., silica gel column) for final purification. As shown in the case studies, optimizing centrifugation parameters and wash steps can drastically improve final product volume [3].

Key Optimization Levers & Data Integration

Focusing on specific levers can dramatically improve outcomes. One case study highlighted that optimizing fermentation pulse dosing and downstream recovery steps (centrifugation, washing, spray-drying) led to a 200% yield improvement over four runs [3].

For complex, multi-variable processes, advanced tools can be highly effective. Integrating data from various systems (MES, LIMS) and applying AI models can enable real-time prediction and correction of process deviations. One pharmaceutical manufacturer reported a 10% sustained yield improvement and faster deviation detection by adopting such a platform [4].

References

Technical Support Center: Cyclothialidine Research

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the primary mechanism of action of cyclothialidine? this compound is a highly potent inhibitor of bacterial DNA gyrase, a essential type II topoisomerase enzyme [1] [2]. Its mechanism is distinct from quinolone antibiotics.

  • Molecular Target: It specifically targets the GyrB subunit of DNA gyrase [1].
  • Inhibitory Action: It acts as a competitive inhibitor of the ATPase activity of the GyrB subunit, with a reported Ki of 6 nM. This means it prevents the enzyme from harnessing ATP for energy, thereby halting the DNA supercoiling reaction essential for bacterial DNA replication [1].
  • Key Evidence: The inhibitory effect of this compound on the DNA supercoiling reaction is antagonized by increasing concentrations of ATP, and its binding to gyrase is blocked by novobiocin (another GyrB inhibitor), but not by ofloxacin (a GyrA-targeting quinolone) [1].

FAQ 2: Why does this compound have a limited spectrum and poor antibacterial activity despite potent enzyme inhibition? The spectrum is limited primarily due to poor penetration into bacterial cells, not a failure to inhibit the target.

The table below contrasts its potent enzymatic activity with its weak cellular performance:

Activity Type Experimental System Result Implication
Enzyme Inhibition E. coli DNA gyrase supercoiling assay [2] IC50: 0.03 µg/mL (More potent than ciprofloxacin and novobiocin) Target engagement is highly effective in vitro.
Cellular Activity Growth inhibition of various bacterial species [2] Active only against Eubacterium spp.; no activity against most other species Fails to reach its intracellular target in most bacteria.

FAQ 3: What are the established strategies to overcome the limitations of this compound? Historical research from the 1990s and recent work point to two main strategies:

  • Synthesis of Analogues (Congeners): A flexible synthetic route was developed to modify the this compound structure. Research found that the bicyclic 12-membered lactone with a phenolic hydroxy group was crucial for gyrase inhibition. Some synthesized congeners demonstrated moderate, broad-spectrum in vitro activity against Gram-positive bacteria, proving the principle that the core inhibitory principle could be optimized for better cell penetration [3].
  • Repurposing the Core for New Targets: Due to its "privileged structure," the core scaffold of this compound has been identified as a promising starting point for inhibiting other difficult-to-drug targets, most notably the Keap1-Nrf2 protein-protein interaction (PPI) [4]. This path does not directly address its antibacterial spectrum but leverages its chemical structure for new therapeutic areas.

Experimental Workflow & Modern Application

The following diagram illustrates the modern, structure-based drug discovery workflow that utilizes the this compound core to develop inhibitors for novel targets like Keap1.

Start Start: Difficult-to-Drug Target (e.g., Keap1-Nrf2 PPI) A Mine Macrocyclic Natural Product Cores Start->A B Select Promising Core (e.g., this compound Core) A->B C In Silico Docking & Modeling B->C D Design & Synthesize Simplified Analogues C->D Structure-Based Design E Biological Assay & Optimization D->E E->D Iterative Optimization End Novel Inhibitor E->End

Troubleshooting Guide for Key Experiments

When working with this compound and its derivatives, consider the following technical points:

  • ATP Concentration in Gyrase Assays: The inhibitory activity of this compound is highly sensitive to ATP concentration. An 11-fold reduction in inhibition was observed when ATP was increased from 0.5 mM to 5 mM [1]. Recommendation: Standardize and report ATP concentrations in all enzyme inhibition assays.
  • Bacterial Membrane Permeability: The primary barrier for this compound is crossing the cell membrane to reach its intracellular target, DNA gyrase [5] [2]. Troubleshooting: When evaluating analogues, use a dual approach:
    • Conduct a cell-based growth inhibition assay (e.g., determining MIC) to assess whole-cell activity.
    • Run a cell-free enzyme inhibition assay (DNA supercoiling or ATPase assay). A potent enzyme inhibitor with weak MIC indicates a persistent permeability issue, guiding further structural modification.

References

structural modifications to improve Gram-positive coverage

Author: Smolecule Technical Support Team. Date: February 2026

Technical Guide: Overcoming Gram-Positive Resistance

This section provides a foundational overview of the primary resistance mechanisms in Gram-positive bacteria, which is essential for developing effective structural modifications.

FAQ 1: What are the primary resistance mechanisms in high-priority Gram-positive bacteria?

The World Health Organization (WHO) has classified certain Gram-positive bacteria as high or medium priority due to their resistance profiles. The primary mechanisms they employ are summarized below [1] [2] [3]:

Bacterial Pathogen (WHO Priority) Key Resistance Mechanism(s) Antibiotic Classes Affected
MRSA (High) [1] Production of PBP2a (low-affinity penicillin-binding protein) [1] [3]. All β-lactams (penicillins, cephalosporins, carbapenems) [1].
VRE (High) [1] Acquisition of van gene clusters; altered peptidoglycan precursors (D-Ala-D-Lac) [1] [3]. Glycopeptides (vancomycin, teicoplanin) [1].
Vancomycin-Intermediate S. aureus (VISA) Thickened cell wall with reduced cross-linking; acts as a "decoy" for vancomycin [1] [3]. Glycopeptides (vancomycin) [1].
Drug-resistant *S. pneumoniae* (Medium) [1] Modification of native PBPs via genetic recombination, reducing drug affinity [1]. β-lactams [1].
Enterococcus faecalis Low-affinity binding to PBP4 [4]. Penicillins [4].
Listeria monocytogenes Signal transduction that adjusts bacterial growth rate under antibiotic pressure [4]. β-lactams [4].

The following diagram illustrates the cellular locations and types of these key resistance mechanisms:

GramPositiveResistanceMechanisms cluster_0 Enzymatic Inactivation cluster_1 Target Modification cluster_2 Reduced Uptake / Efflux GramPositiveBacteria Gram-Positive Bacterial Cell BetaLactamases β-Lactamase Production GramPositiveBacteria->BetaLactamases AME Aminoglycoside- Modifying Enzymes GramPositiveBacteria->AME PBP2a PBP2a Acquisition (MRSA) GramPositiveBacteria->PBP2a AlteredPBP Altered Native PBP (S. pneumoniae) GramPositiveBacteria->AlteredPBP VanGenes van Gene Cluster (VRE) GramPositiveBacteria->VanGenes RibosomalMethylation Ribosomal Methylation (23S rRNA) GramPositiveBacteria->RibosomalMethylation ThickenedWall Thickened Cell Wall (VISA) GramPositiveBacteria->ThickenedWall EffluxPumps Efflux Pump Overexpression (e.g., NorA) GramPositiveBacteria->EffluxPumps

(Caption: Key Antibiotic Resistance Mechanisms in Gram-Positive Bacteria)

FAQ 2: What structural modifications can overcome β-lactamase-mediated resistance?

Problem: My β-lactam compound is ineffective due to enzymatic hydrolysis by β-lactamases.

Solution: Consider structural modifications that protect the β-lactam ring from degradation.

  • Strategy 1: Develop β-Lactam/β-Lactamase Inhibitor Combinations

    • Mechanism: Co-administer a β-lactam antibiotic with a separate compound that irreversibly binds to and inhibits the β-lactamase enzyme, protecting the antibiotic from hydrolysis [1].
    • Protocol - In Vitro Susceptibility Testing:
      • Preparation: Prepare Mueller-Hinton broth according to CLSI guidelines.
      • Inoculum: Adjust the bacterial suspension (e.g., a β-lactamase-producing S. aureus strain) to a 0.5 McFarland standard.
      • Dilution: Perform a checkerboard microbroth dilution with serial concentrations of the β-lactam antibiotic (e.g., amoxicillin) and the inhibitor (e.g., clavulanic acid).
      • Incubation: Incubate at 35°C for 16-20 hours.
      • Analysis: Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in combination with the inhibitor. A significant reduction (e.g., 4-fold or greater) in the MIC of the antibiotic in the combination indicates successful inhibition [1].
  • Strategy 2: Design Novel β-Lactams Resistant to Hydrolysis

    • Mechanism: Synthesize β-lactams with steric hindrance around the β-lactam ring, making it difficult for the enzyme's active site to access and hydrolyze the bond [1].
    • Protocol - Enzyme Kinetics Assay:
      • Reaction Mixture: In a spectrophotometer cuvette, combine purified β-lactamase enzyme with a chromogenic cephalosporin substrate (e.g., nitrocefin) in a suitable buffer.
      • Establish Baseline: Record the initial absorbance to establish a hydrolysis rate.
      • Introduce Inhibitor: Add the novel β-lactam compound to the reaction mixture.
      • Measurement: Continuously monitor the absorbance change. A decreased rate of hydrolysis compared to the baseline indicates that the novel compound is effectively competing for the enzyme's active site and is resistant to degradation [1].
FAQ 3: How can I design compounds effective against MRSA's PBP2a?

Problem: My β-lactam antibiotic cannot bind to the PBP2a protein in MRSA.

Solution: Employ strategies that either directly target PBP2a or bypass the cell wall synthesis pathway entirely.

  • Strategy 1: Use Ceftaroline

    • Mechanism: This fifth-generation cephalosporin has a unique structure that allows it to bind to an allosteric site on PBP2a. This binding induces a conformational change that opens the active site, allowing ceftaroline to acylate the serine residue and inhibit the enzyme [3].
  • Strategy 2: Explore Non-β-Lactam Cell Wall Agents

    • Mechanism: Target earlier stages of cell wall synthesis that are independent of PBPs.
    • Example - Fosfomycin: This antibiotic inhibits MurA, an enzyme involved in the very first step of peptidoglycan biosynthesis [1].

The workflow below outlines the key decision points for selecting and validating a structural strategy.

PBP2aStrategyWorkflow Start Confirm MRSA Isolate (PBP2a Presence) Strategy1 Strategy: Allosteric Inhibition (e.g., Ceftaroline) Start->Strategy1 Strategy2 Strategy: Bypass PBP Pathway (e.g., Fosfomycin) Start->Strategy2 Test1 Experimental Validation: PBP Binding Assay Strategy1->Test1 Test2 Experimental Validation: MurA Inhibition Assay Strategy2->Test2 Analyze Analyze MIC & Killing Kinetics Test1->Analyze Test2->Analyze

(Caption: Workflow for Developing Anti-MRSA Compounds Targeting PBP2a)

FAQ 4: What approaches counter vancomycin resistance in Enterococci (VRE)?

Problem: My glycopeptide antibiotic has lost efficacy due to altered peptidoglycan precursors.

Solution: Focus on compounds that target the cell membrane or bind to the modified precursor.

  • Strategy 1: Utilize Lipoglycopeptides

    • Mechanism: Derivatives like telavancin have a lipophilic side chain that anchors the molecule to the bacterial cell membrane. This facilitates dimerization and enhances binding to the D-Ala-D-Lac precursors, overcoming the reduced affinity [1].
  • Strategy 2: Employ Cyclic Lipopeptides

    • Mechanism: Daptomycin inserts its lipid tail into the bacterial membrane in a calcium-dependent manner, forming pores that cause rapid depolarization and cell death. This mechanism is independent of the peptidoglycan structure [1] [3].
    • Protocol - Time-Kill Kinetics Assay:
      • Setup: Prepare flasks with cation-adjusted Mueller-Hinton broth containing a standardized inoculum of VRE.
      • Dosing: Add daptomycin at concentrations of 1x, 2x, and 4x the MIC.
      • Sampling: Remove aliquots at 0, 2, 4, 6, and 24 hours.
      • Plating: Serially dilute and plate the samples onto agar.
      • Enumeration: Count colony-forming units (CFU) after incubation. A ≥3 log₁₀ reduction in CFU/mL at 24 hours compared to the initial inoculum indicates bactericidal activity [1].

Key Considerations for Your Research

The field of antimicrobial resistance is dynamic. When designing your experiments, please consider:

  • The Clinical Context: While dual beta-lactam therapy has shown promise in vitro for some Gram-positive infections by simultaneously targeting multiple PBPs, its clinical use requires careful study due to the potential for co-resistance [4].
  • The Power of Combination Therapy: Given the diversity of resistance mechanisms, a single "magic bullet" is often elusive. Combining agents with different mechanisms of action (e.g., a cell wall agent with a protein synthesis inhibitor) can be a highly effective strategy to prevent the emergence of resistance and achieve synergistic killing [1].
  • Beyond Direct Killing: New approaches are emerging, such as using probiotics to compete with pathogens or bacteriophages to specifically lyse resistant bacteria, which can be used as adjuvants to traditional antibiotics [1].

References

process optimization for cyclothialidine isolation and purification

Author: Smolecule Technical Support Team. Date: February 2026

Cyclothialidine Isolation Workflow

The original isolation process for this compound from Streptomyces filipinensis NR0484 involves a multi-step chromatography approach [1]. The following workflow diagram maps out the key stages:

Fermentation Broth Fermentation Broth Charcoal Adsorption Charcoal Adsorption Fermentation Broth->Charcoal Adsorption Diaion HP-21 Chromatography Diaion HP-21 Chromatography Charcoal Adsorption->Diaion HP-21 Chromatography Amberlite CG-50 Chromatography Amberlite CG-50 Chromatography Diaion HP-21 Chromatography->Amberlite CG-50 Chromatography DEAE Toyopearl Chromatography DEAE Toyopearl Chromatography Amberlite CG-50 Chromatography->DEAE Toyopearl Chromatography Toyopearl HW-40 SF Chromatography Toyopearl HW-40 SF Chromatography DEAE Toyopearl Chromatography->Toyopearl HW-40 SF Chromatography Pure this compound Pure this compound Toyopearl HW-40 SF Chromatography->Pure this compound

Key Experimental Protocols and Data

For researchers replicating or building upon this work, the following table summarizes the critical established protocols and characterization data from the original studies.

Aspect Protocol & Characterization Data
Source Produced by Streptomyces filipinensis NR0484 [1].
Structure Unique 12-membered lactone ring integrated into a pentapeptide chain, elucidated via amino acid analysis and 2D-NMR [1] [2].
Primary Assay DNA supercoiling reaction of E. coli DNA gyrase [2].
Potency (IC₅₀) 0.03 µg/mL (against E. coli DNA gyrase), making it one of the most potent gyrase inhibitors known at the time of discovery [2].
Antibacterial Spectrum Highly active against purified DNA gyrases from both Gram-positive and Gram-negative bacteria, but whole-cell activity is generally poor due to penetration issues, except against Eubacterium spp. [2].

Potential Troubleshooting and Optimization Guide

Due to the lack of specific troubleshooting information for this compound, the following guide is extrapolated from general purification challenges and the compound's known characteristics. These points should be validated empirically.

Issue Potential Causes Suggested Solutions & Optimization Approaches

| Low Yield / Poor Recovery | • Compound degradation during process. • Inefficient elution from chromatography resins. • Strong binding to specific media. | • Maintain low temperatures and use stable pH buffers. • Screen different organic modifiers (e.g., methanol, acetonitrile) and pH gradients for elution. • Consider adding a polishing step with a different separation mechanism (e.g., HPLC). | | Low Purity / Contaminants | • Incomplete separation from structurally similar metabolites. • Carryover of media components or cellular debris. | • Increase chromatographic resolution (e.g., slower gradients, smaller particle size media). • Incorporate an additional orthogonal purification step (e.g., reversed-phase chromatography after ion-exchange). | | Poor Activity in Assays | • Degradation of the lactone ring. • The known poor penetration into bacterial cells [2]. | • Confirm compound integrity post-purification (e.g., by NMR, MS). • Use a cell-free enzymatic assay (DNA gyrase supercoiling assay) to confirm target engagement is maintained [3]. | | Process Scaling Challenges | • Long processing times. • High solvent consumption with classical column chromatography. | • Evaluate modern solid-phase extraction (SPE) cartridges or simulated moving bed (SMB) chromatography as scalable alternatives to open columns [4]. • Explore pressurized liquid extraction for the initial step to improve efficiency [4]. |

Future Research Directions

To advance the field, future work could focus on:

  • Addressing Cellular Penetration: The major limitation of this compound is its inability to penetrate most bacterial cells [2]. Research could explore formulation strategies or chemical synthesis of analogs with improved uptake.
  • Applying Modern Techniques: Leveraging newer extraction and purification technologies, such as those guided by green chemistry principles, could significantly improve the efficiency and sustainability of the isolation process [5].
  • Leveraging Computational Tools: Modern in-silico methods, like those used for other DNA gyrase inhibitors, could help design more potent and bioavailable this compound derivatives [6].

References

cyclothialidine vs coumermycin A1 inhibitory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitory Activity and Mechanism Comparison

The table below summarizes the core characteristics and experimental data for these two DNA gyrase inhibitors.

Feature Cyclothialidine Coumermycin A1
Structural Class Novel 12-membered lactone ring integrated into a pentapeptide chain [1] [2] Coumarin-family dimer [3]
Source Streptomyces filipinensis [2] Streptomyces spp. [4]
Primary Target DNA Gyrase B Subunit (ATP-binding site) [5] [6] DNA Gyrase B Subunit (ATP-binding site) [5]
Inhibition Model Competitive with ATP [5] Competitive with ATP [5]
IC₅₀ (E. coli DNA Gyrase) 0.03 µg/mL [1] 0.06 µg/mL [1]
Key In Vitro Activity Highly potent enzyme inhibitor; poor broad-spectrum antibacterial activity due to cell penetration issues [1] [2] Potent enzyme inhibitor; also shows anti-proliferative activity in human breast cancer cell lines (IC₅₀ ~3-7 µM) [3]

This diagram illustrates the competitive binding mechanism of both inhibitors:

Experimental Data and Methodologies

The quantitative data presented above primarily comes from established in vitro biochemical and cellular assays.

DNA Supercoiling Inhibition Assay

This is the standard method for quantifying the potency of DNA gyrase inhibitors.

  • Protocol Summary: The assay measures the ability of a compound to inhibit the introduction of negative supercoils into relaxed DNA plasmid by DNA gyrase. The reaction mixture typically contains the enzyme, a relaxed plasmid DNA substrate, ATP, and the test compound. After incubation, the DNA products are analyzed by gel electrophoresis. More supercoiled DNA results in faster migrating bands, while inhibition leads to the persistence of relaxed, slower-moving DNA bands [1]. The IC₅₀ value (concentration causing 50% inhibition) is then determined, which is where the comparative data for this compound (0.03 µg/mL) and coumermycin A1 (0.06 µg/mL) was obtained [1].
Cellular Anti-proliferative Assay

This methodology is relevant for coumermycin A1's additional activity.

  • Protocol Summary: To determine anti-proliferative activity in human cancer cell lines (e.g., MCF-7, SKBr3), cells are treated with the compound for a set period (e.g., 72 hours). Cell viability is then measured using reagents like MTS, which is metabolized by living cells into a soluble formazan product. The amount of formazan, measured by its absorbance, is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ value [3].

Key Insights for Research and Development

  • This compound as a Potent Lead: this compound is a highly potent in vitro inhibitor, more so than coumermycin A1. Its unique non-coumarin structure makes it an attractive lead compound for developing novel antibacterial agents, especially against Gram-positive bacteria [1] [2]. The main challenge is improving its penetration into bacterial cells.
  • Structural Considerations: While both inhibit the same site, they bind in "very different ways" [5]. This suggests that structural modifications to improve drug properties (like solubility or permeability) could be explored independently for each scaffold.
  • Coumermycin's Broader Activity: The finding that coumermycin A1 and its synthetic dimers have anti-proliferative activity in breast cancer cell lines [3] indicates potential for applications beyond antibacterial therapy, such as in oncology research.

References

Comprehensive Comparison of Cyclothialidine with Natural Product DNA Gyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Gyrase Inhibitor Classes

DNA gyrase is an essential bacterial type II topoisomerase that introduces negative supercoils into DNA through an ATP-dependent process, playing a crucial role in DNA replication, transcription, and recombination. This enzyme represents a validated target for antibacterial development due to its absence in mammalian cells. Natural products have yielded several distinct classes of DNA gyrase inhibitors that can be categorized based on their molecular targets and mechanisms of action:

  • ATP-competitive inhibitors: Compounds that bind to the ATP-binding pocket located on the GyrB subunit, preventing the energy transduction required for the supercoiling reaction. This class includes cyclothialidine, aminocoumarins (novobiocin, coumermycin A1), and more recently discovered Tricyclic GyrB/ParE inhibitors (TriBE inhibitors such as GP6).
  • DNA cleavage complex stabilizers: Compounds that interact with the DNA-gyrase complex at the GyrA subunit, stabilizing the cleaved DNA intermediate and causing DNA double-strand breaks. The fluoroquinolones (ciprofloxacin, norfloxacin) represent this class, though they are synthetic rather than natural in origin.
  • Mixed-mechanism inhibitors: Some natural products like microcin B17 act through distinct mechanisms, in this case by inducing DNA damage via stable triazole and oxazole rings that mimic DNA bases [1].

The following diagram illustrates the primary cellular targets and inhibitory mechanisms of these different classes:

G DNA Gyrase Inhibitor Targets and Mechanisms cluster_gyrase DNA Gyrase Enzyme Complex GyrA GyrA Subunit (DNA Breakage/Rejoining) DNA DNA Substrate GyrA->DNA Cleavage/Rejoining GyrB GyrB Subunit (ATP Hydrolysis) GyrB->GyrA Energy Coupling This compound This compound & Aminocoumarins This compound->GyrB ATP-Competitive Inhibition Fluoroquinolones Fluoroquinolones Fluoroquinolones->GyrA Cleavage Complex Stabilization Microcin Microcin B17 Microcin->DNA DNA Strand Break Induction TriBE TriBE Inhibitors (e.g., GP6) TriBE->GyrB ATP-Competitive Inhibition

Mechanism of Action Comparison

This compound's Unique Mechanism

This compound represents a distinctive class of DNA gyrase inhibitor with a specific mechanism that differentiates it from other natural product inhibitors. Biochemical studies have revealed that this compound competitively inhibits the ATPase activity of DNA gyrase by binding to the GyrB subunit with exceptional affinity (Kᵢ = 6 nM) [2]. This inhibition is highly specific to the ATP-binding pocket, as demonstrated by binding assays showing that the interaction between radiolabeled benzoyl-cyclothialidine and Escherichia coli gyrase was effectively competed by ATP and novobiocin (another GyrB inhibitor), but not by ofloxacin (a fluoroquinolone that targets GyrA) [2]. Unlike quinolones that trap the gyrase-DNA complex and induce DNA breaks, this compound shows no effect on linear DNA and does not promote the accumulation of covalent gyrase-DNA complexes, even at concentrations up to 100 μg/mL [2]. The inhibitory activity of this compound is directly antagonized by increasing ATP concentrations, with an 11-fold reduction in potency when ATP concentration increases from 0.5 to 5 mM, further confirming its ATP-competitive mechanism [2].

Comparative Mechanisms of Other Natural Inhibitors
  • Aminocoumarins (Novobiocin, Coumermycin A1): Like this compound, aminocoumarins target the ATP-binding site of GyrB but through a structurally distinct binding mode. Novobiocin demonstrates competitive inhibition with ATP but with lower potency compared to this compound (IC₅₀ of 0.06 μg/mL versus 0.03 μg/mL in DNA supercoiling assays) [3]. Despite sharing the GyrB target, this compound maintains activity against some novobiocin-resistant DNA gyrase mutants, suggesting differences in their precise binding interactions [2].

  • Fluoroquinolones (Ciprofloxacin, Norfloxacin): These synthetic inhibitors operate through a completely different mechanism by stabilizing the covalent gyrase-DNA cleavage complex, leading to double-stranded DNA breaks. This is evident from experiments showing that quinolones cause a decrease in linear DNA when used in gyrase assays, whereas this compound shows no such effect [2]. The result is direct DNA damage rather than energy deprivation.

  • Microcin B17: This ribosomally synthesized peptide inhibitor operates through yet another mechanism. Processed by specialized enzymes to contain oxazole and thiazole rings, microcin B17 induces DNA strand breaks by a distinct process that doesn't involve direct inhibition of gyrase's catalytic activities, but rather mimics the effect of stabilized cleavage complexes [1].

  • TriBE Inhibitors (GP6): These novel tricyclic pyrimidoindole inhibitors represent a more recent addition to the GyrB-targeting inhibitors. Like this compound, they competitively inhibit the ATPase activity of both GyrB and ParE (the homologous subunit in topoisomerase IV), exhibiting dual-targeting characteristics [4].

Table 1: Comparative Mechanisms of DNA Gyrase Inhibitors

Inhibitor Molecular Target Mechanism of Action ATP-Competitive Cellular Penetration
This compound GyrB subunit Competitive inhibition of ATPase activity Yes Poor in most species
Novobiocin GyrB subunit Competitive inhibition of ATPase activity Yes Moderate
Coumermycin A1 GyrB subunit Competitive inhibition of ATPase activity Yes Moderate
Fluoroquinolones GyrA subunit & DNA Stabilization of cleavage complex No Good
Microcin B17 DNA replication Induction of DNA strand breaks No Variable
TriBE Inhibitors (GP6) GyrB/ParE subunits Competitive inhibition of ATPase activity Yes Good in Gram-negatives

Biological Activity and Potency Profiling

In Vitro Enzymatic Inhibition Potency

The inhibitory potency of this compound against DNA gyrase is exceptional when compared to other natural and synthetic gyrase inhibitors. In standardized DNA supercoiling assays using Escherichia coli DNA gyrase, this compound demonstrated a 50% inhibitory concentration (IC₅₀) of 0.03 μg/mL, making it twice as potent as novobiocin and coumermycin A1 (both with IC₅₀ of 0.06 μg/mL) and substantially more potent than fluoroquinolones like norfloxacin (IC₅₀ = 0.66 μg/mL) and ciprofloxacin (IC₅₀ = 0.88 μg/mL) [3]. This remarkable enzymatic inhibition extends beyond E. coli, with this compound showing equally potent inhibition of DNA gyrases isolated from various Gram-positive bacterial species [3]. The compound also effectively inhibits in vitro DNA replication directed from the oriC origin of E. coli, consistent with its mechanism of preventing gyrase-dependent initiation of chromosomal replication [3].

Antibacterial Spectrum and Cellular Activity

Despite its exceptional enzymatic inhibition, this compound displays limited whole-cell antibacterial activity against most bacterial pathogens. Among numerous species tested, only Eubacterium species demonstrated significant susceptibility to this compound, indicating that the compound has poor penetration into most bacterial cells [3]. This discordance between enzymatic potency and cellular activity represents a major distinction from other gyrase inhibitors like fluoroquinolones and aminocoumarins, which exhibit broader spectrum activity. Structure-activity relationship studies have revealed that certain synthetic congeners of this compound maintain potent gyrase inhibition while acquiring moderate broad-spectrum activity against Gram-positive bacteria, suggesting that the core scaffold holds potential for optimization [5].

Table 2: Comparative Potency of DNA Gyrase Inhibitors

Inhibitor DNA Gyrase IC₅₀ (μg/mL) Antibacterial Spectrum Cellular Penetration Therapeutic Utility
This compound 0.03 Narrow (primarily Eubacterium spp.) Poor in most species Lead compound
Novobiocin 0.06 Moderate (Gram-positives) Moderate Historical clinical use
Coumermycin A1 0.06 Moderate (Gram-positives) Moderate Preclinical studies
Norfloxacin 0.66 Broad spectrum Good Clinical use
Ciprofloxacin 0.88 Broad spectrum Good Widespread clinical use
Nalidixic Acid 26.0 Narrow spectrum Moderate Historical clinical use
GP6 (TriBE) Not reported Broad spectrum (Gram-negatives) Good Clinical candidate

Resistance Profiles and Evolutionary Trajectories

Resistance Mechanisms to this compound

The development of resistance to antibacterial agents is a critical consideration in drug development. For this compound and other GyrB-targeting inhibitors, the primary resistance mechanism involves mutations in the gyrB gene that alter the ATP-binding pocket without compromising essential enzymatic function. Experimental evolution studies using continuous culturing devices (morbidostat) with Gram-negative pathogens have revealed that resistance to this compound and related TriBE inhibitors emerges through two major classes of mutational events: (1) amino acid substitutions near the ATP-binding site of the GyrB subunit, and (2) various mutations and genomic rearrangements leading to upregulation of efflux pumps [4]. In Escherichia coli, these efflux systems include the AcrAB/TolC system, while in Acinetobacter baumannii, the AdeIJK efflux system is predominantly recruited. Additionally, mutations in the MdtK efflux system appear to contribute to resistance in both species [4].

Comparative Evolutionary Trajectories

A key distinction emerges when comparing resistance development between this compound-like inhibitors and fluoroquinolones. For ciprofloxacin and other quinolones, resistance evolution follows a predictable two-stage process: initial target mutations in GyrA (Stage I) followed by efflux pump upregulation (Stage II) [4]. In contrast, evolution of resistance to TriBE inhibitors (which share the GyrB target with this compound) is dominated by efflux upregulation as the initial event, preceding or even replacing target modification [4]. This distinction in evolutionary trajectories has important implications for cross-resistance patterns. Most efflux-driven GP6-resistant isolates display robust cross-resistance to ciprofloxacin, while ciprofloxacin-resistant clones generally show no appreciable increase in resistance to GP6 or, by extension, this compound [4]. This asymmetric cross-resistance profile suggests that efflux mechanisms that protect against GyrB inhibitors frequently confer collateral resistance to fluoroquinolones, but not vice versa.

The following diagram illustrates these distinct evolutionary pathways toward resistance:

G Comparative Resistance Evolution Pathways cluster_gyrB_inhibitors GyrB Inhibitors (this compound/TriBE) cluster_quinolones Fluoroquinolones (Ciprofloxacin) GP6_Start Drug Exposure GP6_Efflux Efflux Pump Upregulation (Stage I: Primary) GP6_Start->GP6_Efflux Early emergence GP6_Target GyrB Target Mutations (Stage II: Secondary) GP6_Efflux->GP6_Target Under increased drug pressure GP6_Resistant Resistant Population GP6_Target->GP6_Resistant CrossResistance Asymmetric Cross-Resistance: GyrB-resistant → CIP-resistant But not vice versa GP6_Resistant->CrossResistance CIP_Start Drug Exposure CIP_Target GyrA Target Mutations (Stage I: Primary) CIP_Start->CIP_Target Early emergence in all populations CIP_Efflux Efflux Pump Upregulation (Stage II: Secondary) CIP_Target->CIP_Efflux Under increased drug pressure CIP_Resistant Resistant Population CIP_Efflux->CIP_Resistant CIP_Resistant->CrossResistance

Experimental Methodologies for Gyrase Inhibition Analysis

DNA Supercoiling Inhibition Assay

The standard assay for evaluating gyrase inhibition activity measures the compound's ability to prevent the conversion of relaxed DNA to supercoiled DNA. The typical protocol involves:

  • Reaction Setup: Combining 0.5-1 unit of purified DNA gyrase with relaxed pBR322 DNA substrate in a buffer containing 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate, and 0.1 mg/mL BSA [3].
  • Compound Addition: Test compounds are serially diluted in appropriate solvents (typically DMSO with final concentration <5%) and added to the reaction mixture.
  • Incubation: Reactions are incubated at 25°C for 30-60 minutes to allow supercoiling activity to occur.
  • Termination and Analysis: Reactions are stopped by adding SDS (1% final concentration) and proteinase K (50 μg/mL), followed by electrophoresis on 1% agarose gels in TBE buffer. DNA bands are visualized by ethidium bromide staining.
  • Quantification: The IC₅₀ values are determined by quantifying the relative amounts of relaxed versus supercoiled DNA using densitometric analysis [3].
ATPase Activity Inhibition Assay

For inhibitors targeting the GyrB subunit, direct measurement of ATPase inhibition provides more specific mechanistic information:

  • Enzyme Preparation: DNA gyrase is purified through affinity chromatography, typically using novobiocin-Sepharose columns [3].
  • ATP Hydrolysis Measurement: The assay monitors the hydrolysis of [γ-³²P]ATP by measuring the release of ³²P₁ using charcoal absorption or thin-layer chromatography methods.
  • Kinetic Analysis: Reactions contain 20 nM DNA gyrase, 1.5 mM ATP (including tracer [γ-³²P]ATP), and varying concentrations of inhibitor in supercoiling assay buffer [2].
  • Data Processing: The Kᵢ values for competitive inhibitors are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or by Dixon plot analysis [2].
Bacterial Morbidostat Evolution Experiments

To assess resistance development potential and evolutionary trajectories, continuous culturing devices called morbidostats are employed:

  • Culture Conditions: Bacterial cultures (e.g., E. coli BW25113 and A. baumannii ATCC 17978) are grown in 6 parallel bioreactors with continuous monitoring of growth density [4].
  • Drug Pressure Application: The system automatically adjusts drug concentration based on bacterial growth, gradually increasing selection pressure over time (typically 150-200 hours).
  • Population Sampling: Periodic samples are collected from evolving populations for whole-genome sequencing using Illumina platforms.
  • Variant Analysis: Single nucleotide variants, insertions/deletions, and copy number variants are identified by comparison to reference genomes, with significant variants ranked by maximal abundance (Aₘₐₓ ≥ 10%) and independent occurrence frequency (Nₐₗₗ ≥ 2) [4].

Conclusion and Research Implications

This compound represents a fascinating natural product with exceptional potency against DNA gyrase in enzymatic assays but limited cellular activity due to penetration barriers. Its unique mechanism as a competitive ATPase inhibitor with a distinct binding site from aminocoumarins makes it a valuable lead compound for further optimization. The comparative analysis reveals several key considerations for future inhibitor development:

  • Potency-Efficacy Relationship: this compound demonstrates that exceptional enzymatic potency (IC₅₀ = 0.03 μg/mL) does not necessarily translate to broad-spectrum antibacterial activity, highlighting the critical importance of cellular penetration in drug design.
  • Resistance Management: The distinct evolutionary trajectories for GyrB versus GyrA inhibitors suggest that combination therapies targeting different subunits might slow resistance development, particularly given the asymmetric cross-resistance patterns observed.
  • Structural Optimization Potential: The retention of gyrase inhibition with improved spectrum in this compound congeners indicates that medicinal chemistry efforts could potentially overcome the penetration limitations while maintaining the exceptional target potency.

References

efficacy of cyclothialidine analogs against drug-resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Known Data

Cyclothialidine is a natural product derived from Streptomyces species that acts as a potent and competitive inhibitor of the ATPase activity of the DNA gyrase B subunit [1] [2]. The table below summarizes its established mechanism and the very limited efficacy data available against drug-resistant strains.

Feature Description and Experimental Data
Molecular Target DNA gyrase B subunit (GyrB) [1] [2]
Mechanism of Inhibition Competitively inhibits ATP binding. Reported ( K_i ) (inhibition constant) = 6 nM for E. coli DNA gyrase [1].
Resistance Profile Remained active against a novobiocin-resistant DNA gyrase mutant, suggesting its binding site differs from coumarin antibiotics [1].
Documented Activity Primary data comes from enzyme-level assays, not whole-cell studies against clinical resistant isolates [1] [3] [4].
Key Limitation Early studies note it lacks potent antibacterial activity in whole-cell assays, likely due to poor penetration into bacterial cells [4].

Experimental Protocols from Key Studies

The foundational knowledge of this compound comes from specific biochemical experiments. Here are the detailed methodologies for the two key assays cited.

  • ATPase Inhibition Assay [1]

    • Objective: To determine if this compound inhibits the ATP-hydrolyzing activity of DNA gyrase and to calculate the inhibition constant ((K_i)).
    • Procedure:
      • Reaction Setup: A reconstituted E. coli DNA gyrase enzyme (A₂B₂ complex) is incubated with a reaction buffer, ATP, and relaxed DNA substrate.
      • Measurement: The rate of ATP hydrolysis is measured, often by detecting the amount of inorganic phosphate released over time.
      • Inhibition Test: The assay is repeated in the presence of varying concentrations of this compound.
      • Kinetic Analysis: Data is plotted (e.g., Lineweaver-Burk plot) to demonstrate competitive inhibition and calculate the (K_i) value of 6 nM.
  • Gyrase Supercoiling Inhibition Assay [1]

    • Objective: To visually confirm the inhibition of DNA gyrase's primary function of introducing negative supercoils into relaxed DNA.
    • Procedure:
      • Substrate Preparation: Relaxed circular plasmid DNA (e.g., ColE1) is used as the substrate.
      • Reaction: The DNA is incubated with DNA gyrase, ATP, and a reaction buffer. A separate reaction includes this compound.
      • Electrophoresis: The reaction products are run on an agarose gel.
      • Visualization: The gel is stained with ethidium bromide. A successful inhibition by this compound will show a band for the relaxed DNA, in contrast to the supercoiled DNA produced in the control reaction without the inhibitor.

This compound Inhibition Mechanism

The following diagram illustrates the molecular mechanism by which this compound inhibits DNA gyrase, as revealed by the cited studies.

G Gyrase DNA Gyrase (A₂B₂ Complex) InactiveGyrase Inactive Gyrase-ATP Complex Gyrase->InactiveGyrase  Normal Binding ATP ATP Molecule ATP->InactiveGyrase  Binds GyrB Cyclo This compound Cyclo->InactiveGyrase  Competitive  Inhibition

Diagram 1: this compound competitively inhibits ATP binding to the DNA gyrase B subunit, preventing the energy-dependent supercoiling of DNA [1] [2].

Research Implications and Knowledge Gaps

The data highlights a clear disconnect between target potency and whole-cell efficacy, a common challenge in antibiotic development.

  • Promise as a Lead Compound: The high potency and novel binding site on GyrB make this compound a valuable tool compound for understanding GyrB inhibition and a potential starting point (lead compound) for drug design [1] [4].
  • The Central Challenge: The major hurdle is poor cell penetration [4]. Future research would need to focus on chemically modifying the structure to create analogs that retain target potency while gaining the ability to cross the bacterial cell envelope.
  • Critical Data Gaps: A modern comparative guide requires data that does not yet exist, as shown in the following diagram.

G Known Known (1990s) • High in vitro enzyme-level potency • Competitive inhibition of GyrB-ATP • Activity vs. novobiocin-resistant gyrase Unknown Critical Unknowns • Efficacy vs. WHO priority resistant pathogens* • Pharmacokinetics & in vivo efficacy • Structure-Activity Relationship (SAR) for penetration Known->Unknown  Required  Research PathogenList *WHO Critical Priority Pathogens: - Carbapenem-resistant Acinetobacter & Enterobacterales - Cephalosporin-resistant N. gonorrhoeae Unknown->PathogenList

Diagram 2: The known strengths of this compound are offset by critical data gaps against modern drug-resistant pathogens like those listed by the WHO [5] [6].

References

cyclothialidine cross-resistance with other gyrase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cyclothialidine's Mechanism and Resistance Profile

This compound is a novel DNA gyrase inhibitor that belongs to a distinct chemical class [1]. Its mechanism and resistance profile are key to understanding its potential for cross-resistance.

  • Mechanism of Action: Experimental studies demonstrate that this compound competitively inhibits the ATPase activity of the DNA gyrase B subunit (Ki = 6 nM). Its binding to the gyrase is inhibited by ATP and novobiocin, but not by quinolones like ofloxacin. This suggests it acts at the ATP-binding site, but its precise site of action differs from that of novobiocin [1].
  • Evidence Against Cross-Resistance: Crucially, this compound was found to be active against a DNA gyrase resistant to novobiocin [1]. This indicates a lack of cross-resistance with coumarin-type inhibitors like novobiocin, which also target the GyrB subunit.

Experimental Workflow for Mechanism Analysis

The diagram below summarizes the key experiments used to determine this compound's mechanism and resistance profile.

G cluster_mechanism Mechanism of Action Assays cluster_resistance Cross-Resistance Assessment start Start: E. coli DNA Gyrase and this compound assay1 DNA Supercoiling Assay start->assay1 assay2 ATPase Activity Assay start->assay2 assay3 Radioligand Binding Assay start->assay3 assay4 Test vs. Novobiocin- Resistant Gyrase start->assay4 result1 Inhibition antagonized by increasing ATP assay1->result1 conclusion Conclusion: Distinct binding site within GyrB ATPase domain result1->conclusion result2 Competitive inhibition (Ki = 6 nM) assay2->result2 result2->conclusion result3 Binding inhibited by ATP and novobiocin assay3->result3 result3->conclusion result4 Activity retained against mutant enzyme assay4->result4 result4->conclusion

The provided search results do not contain a full, quantitative comparison table for all gyrase inhibitors. The available data is summarized below.

Gyrase Inhibitor Primary Target Subunit Cross-Resistance with this compound Key Experimental Evidence
This compound GyrB ATPase site N/A Reference compound [1]
Novobiocin (Coumarin) GyrB ATPase site No Active against novobiocin-resistant gyrase mutant [1]
Ofloxacin (Quinolone) GyrA (DNA cleavage) Not tested in source Binding to gyrase not inhibited by ofloxacin [1]

Interpretation and Research Implications

The experimental data indicates that this compound's binding site within the GyrB ATPase domain is distinct from that of novobiocin, explaining the observed lack of cross-resistance [1]. This characteristic is highly valuable for antibacterial discovery, as overcoming pre-existing resistance is a major challenge in developing new antibiotics [2].

To further your research, I suggest you:

  • Consult Specialized Databases: Search for more recent papers on platforms like PubMed or Google Scholar using terms such as "this compound cross-resistance quinolones" or "DNA gyrase inhibitor resistance profiles".
  • Explore Related Compounds: Investigate other gyrase inhibitors, such as cinodine and clerocidin, which are mentioned in the same context as this compound but whose cross-resistance profiles were not detailed in the searched results [1].

References

comparative in vitro activity against Gram-positive pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Comparative In Vitro Activity of Antibiotics

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from recent studies, which is a key quantitative measure of an antibiotic's in vitro potency. A lower MIC generally indicates greater potency.

Table 1: In vitro activity of Daptomycin against Gram-positive pathogens [1]

Pathogen Resistance Determinant(s) Number of Isolates MIC Range (μg/ml)
Staphylococcus aureus m ecA (Methicillin-resistant) 38 0.03 - 0.5
Staphylococcus aureus Various Quinolone resistance mutations 49 0.06 - 0.5
Enterococcus faecalis vanA (Vancomycin-resistant) 7 0.5 - 4
Enterococcus faecium vanA (Vancomycin-resistant) 27 0.25 - 8
Streptococcus pneumoniae tetM (Tetracycline-resistant) / ermB (Macrolide-resistant) 12 / 9 0.12 - 1 / 0.12
Streptococcus mitis Fluoroquinolone resistance mutations 5 1 - 8

Table 2: In vitro activity of Linezolid against Gram-positive pathogens [2] The study demonstrated that linezolid exhibits potent activity against a wide range of Gram-positive pathogens. Its activity was comparable to vancomycin against vancomycin-susceptible enterococci, staphylococci, and streptococci. Notably, against oxacillin-resistant staphylococci and vancomycin-resistant enterococci (VRE), linezolid was the most active agent tested among the antibiotics in the study [2].

Table 3: In vitro activity of Quinupristin/Dalfopristin against Gram-positive bacteria [3] This antibiotic combination has a unique spectrum encompassing most Gram-positive cocci, including multi-drug resistant strains.

Pathogen Group In vitro Activity & Key Clinical Applications
Enterococci Active against vancomycin-resistant Enterococcus faecium; not active against Enterococcus faecalis [3].
Staphylococci Active against multi-drug resistant isolates, including methicillin-resistant S. aureus (MRSA) [3].
Streptococci Active against penicillin-resistant pneumococci [3].

Experimental Protocols for Cited Data

The reliability of in vitro data depends heavily on standardized methodologies. Here are the experimental protocols from the key studies cited.

1. Broth Microdilution Method for Daptomycin and Other Agents [1]

  • Objective: To determine the MICs of daptomycin and other antibiotics against clinical isolates with genetically characterized resistance determinants.
  • Bacterial Isolates: 337 Gram-positive European clinical isolates collected between 1997 and 2000, including Staphylococcus aureus, enterococci, pneumococci, and streptococci.
  • Methodology:
    • MICs were determined using the National Committee for Clinical Laboratory Standards (NCLS) broth microdilution methodology.
    • Antimicrobial agents and frozen microtiter plates containing antibiotic solutions were supplied by TREK Diagnostic Systems, Inc.
    • The media was supplemented with physiologic concentrations of Ca²⁺ (50 μg/ml), which is essential for daptomycin's activity.
  • Resistance Gene Identification: PCR analysis and DNA sequencing were used to identify specific resistance determinants (e.g., mecA, vanA, tetM, ermB).

2. Agar Incorporation Method for Quinupristin/Dalfopristin Resistance [4]

  • Objective: To investigate the basis of resistance to quinupristin-dalfopristin in Enterococcus faecium isolates.
  • Methodology:
    • MICs were determined by agar incorporation in DST agar containing 5% lysed horse blood.
    • A standardized inoculum of 10⁴ CFU per spot was used.
    • Genes conferring resistance (e.g., vat genes, vga genes, erm genes) were detected using PCR with specific primers and cycling conditions.

Mechanisms of Action and Resistance

Understanding how these antibiotics work and how resistance emerges is crucial for their application and for developing new agents.

gram_positive_antibiotics cluster_streptogramins Quinupristin/Dalfopristin Antibiotics Antibiotics Daptomycin Daptomycin Antibiotics->Daptomycin Linezolid Linezolid Antibiotics->Linezolid Quinupristin_Dalfopristin Quinupristin_Dalfopristin Antibiotics->Quinupristin_Dalfopristin Vancomycin_Teicoplanin Vancomycin_Teicoplanin Antibiotics->Vancomycin_Teicoplanin Bacterial Membrane Bacterial Membrane Daptomycin->Bacterial Membrane Binds via Ca²⁺ 50S Ribosomal Subunit 50S Ribosomal Subunit Linezolid->50S Ribosomal Subunit Cell Wall Precursor\n(D-Ala-D-Ala) Cell Wall Precursor (D-Ala-D-Ala) Vancomycin_Teicoplanin->Cell Wall Precursor\n(D-Ala-D-Ala) Membrane Depolarization Membrane Depolarization Bacterial Membrane->Membrane Depolarization Inhibits Macromolecular Synthesis Inhibits Macromolecular Synthesis Membrane Depolarization->Inhibits Macromolecular Synthesis Cell Death Cell Death Membrane Depolarization->Cell Death Inhibits Protein Synthesis\n(Bacteriostatic) Inhibits Protein Synthesis (Bacteriostatic) 50S Ribosomal Subunit->Inhibits Protein Synthesis\n(Bacteriostatic) Synergistic Bactericidal Effect Synergistic Bactericidal Effect 50S Ribosomal Subunit->Synergistic Bactericidal Effect Q Quinupristin (Streptogramin B) Q->50S Ribosomal Subunit Binds D Dalfopristin (Streptogramin A) D->50S Ribosomal Subunit Binds & Conformational Change Inhibits Cell Wall Synthesis Inhibits Cell Wall Synthesis Cell Wall Precursor\n(D-Ala-D-Ala)->Inhibits Cell Wall Synthesis Resistance Resistance Altered_Membrane Altered_Membrane Resistance->Altered_Membrane Efflux_Pump Efflux_Pump Resistance->Efflux_Pump Target_Modification Target_Modification Resistance->Target_Modification Enzymatic_Inactivation Enzymatic_Inactivation Resistance->Enzymatic_Inactivation Altered_Membrane->Daptomycin e.g., Repulsion Target_Modification->Linezolid e.g., rRNA Mutation Enzymatic_Inactivation->Quinupristin_Dalfopristin e.g., Acetyltransferases (vat genes) Altered Target\n(D-Ala-D-Lac/D-Ser) Altered Target (D-Ala-D-Lac/D-Ser) Altered Target\n(D-Ala-D-Lac/D-Ser)->Vancomycin_Teicoplanin

This diagram illustrates the primary mechanisms of action for key antibiotics and the major resistance pathways encountered in Gram-positive bacteria.

  • Daptomycin: This lipopeptide inserts into the bacterial cell membrane in a calcium-dependent manner, causing rapid depolarization and inhibition of macromolecular synthesis, leading to cell death [5]. Resistance is often linked to alterations in the cell membrane that repel the molecule or changes in membrane phospholipids [5].
  • Linezolid: As an oxazolidinone, it binds to the 50S ribosomal subunit, inhibiting the formation of the initiation complex for protein synthesis, resulting in a bacteriostatic effect [2].
  • Quinupristin/Dalfopristin: This streptogramin combination acts synergistically on the 50S ribosomal subunit to inhibit protein synthesis. Dalfopristin (A component) inhibits an early step, while quinupristin (B component) inhibits a later step, together producing a bactericidal effect [3]. Resistance can occur via enzymatic inactivation by acetyltransferases (e.g., vat genes) or efflux pumps [4].
  • Glycopeptides (Vancomycin/Teicoplanin): These antibiotics bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of cell wall precursors, preventing cross-linking and inhibiting cell wall synthesis [6]. The primary resistance mechanism in enterococci involves the replacement of D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), to which vancomycin has low affinity [7].

Key Considerations for Researchers

When interpreting in vitro data and designing experiments, please consider the following:

  • Calcium Concentration is Critical: The activity of daptomycin is highly dependent on the calcium concentration in the testing medium. The MIC can be significantly higher if physiological levels (~50 μg/ml) are not used, leading to inaccurate results [1].
  • Phenotypic vs. Genotypic Resistance: Bacterial resistance profiles are dynamic. A 2025 study on fish pathogens highlighted that repeated in vitro subculturing can lead to phenotypic changes in virulence and antimicrobial resistance without underlying genetic alterations, underscoring the need for ongoing surveillance and careful interpretation of lab data [8].
  • Strain Selection and Characterization: The potency of an antibiotic can vary considerably between species and even among strains of the same species with different resistance determinants. Using well-characterized strains, as in the daptomycin study, provides more meaningful and reproducible data [1].

References

Cyclothialidine Congeners vs. Clinical Antibacterial Agents: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on cyclothialidine and its key differentiators from established drug classes.

Feature This compound & Congeners Fluoroquinolones (e.g., Ciprofloxacin) Aminocoumarins (e.g., Novobiocin)
Target Enzyme DNA Gyrase (GyrB subunit) [1] [2] DNA Gyrase & Topoisomerase IV (GyrA/ParC subunit) [2] DNA Gyrase & Topoisomerase IV (GyrB/ParE subunit) [2]
Molecular Target ATP-binding site of GyrB [2] DNA-enzyme complex (GyrA/ParC) [2] ATP-binding site of GyrB/ParE [2]
Source Natural product (Streptomyces filipinensis) [1] Synthetic [2] Natural product (e.g., Streptomyces) [2]
Primary Spectrum Moderate, broad-spectrum vs. Gram-positive bacteria (congeners) [1] Broad-spectrum vs. Gram-positive & Gram-negative bacteria [2] Primarily Gram-positive bacteria [2]
Cell Permeability Poor (parent compound); modified in congeners [1] Good [2] Withdrawn from market due to issues including toxicity and permeability [2]
Clinical Status Preclinical research stage [1] Widely used in clinic [2] Withdrawn from market [2]

Experimental Data and Protocols

The characterization of this compound and its analogs involved several key experiments:

  • DNA Gyrase Inhibition Assay: The primary method to determine the compound's activity is a DNA supercoiling inhibition assay [1]. This experiment measures the compound's ability to prevent DNA gyrase from introducing negative supercoils into relaxed DNA. The results are quantified as an IC₅₀ value, representing the concentration of inhibitor needed to reduce enzyme activity by 50%. For this compound, this value is in the low nanomolar range, indicating potent enzyme inhibition [1].
  • Minimum Inhibitory Concentration (MIC) Testing: This protocol evaluates the antibacterial activity of compounds against live bacterial cells in culture [1]. Serial dilutions of the compound are prepared and incubated with standardized bacterial inocula. The MIC is the lowest concentration that visibly inhibits bacterial growth after a set incubation period. While this compound itself showed high enzyme inhibition but poor cell activity (high MIC), optimized congeners achieved moderate MIC values against Gram-positive bacteria [1].
  • Structure-Activity Relationship (SAR) Studies: These studies explore how changes to the chemical structure of this compound affect its biological activity [1]. A flexible synthetic route was established to create analogs, revealing that the bicyclic 12-membered lactone and one phenolic hydroxy group are critical for maintaining potent DNA gyrase inhibitory activity [1].

Mechanism of Action and Development Pathway

The following diagrams, created with Graphviz, illustrate the mechanism of DNA gyrase inhibitors and the development logic for this compound-based antibacterials.

G DNA Gyrase Inhibitor Mechanism Inhibitor Small Molecule Inhibitor GyrB GyrB Subunit (ATPase) Inhibitor->GyrB Binds ATP ATP Hydrolysis Inhibitor->ATP Blocks GyrB->ATP Requires Supercoiling DNA Supercoiling ATP->Supercoiling Powers BacterialDeath Disrupted DNA Replication Bacterial Cell Death

H This compound Development Logic Start Natural Product: This compound Strength Potent GyrB Inhibitor in enzymatic assays Start->Strength Problem Poor Antibacterial Activity in cells Start->Problem Approach Rational Drug Design (Total Synthesis & SAR) Strength->Approach Leverages Problem->Approach Addresses Goal Optimized Congeners with improved activity Approach->Goal Challenge Remaining Challenge: Translating enzyme inhibition to broad clinical efficacy Goal->Challenge

Research Implications and Future Directions

The search for novel DNA gyrase inhibitors like this compound is driven by the urgent need to tackle antibacterial resistance [2]. The GyrB/ParE ATP-binding subunits are considered insufficiently exploited targets for novel antibacterials [2]. Research into this compound proves that the ATP-binding site of DNA gyrase can accommodate significant chemical diversity, providing a validated scaffold for designing new inhibitors that are structurally distinct from existing drug classes [1] [2].

Future work must focus on optimizing these compounds to overcome the critical challenge of poor correlation between potent enzyme inhibition and effective whole-cell antibacterial activity, a hurdle noted in the early research on this compound [1]. Modern strategies like structure-based drug design and medicinal chemistry optimization are essential to improve cell permeability and overall drug-like properties.

References

Comprehensive Scientific Comparison: Cyclothialidine DNA Gyrase Inhibition Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: DNA Gyrase as a Therapeutic Target

DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA through a complex ATP-dependent mechanism. This enzyme is essential in all bacteria but absent in higher eukaryotes, making it an attractive target for antibacterial development [1]. The supercoiling activity of DNA gyrase involves a two-gate mechanism with multiple conformational states that provide several opportunities for pharmacological intervention [1]. DNA gyrase inhibitors are broadly classified into two categories: catalytic inhibitors that block the enzyme's ATPase or DNA binding activities, and gyrase poisons that stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and cell death [1]. Understanding the specific mechanisms and relative specificities of different inhibitor classes is crucial for antibiotic development and combating bacterial resistance.

Mechanism of Action: Cyclothialidine as a Competitive ATPase Inhibitor

This compound represents a novel structural class of DNA gyrase inhibitors that operates through a distinct mechanism compared to other well-characterized inhibitors. Experimental evidence demonstrates that this compound specifically targets the GyrB subunit of DNA gyrase and functions as a potent competitive inhibitor of the enzyme's ATPase activity [2]. The compound exhibits a high binding affinity with a reported Ki value of 6 nM for the ATPase activity of DNA gyrase [2]. This inhibitory activity is competitively antagonized by ATP, with research showing an 11-fold reduction in this compound potency when ATP concentrations increase from 0.5 to 5 mM [2].

Table 1: Key Biochemical Properties of this compound

Parameter Value Experimental Context
Ki value 6 nM Competitive inhibition of ATPase activity [2]
ATP antagonism 11-fold reduction When ATP increased from 0.5 to 5 mM [2]
Structural target GyrB subunit Binds to ATP-binding site [2]
Novobiocin cross-resistance Active against resistant gyrase Different precise binding site [2]
DNA cleavage effect No stabilization of cleavage complex Unlike quinolones [2]

The binding studies using [¹⁴C]benzoyl-cyclothialidine provide additional mechanistic insights, demonstrating that this compound binding to Escherichia coli gyrase is inhibited by ATP and novobiocin but not affected by ofloxacin [2]. This binding profile confirms that this compound shares the general binding region with novobiocin on the GyrB subunit but interacts with distinct molecular contacts, as evidenced by its activity against DNA gyrase resistant to novobiocin [2]. Unlike quinolones such as ofloxacin, this compound does not induce or stabilize the covalent gyrase-DNA cleavage complex, which represents a fundamentally different mechanism of enzyme inhibition [2].

Comparative Specificity Profiling of DNA Gyrase Inhibitors

When evaluating the specificity and mechanism of this compound relative to other DNA gyrase inhibitors, distinct patterns emerge across several biochemical parameters. The following comparison highlights the unique positioning of this compound within the landscape of gyrase-targeted therapeutics.

Table 2: Specificity Comparison of DNA Gyrase Inhibitor Classes

Inhibitor Class Molecular Target Primary Mechanism Specificity Considerations
This compound GyrB subunit Competitive ATPase inhibition [2] Selective for bacterial gyrase over human topoisomerase II [3]
Quinolones (e.g., ciprofloxacin) GyrA subunit (primarily) Stabilization of cleavage complex [1] Target both gyrase and topo IV; species-specific preferences [1]
Aminocoumarins (e.g., novobiocin) GyrB subunit Competitive ATPase inhibition [1] Different binding site than this compound; cross-resistance patterns differ [2]
NBTIs Gyrase-DNA interface Prevention of DNA binding [1] Novel mechanism without cross-resistance with other classes [1]

The structural specificity of this compound is particularly noteworthy. Studies with seco-cyclothialidine derivatives have demonstrated that the (R)-enantiomer of BAY 50-7952 exhibits significant target activity and antibacterial properties, while the corresponding (S)-enantiomer shows neither significant target activity nor in vitro antibacterial effects [3]. This finding indicates a highly stereoselective interaction between this compound and its binding pocket on the GyrB subunit. Furthermore, this compound derivatives maintain selective inhibition of bacterial DNA gyrase over human topoisomerase II, which is crucial for minimizing potential off-target effects in therapeutic applications [3].

The diagram below illustrates the molecular specificity and differential binding characteristics of this compound compared to other DNA gyrase inhibitors:

G cluster_targets DNA Gyrase Subunits cluster_inhibitors Inhibitor Classes & Binding Sites compound Inhibitor Compound Quinolones Quinolones (e.g., Ciprofloxacin) compound->Quinolones Binds GyrA-DNA interface This compound This compound compound->this compound Binds GyrB Novobiocin Aminocoumarins (e.g., Novobiocin) compound->Novobiocin Binds GyrB (different site) Simocyclinone NBTIs (e.g., Simocyclinone) compound->Simocyclinone Prevents DNA binding GyrA GyrA Subunit (DNA cleavage domain) GyrB GyrB Subunit (ATPase domain) GyrA->GyrB A₂B₂ Complex DNA DNA Substrate Quinolones->GyrA Quinolones->DNA This compound->GyrB Competitive with ATP Novobiocin->GyrB Simocyclinone->DNA

This diagram illustrates how different inhibitor classes target distinct sites on DNA gyrase, with this compound specifically competing with ATP for binding to the GyrB subunit, unlike quinolones that target the GyrA-DNA interface or NBTIs that prevent DNA binding.

Experimental Validation and Assessment Methodologies

Biochemical Assays for Gyrase Inhibition

The specificity and potency of this compound as a DNA gyrase inhibitor have been characterized through multiple standardized biochemical assays. The DNA supercoiling assay represents a fundamental method where inhibition is measured by the reduction in conversion of relaxed DNA to supercoiled DNA [2]. In this assay, this compound up to 100 μg/mL showed no effect when linear DNA was used as substrate, unlike quinolones which caused decreased linear DNA under the same conditions [2]. The ATPase inhibition assay directly measures competition with ATP binding, with this compound demonstrating competitive inhibition kinetics with a Ki of 6 nM [2]. Researchers should note that ATP concentration significantly influences this compound potency, requiring careful control of experimental conditions.

Additional key methodologies include the cleavage complex stabilization assay, where this compound showed no effect on the accumulation of the covalent complex of DNA and the GyrA subunit induced by ofloxacin in the absence of ATP [2]. This distinguishes it mechanistically from quinolone-based inhibitors. The direct binding assay using radiolabeled [¹⁴C]benzoyl-cyclothialidine provides direct evidence of binding specificity and competition with other inhibitors [2]. For medicinal chemistry applications, structure-activity relationship studies of seco-cyclothialidine derivatives have identified specific structural features, particularly the dioxazine moiety and (R)-stereochemistry, as critical for antibacterial activity and target engagement [3].

Specificity Assessment Protocols

To comprehensively evaluate this compound specificity against related enzymes, researchers should implement a cross-species gyrase profiling approach comparing inhibition potency against gyrase from different bacterial species. Additionally, human topoisomerase II screening is essential to confirm selective toxicity toward bacterial enzymes, as demonstrated by studies showing seco-cyclothialidine derivatives exhibiting high selectivity for bacterial DNA gyrase over human topoisomerase II [3]. Resistance mutant analysis provides critical specificity information, particularly testing against novobiocin-resistant gyrase strains, which remain susceptible to this compound despite sharing the same general subunit target [2].

The experimental workflow below outlines a comprehensive approach for evaluating this compound's specificity and mechanism of action:

G cluster_primary Primary Mechanism Assessment cluster_specificity Specificity Profiling cluster_binding Binding Characterization Start Compound Screening Supercoiling DNA Supercoiling Assay Start->Supercoiling ATPase ATPase Inhibition Assay Supercoiling->ATPase Cleavage Cleavage Complex Stabilization ATPase->Cleavage EnzymeSelectivity Enzyme Selectivity (Gyrase vs Topo IV vs Human Topo II) Cleavage->EnzymeSelectivity Mechanism Mechanistic Classification Cleavage->Mechanism Determines poison vs catalytic inhibitor SpeciesProfiling Cross-Species Gyrase Profiling EnzymeSelectivity->SpeciesProfiling MutantAnalysis Resistance Mutant Analysis SpeciesProfiling->MutantAnalysis Competition Competition Binding Studies MutantAnalysis->Competition Specificity Specificity Profile MutantAnalysis->Specificity Defines resistance profile Stereochemistry Stereochemical Requirements Competition->Stereochemistry SAR Structure-Activity Relationship Analysis Stereochemistry->SAR Optimization Lead Optimization Guidance SAR->Optimization Informs medicinal chemistry

This experimental workflow provides a systematic approach for comprehensively characterizing this compound's inhibition mechanism and specificity profile, from initial screening through detailed mechanistic studies.

Therapeutic Potential and Research Applications

Despite its potent enzymatic inhibition, this compound faces significant challenges as a therapeutic agent. The compound demonstrates limited antibacterial activity in whole-cell assays, which researchers attribute primarily to its inability to effectively penetrate bacterial cell walls and membranes [4]. Quantitative structure-activity relationship (QSAR) studies have indicated that LogP serves as a key factor influencing this compound activity against gram-negative organisms, suggesting that optimization of physicochemical properties may improve bacterial penetration [4]. Structure-based drug design efforts have generated seco-cyclothialidine derivatives with modified structural features, some of which show improved activity profiles while maintaining target specificity [3] [4].

The high specificity of this compound for the GyrB ATP-binding site makes it an valuable research tool for studying gyrase mechanism and ATPase function, even if its therapeutic applications remain limited. The discovery that this compound remains active against novobiocin-resistant gyrase strains [2] provides important insights for designing next-generation GyrB inhibitors that can overcome existing resistance mechanisms. Future research directions should focus on structural optimization to improve bacterial membrane penetration while maintaining the compelling target specificity observed with the parent compound, potentially through prodrug approaches or formulation technologies that enhance cellular uptake.

Conclusion

References

comparative ATP-competitive binding studies with gyrase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of ATP-Competitive Gyrase Inhibitors

The table below summarizes several prominent classes of ATP-competitive GyrB inhibitors discussed in current research.

Inhibitor Class / Example Target (Affinity) Key Binding Interactions Antibacterial Activity (MIC) Key Features / Status
Pyrrolamides (e.g., Cpd 28 [1]) S. aureus GyrB (IC50 = 49 nM) [1] H-bonds with Asp81 (in S. aureus); cation-π with Arg84 [1] MRSA (MIC < 0.03 μg/mL); E. coli (MIC = 1 μg/mL) [1] In vivo efficacy in mouse models; low mitochondrial toxicity; pre-clinical candidate [1]
N-(Benzothiazol-2-yl)pyrrolamides (e.g., Cpd 2 [2]) E. coli Gyrase (IC50 = 19 ± 3 nM) [2] H-bond network with Asp73 and water; benzyl group targets a hydrophobic sub-site [2] Not explicitly provided in the source [2] Exploration of the "hydrophobic floor" of the ATP-binding site to enhance affinity [2]
Novel Bacterial Topoisomerase Inhibitors (NBTIs) (e.g., Cpd 4 [3]) S. aureus Gyrase (IC50 = 80 nM) [3] Symmetrical bifurcated halogen bond with backbone carbonyls of Ala68 [3] Potent, broad-spectrum (specific MICs not shown in table) [3] Stabilizes single-strand DNA cleavage breaks; novel mechanism distinct from fluoroquinolones [3]
Aminocoumarins (Novobiocin) [4] [1] GyrB ATP-binding site [4] Mimics ATP, overlapping with nucleotide binding site [5] Withdrawn from market [4] [1] Historical benchmark; withdrawn due to efficacy, safety, and resistance issues [4] [1]

Key Comparative Insights from Recent Studies

Beyond the summary table, recent studies highlight several critical factors for comparing these inhibitors.

  • Achieving Selectivity Over Human Targets: A major challenge in designing bacterial GyrB inhibitors is avoiding off-target inhibition of human proteins with similar ATP-binding folds, such as Hsp90 and Topoisomerase IIα (TopoII) [4]. Successful strategies exploit key differences in the binding sites. For instance, many selective GyrB inhibitors form a strong salt bridge or cation-π interaction with Arg136 (in E. coli), a residue absent in the ATP-binding sites of Hsp90 and TopoII [4]. Computational 3D-pharmacophore models have been developed to profile compounds early in development for GyrB selectivity over these human off-targets [4].

  • Structural Basis for High Potency: Crystallography studies reveal how novel interactions can be leveraged for high-affinity binding. A 2021 study on NBTIs demonstrated that a symmetrical bifurcated halogen bond between a chlorine atom on the inhibitor and the backbone carbonyls of two symmetry-related alanine residues (Ala68) significantly contributes to binding potency and provides a mechanism less prone to resistance, as the protein backbone is immutable [3].

  • Resistance Evolution Pathways: Comparative experimental evolution studies reveal that different inhibitor classes drive distinct resistance pathways. Resistance to the pyrrolo[1,2-a]quinazoline-based TriBE inhibitor GP6 in E. coli and A. baumannii is initially dominated by upregulation of efflux pumps (e.g., AcrAB-TolC, AdeIJK), with target-modifying mutations in GyrB emerging later. This contrasts with ciprofloxacin (a non-ATP-competitive inhibitor), where target mutations in GyrA emerge first [6]. This difference highlights class-specific resistibility.

Detailed Experimental Protocols

The methodologies below are representative of those used to generate the data in the studies cited.

1. DNA Gyrase Supercoiling Inhibition Assay (Enzyme Affinity) [2] This standard assay measures a compound's ability to prevent gyrase from introducing negative supercoils into relaxed DNA.

  • Procedure: Reactions containing gyrase, relaxed plasmid DNA, ATP, and the test compound are incubated. The reaction is stopped, and DNA products are analyzed by agarose gel electrophoresis. Supercoiled DNA runs faster than relaxed DNA.
  • Data Analysis: The concentration of inhibitor that reduces supercoiling activity by 50% is reported as the IC50 value.

2. Minimum Inhibitory Concentration (MIC) Determination (Antibacterial Activity) [1] This assay evaluates the lowest concentration of a compound that prevents visible bacterial growth.

  • Procedure: Bacteria are inoculated into a broth medium containing serial dilutions of the test compound. The cultures are incubated, typically for 16-20 hours.
  • Data Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

3. Determination of Selectivity over Human Off-Targets [4]

  • For Hsp90: Binding to human Hsp90α is often evaluated using a fluorescence polarization (FP) competitive binding assay, where test compounds compete with a fluorescently-labeled geldanamycin derivative [4].
  • For Topoisomerase IIα (TopoII): A decatenation inhibition assay is common. This measures the compound's ability to inhibit TopoII's function in separating interlinked (catenated) kinetoplast DNA into free minicircles, which can be analyzed by gel electrophoresis [4].

Gyrase Inhibition Mechanism and Selectivity

The following diagram illustrates the general mechanism of ATP-competitive inhibition and the key structural features that enable selective targeting of bacterial GyrB.

G cluster_GyrB GyrB Subunit (ATP-binding site) Inhibitor ATP-competitive Inhibitor Asp73 Asp73 (H-bond acceptor) Inhibitor->Asp73  Critical H-bond Arg136 Arg136 (Salt bridge/cation-π) Inhibitor->Arg136  Selectivity  vs. Human targets HydrophobicFloor Hydrophobic Floor (e.g., Ile78, Pro79) Inhibitor->HydrophobicFloor  Hydrophobic  interactions Ala68 Ala68 Backbone (Novel interactions) Inhibitor->Ala68  e.g., Halogen bond  (NBTIs) ATP ATP Inhibitor->ATP  Competition GyrB GyrB ATP->GyrB  Natural substrate GyraseFunction Gyrase Function (DNA supercoiling) GyrB->GyraseFunction

I hope this synthesized information provides a solid foundation for your comparative guide. The field is actively evolving, particularly in the design of inhibitors with novel binding modes to overcome resistance.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

641.20029274 Da

Monoisotopic Mass

641.20029274 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

Wikipedia

Cyclothialidine

Dates

Last modified: 02-18-2024
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11: Kessler M, Arai AC. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators. Brain Res. 2006 Mar 3;1076(1):25-41. Epub 2005 Oct 26. PubMed PMID: 16256076.
12: Eybalin M, Caicedo A, Renard N, Ruel J, Puel JL. Transient Ca2+-permeable AMPA receptors in postnatal rat primary auditory neurons. Eur J Neurosci. 2004 Dec;20(11):2981-9. PubMed PMID: 15579152.
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